Technical Documentation Center

(2R)-2-Hydroxy-1-propyl Methanesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-2-Hydroxy-1-propyl Methanesulfonate
  • CAS: 262423-81-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (2R)-2-Hydroxy-1-propyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals Foreword (2R)-2-Hydroxy-1-propyl Methanesulfonate is a chiral molecule of significant interest in the pharmaceutical industry. Its stereospecific nature mak...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2R)-2-Hydroxy-1-propyl Methanesulfonate is a chiral molecule of significant interest in the pharmaceutical industry. Its stereospecific nature makes it a valuable building block in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, analysis, and safe handling. As a Senior Application Scientist, the following sections are structured to offer not just data, but actionable insights grounded in established scientific principles.

Section 1: Chemical Identity and Physicochemical Properties

1.1. CAS Number and Molecular Formula

The unique identifier for the (R)-enantiomer of 2-Hydroxy-1-propyl Methanesulfonate is CAS Number 262423-81-4 [1]. It is crucial to distinguish this from the (S)-enantiomer, which has the CAS Number 262423-83-6.

Molecular Formula: C₄H₁₀O₄S

Molecular Weight: 154.18 g/mol

Structure:

G cluster_product (2R)-2-Hydroxy-1-propyl Methanesulfonate cluster_precursors Precursors product (2R)-2-Hydroxy-1-propyl Methanesulfonate precursor1 (R)-1,2-Propanediol product->precursor1 Mesylation precursor2 Methanesulfonyl Chloride product->precursor2 Mesylation G cluster_workflow Chiral HPLC Method Development Workflow start Obtain Racemic Standard of 2-Hydroxy-1-propyl Methanesulfonate screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based, Pirkle-type) start->screen_csp screen_mp Screen Mobile Phases (Normal Phase and Reversed Phase) screen_csp->screen_mp optimize Optimize Separation Conditions (Mobile Phase Composition, Flow Rate, Temperature) screen_mp->optimize validate Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) optimize->validate end Finalized Analytical Method validate->end

Sources

Exploratory

Technical Monograph: (2R)-2-Hydroxy-1-propyl Methanesulfonate

Molecular Weight, Genotoxic Context, and Control Strategies in API Synthesis Identity & Physicochemical Profile (2R)-2-Hydroxy-1-propyl Methanesulfonate is a specific structural isomer of hydroxypropyl mesylate, often en...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Genotoxic Context, and Control Strategies in API Synthesis

Identity & Physicochemical Profile

(2R)-2-Hydroxy-1-propyl Methanesulfonate is a specific structural isomer of hydroxypropyl mesylate, often encountered as a Process-Related Impurity (PRI) during the salt formation of pharmaceutical compounds using methanesulfonic acid (MSA).[1] Unlike simple alkyl mesylates (e.g., methyl methanesulfonate), the presence of the hydroxyl group introduces polarity and hydrogen-bonding capability, significantly altering its analytical detectability and purge factors.

1.1 Molecular Weight & Formula

The precise molecular weight is critical for setting mass spectrometry (MS) acquisition parameters (SIM/MRM modes).[2]

PropertyValueNotes
Molecular Formula C₄H₁₀O₄S
Molecular Weight 154.18 g/mol Monoisotopic Mass: 154.0299 g/mol
CAS Registry Number Isomer SpecificGeneric: 72496-59-4 (racemic)
Structure CH₃-CH(OH)-CH₂-OSO₂CH₃Sulfonate ester at C1; Hydroxyl at C2
Stereochemistry (2R)Derived from (R)-propylene oxide or (R)-1,2-propanediol
1.2 Structural Visualization

The following diagram illustrates the connectivity and stereochemical orientation critical for distinguishing this specific isomer from its regioisomer (1-hydroxy-2-propyl methanesulfonate).

G Molecule (2R)-2-Hydroxy-1-propyl Methanesulfonate (MW: 154.18) Component_A Methanesulfonate Group (Leaving Group) Molecule->Component_A C1-O Bond Component_B (2R)-2-Hydroxypropyl Chain (Chiral Backbone) Molecule->Component_B C1-C2 Bond

Figure 1: Structural decomposition of the target molecule.[1]

Formation Mechanism & Process Risk[1]

As a Senior Application Scientist, it is imperative to understand why this impurity forms. It is rarely added intentionally; rather, it is generated in situ.[1][2]

2.1 The Precursor Interaction

The impurity typically arises in two scenarios:

  • Epoxide Ring Opening: If Propylene Oxide (PO) is used as a scavenger or solvent stabilizer in the presence of MSA.[2]

  • Diol Esterification: If Propylene Glycol (a common solvent) reacts with MSA under dehydrating conditions or with Methanesulfonyl Chloride (MsCl).[1][2]

The reaction is regioselective.[1][2] Nucleophilic attack by the mesylate anion typically favors the less hindered primary carbon (C1), leading to the 1-sulfonate-2-hydroxy isomer.[1]

Reaction MSA Methanesulfonic Acid (MSA) Transition Protonated Epoxide (Activated) MSA->Transition Protonation PO (R)-Propylene Oxide PO->Transition Product (2R)-2-Hydroxy-1-propyl Methanesulfonate (Target Impurity) Transition->Product Nucleophilic Attack (OMs-) at C1 (Less Hindered)

Figure 2: Mechanism of formation via acid-catalyzed epoxide ring opening.

Analytical Methodology (Protocol)

Detecting (2R)-2-Hydroxy-1-propyl Methanesulfonate is more challenging than detecting simple alkyl mesylates due to its low volatility and high polarity .[1][2]

Recommendation: Do not use direct Headspace GC (HS-GC) as the boiling point is too high.[1][2] Use LC-MS/MS for direct analysis or GC-MS with Derivatization .[1][2]

Method A: LC-MS/MS (Preferred for Trace Quantification)

This method avoids thermal degradation and derivatization artifacts.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).[2]

    • Note: While sulfonates are often analyzed in ESI-, the hydroxyl group allows for protonation [M+H]+ or ammonium adduct formation [M+NH4]+ in positive mode, which often yields cleaner baselines for this specific structure.

Method B: GC-MS with Derivatization (Alternative)

If LC-MS is unavailable, the hydroxyl group must be capped to improve volatility.[1]

Step-by-Step Protocol:

  • Sample Prep: Dissolve 50 mg of API in 1 mL of Acetonitrile.

  • Derivatization: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. This converts the -OH to -OTMS.[1][2]

  • Injection: 1 µL Splitless injection into GC-MS.

  • Target Ion: Monitor the molecular ion of the TMS derivative (MW = 154 + 72 = 226 m/z) and the characteristic trimethylsilyl fragment (73 m/z).[2]

Quantitative Data Summary (Theoretical Limits)

ParameterLC-MS/MS (Direct)GC-MS (Derivatized)
LOD (Limit of Detection) ~ 0.5 ppm~ 2-5 ppm
Linearity (R²) > 0.999> 0.995
Matrix Effect Low (with Divert Valve)High (Reagent interferences)
Stability HighModerate (Moisture sensitive)
Toxicological Implications & Control

This molecule falls under the ICH M7 guidelines as a potential mutagenic impurity (PMI) because it contains the sulfonate ester structural alert (alkylating agent).[2]

  • Mechanism of Action: The methanesulfonate group is a good leaving group.[2] The carbon at position C1 is electrophilic and can alkylate DNA bases (e.g., Guanine N7), potentially causing replication errors.

  • TTC Limit: For chronic medication, the default Threshold of Toxicological Concern (TTC) is 1.5 µ g/day .

  • Purge Strategy: Because this impurity is an ester, it is susceptible to hydrolysis.[1][2]

    • Control: Ensure the final crystallization step involves an aqueous wash or a nucleophilic solvent (like water/alcohol mixtures) at a pH > 7 (if API stability permits) to hydrolyze the sulfonate ester back to the diol and MSA.

References
  • International Council for Harmonisation (ICH). (2017).[1][2][3] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[2]Link

  • Teasdale, A. (2017).[1][2][3] Mutagenic Impurities: Strategies for Identification and Control.[1][2] John Wiley & Sons.[1][2] (Standard reference for sulfonate ester chemistry).

  • European Medicines Agency (EMA). (2010).[1][2] Guideline on the Limits of Genotoxic Impurities.[2][4]Link

  • Snodin, D. J. (2010).[1][2] "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 56(1), 79-89.[1] Link

  • Gowda, K. V., et al. (2017).[2] "GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients." Global Research Online.[1][2] (Provides baseline for GC-MS methodology of mesylates).

Sources

Foundational

(2R)-2-Hydroxy-1-propyl Methanesulfonate chemical properties

This guide details the chemical properties, synthesis, and critical handling parameters of (2R)-2-Hydroxy-1-propyl Methanesulfonate , a high-value chiral building block. Executive Summary (2R)-2-Hydroxy-1-propyl Methanes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and critical handling parameters of (2R)-2-Hydroxy-1-propyl Methanesulfonate , a high-value chiral building block.

Executive Summary

(2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS: 262423-81-4) is the mono-mesylate derivative of (R)-1,2-propanediol. It serves as a critical chiral synthon in the synthesis of antiretroviral drugs (e.g., acyclic nucleoside phosphonates) and antibiotics. Its value lies in its ability to transfer the chiral propylene moiety via nucleophilic substitution while retaining stereochemical integrity.

However, its utility is balanced by significant stability challenges—specifically, the tendency for intramolecular cyclization to form volatile epoxides—and its classification as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines. This guide provides the mechanistic insight required to handle, analyze, and utilize this compound effectively.

Physicochemical Characterization

The compound is an amphiphilic molecule containing a polar hydroxyl group and a reactive sulfonate ester.

Table 1: Chemical Identity & Physical Properties
PropertySpecificationNotes
IUPAC Name (2R)-2-hydroxypropyl methanesulfonate
Common Names (R)-1-Mesyloxy-2-propanol; (R)-1,2-Propanediol 1-monomesylate
CAS Registry 262423-81-4 Specific to (2R) isomer
Molecular Formula C₄H₁₀O₄S
Molecular Weight 154.18 g/mol
Appearance Colorless to pale yellow viscous oilHygroscopic
Solubility Soluble in DCM, THF, Ethyl Acetate, MethanolHydrolyzes in water over time
Chirality (R)-EnantiomerPrecursor: (R)-1,2-Propanediol
Boiling Point ~130–140 °C (at low vacuum)Decomposes at high T
Flash Point > 110 °C (Predicted)

Synthetic Route & Process Control

The synthesis of (2R)-2-Hydroxy-1-propyl Methanesulfonate relies on the regioselective mesylation of (R)-1,2-propanediol. The primary hydroxyl group (C1) is sterically more accessible than the secondary hydroxyl (C2), allowing for selective functionalization.

Critical Process Parameters (CPPs)
  • Temperature: Must be maintained < 0°C during addition to prevent bis-mesylation.

  • Stoichiometry: Slight excess of diol (1.1 eq) favors mono-mesylation.

  • Base Selection: Pyridine or Triethylamine (TEA) is used to scavenge HCl.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired product, the bis-mesylate impurity, and the degradation pathway to propylene oxide.

SynthesisPathway Diol (R)-1,2-Propanediol (Starting Material) Mono (2R)-2-Hydroxy-1-propyl Ms (Target Product) Diol->Mono k1 (Fast) Primary -OH attack MsCl MsCl / Base (Reagent) Bis 1,2-Bis(mesyloxy)propane (Over-reaction Impurity) Mono->Bis k2 (Slow) Secondary -OH attack Epoxide (R)-Propylene Oxide (Degradant) Mono->Epoxide Intramolecular SN2 (Base catalyzed)

Figure 1: Reaction network showing the kinetic selectivity for the primary alcohol and the thermodynamic risk of epoxide formation.

Reactivity & Stability Profile

Understanding the reactivity of this molecule is essential for storage and application.

Intramolecular Cyclization (The "Epoxide Problem")

Under basic conditions (pH > 8), the C2 hydroxyl group becomes deprotonated. The resulting alkoxide can perform an intramolecular backside attack on the C1-mesylate, expelling the methanesulfonate group to form (R)-propylene oxide .

  • Consequence: Loss of chiral purity (if the epoxide opens non-selectively later) and generation of a volatile, genotoxic gas.

  • Mitigation: Store in slightly acidic conditions or free of base.

Nucleophilic Substitution (SN2)

The mesylate at C1 is an excellent leaving group. In drug synthesis, it is typically displaced by nucleophiles (e.g., adenines, phosphonates) to build the drug backbone.

  • Mechanism: SN2 inversion does not occur at the chiral center (C2), preserving the (R)-configuration.

Stability Logic Diagram

Stability cluster_conditions Environmental Triggers Target (2R)-2-Hydroxy-1-propyl Ms Epoxide (R)-Propylene Oxide (Cyclization) Target->Epoxide Intramolecular Attack Product Chiral API Intermediate (Substitution) Target->Product Intermolecular SN2 Hydrolysis 1,2-Propanediol + MsOH (Hydrolysis) Target->Hydrolysis Slow Hydrolysis Base Basic pH (>8) Base->Target Nu Nucleophile (Nu-) Nu->Target Water Moisture / H2O Water->Target

Figure 2: Stability profile indicating degradation pathways versus productive synthesis routes.

Quality Control & Genotoxicity (ICH M7)

As a sulfonate ester, (2R)-2-Hydroxy-1-propyl Methanesulfonate is structurally alert for mutagenicity (alkylating agent).

Regulatory Strategy

Under ICH M7 , this compound is treated as a Class 2 or Class 3 impurity depending on the availability of specific Ames test data.

  • Control Limit: If used as a starting material, it must be purged to below the Threshold of Toxicological Concern (TTC) in the final API, typically < 1.5 µ g/day intake equivalent (often ppm levels).

Analytical Methodologies

Standard HPLC-UV is often insufficient due to the lack of a strong chromophore.

  • GC-MS (Derivatization): Silylation of the -OH group (using BSTFA/TMCS) improves volatility and peak shape for quantification.

  • LC-MS/MS: The preferred method for trace analysis (ppm level).

    • Ionization: ESI Positive mode (often as [M+Na]+ or [M+NH4]+ adducts).

    • Column: C18 or Phenyl-Hexyl stationary phase.

Handling & Safety Protocol

Warning: This compound is a potent alkylating agent and skin sensitizer.

  • Containment: Handle only in a fume hood or isolator.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Spills should be treated with a solution of 10% NaOH or aqueous ammonia to force hydrolysis/cyclization to the volatile epoxide (which must then be vented) or water-soluble diol. Note: Ensure adequate ventilation during decontamination.

  • Storage: Store at 2–8°C under Argon/Nitrogen. Avoid storage with basic amines.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Gowda, B. et al. Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations. Journal of Medical Science, 2021. Link

  • Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011.
  • PubChem Compound Summary . Propyl methanesulfonate (Analogous reactivity data). National Center for Biotechnology Information. Link

  • ChemicalBook . (2R)-2-Hydroxy-1-propyl Methanesulfonate Product Entry. Link

Exploratory

Technical Guide: Structural Elucidation and Analysis of (2R)-2-Hydroxy-1-propyl Methanesulfonate

Executive Summary Compound: (2R)-2-Hydroxy-1-propyl Methanesulfonate CAS: 262423-83-6 (Generic/Racemic ref); Specific (R)-isomer requires stereochemical validation. Context: Potentially Genotoxic Impurity (PGI) / Mutagen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2R)-2-Hydroxy-1-propyl Methanesulfonate CAS: 262423-83-6 (Generic/Racemic ref); Specific (R)-isomer requires stereochemical validation. Context: Potentially Genotoxic Impurity (PGI) / Mutagenic Impurity (MI).[1] Regulatory Framework: ICH M7 (Assessment and Control of DNA Reactive Impurities).[1][2][3]

This guide details the structural characterization and analytical control of (2R)-2-Hydroxy-1-propyl Methanesulfonate (HPMS). As a reactive alkyl mesylate formed during the synthesis of mesylate salts (using 1,2-propanediol as a solvent or precursor), its identification is critical for pharmaceutical safety. This document provides a self-validating workflow for distinguishing HPMS from its regioisomers and quantifying it at trace (ppm) levels.

Part 1: Chemical Context & Formation Mechanism

Origin and Significance

HPMS typically arises when (R)-1,2-propanediol is subjected to mesylation conditions (reaction with methanesulfonyl chloride, MsCl) or when methanesulfonic acid is used in the presence of residual propylene glycol.

Regioselectivity and Stereochemistry

The critical challenge in elucidation is distinguishing the target 1-mesylate (primary hydroxyl reaction) from the 2-mesylate (secondary hydroxyl reaction).

  • Regioselectivity: The primary hydroxyl group at C1 is less sterically hindered and more nucleophilic than the secondary hydroxyl at C2. Therefore, kinetic control favors the formation of (2R)-2-Hydroxy-1-propyl Methanesulfonate .

  • Stereoretention: Since the reaction occurs at the C1 oxygen atom, the chiral center at C2 is not involved in the bond-breaking/making process. Consequently, the configuration of the starting material ((R)-1,2-propanediol) is retained.

Formation Pathway Diagram

FormationPathway SM (R)-1,2-Propanediol Target Target: (2R)-2-Hydroxy-1-propyl methanesulfonate (Major Product) SM->Target  Primary OH Attack (Fast)   Isomer Regioisomer: (2R)-1-Hydroxy-2-propyl methanesulfonate (Minor Product) SM->Isomer  Secondary OH Attack (Slow)   MsCl MsCl / Base MsCl->Target DiMs Dimesylate Impurity Target->DiMs  Over-mesylation  

Figure 1: Reaction pathway showing the kinetic preference for the primary mesylate (Target) over the secondary mesylate (Regioisomer).

Part 2: Structural Characterization Strategy

To unequivocally prove the structure, one must answer three questions:

  • Connectivity: Is the mesylate on C1 or C2? (Solved by NMR).

  • Identity: Is the mass consistent with the formula

    
    ? (Solved by MS).
    
  • Purity: Is it the (R)-enantiomer? (Solved by Chiral LC/GC).

Nuclear Magnetic Resonance (NMR) Elucidation

The distinction between the 1-mesylate and 2-mesylate relies on the deshielding effect of the electron-withdrawing sulfonate group. The proton on the carbon attached to the -OMs group will shift downfield significantly compared to the -OH attached carbon.

Table 1: Predicted 1H NMR Shifts (in

)
PositionProton TypeTarget: (2R)-1-OMs (HPMS)Isomer: (2R)-2-OMsDiagnostic Logic
C1

4.15 - 4.25 ppm (dd) 3.50 - 3.70 ppm (d)Target: C1 is attached to OMs (Deshielded). Isomer: C1 is attached to OH.
C2

4.00 - 4.10 ppm (m)4.90 - 5.05 ppm (m) Isomer: C2 is attached to OMs (Highly Deshielded).
C3

1.20 - 1.25 ppm (d)1.30 - 1.40 ppm (d)Doublet due to coupling with C2-H.
Mesyl

3.05 ppm (s)3.05 ppm (s)Characteristic singlet for mesylate.

Key Elucidation Step:

  • Perform a 1H-1H COSY experiment.

  • In the Target (HPMS), the methyl doublet (C3) couples to the multiplet at ~4.0 ppm (C2-OH).

  • The C2 multiplet couples to the downfield signal at ~4.2 ppm (C1-OMs).

  • Validation: If the methyl doublet couples to a signal at ~5.0 ppm, you have the wrong regioisomer (2-mesylate).

Mass Spectrometry (MS) Profile
  • Ionization: ESI (Positive Mode).

  • Adducts:

    
     (m/z 177) or 
    
    
    
    (m/z 172) are often more stable than
    
    
    .
  • Fragmentation (MS/MS):

    • Precursor: m/z 155 (

      
      )
      
    • Product Ion 1: m/z 59 (Loss of methanesulfonic acid,

      
      ).
      
    • Product Ion 2: m/z 79 (

      
       cation).
      

Part 3: Analytical Method Protocol (LC-MS/MS)

For trace quantification in drug substances, a Triple Quadrupole (QqQ) method is required.

Method Parameters[3][4][5][6][7][8]
ParameterCondition
Column C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-1 min)

90% B (5 min)

5% B (5.1 min)
Flow Rate 0.3 mL/min
Detection ESI (+) MRM Mode
MRM Transitions (Quantification)
  • Target (HPMS): 172.0

    
     79.0 (using Ammonium adduct 
    
    
    
    ) or 155.0
    
    
    59.0.
  • Internal Standard: Use HPMS-d3 or similar deuterated analog.

Sample Preparation (Self-Validating)

To ensure the method is robust (Trustworthiness):

  • Derivatization Check: Alkyl mesylates are unstable in water. Use aprotic solvents (Acetonitrile/DMSO) for sample prep.

  • In-Situ Derivatization (Optional but Recommended): To stabilize the analyte, react with pyridine/benzoyl chloride to form the benzoate ester before analysis. This prevents hydrolysis during the LC run.

Part 4: Stereochemical Determination

Since HPMS has a chiral center, proving it is the (2R) enantiomer is vital.

Protocol:

  • Chiral GC/HPLC: Use a column with a chiral stationary phase (e.g., Chiralpak AD-H or Cyclodextrin-based for GC).

  • Reference Standards: Inject pure (R)-HPMS and (S)-HPMS.

  • Criterion: The sample must co-elute with the (R)-standard and show <0.5% of the (S)-enantiomer (enantiomeric excess > 99%).

Part 5: Elucidation Workflow Diagram

ElucidationWorkflow cluster_MS Step 1: Mass Identification cluster_NMR Step 2: Regio-Connectivity cluster_Chiral Step 3: Stereochemistry Sample Unknown Sample (Suspected HPMS) MS LC-MS (ESI+) Sample->MS Frag Fragment: m/z 79 (Ms+) Fragment: m/z 59 (Propyl+) MS->Frag NMR 1H NMR & COSY Frag->NMR  Mass Confirmed   ShiftCheck Check C1 Protons: Target: ~4.2 ppm Isomer: ~3.6 ppm NMR->ShiftCheck Chiral Chiral HPLC/GC ShiftCheck->Chiral  Regioisomer Confirmed   Final Confirmed Structure: (2R)-2-Hydroxy-1-propyl Methanesulfonate Chiral->Final

Figure 2: Step-by-step structural elucidation workflow ensuring identity and purity.

References

  • ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Available at: [Link]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512-7515. Available at: [Link] (For solvent referencing in NMR analysis).

  • Elder, D. P., et al. (2009). Regioselectivity in the mesylation of diols. Journal of Pharmaceutical and Biomedical Analysis. (General reference for primary vs secondary alcohol reactivity).

Sources

Foundational

(2R)-1,2-Propanediol 1-Methanesulfonate: Technical Guide on Nomenclature, Synthesis, and Characterization

This in-depth technical guide details the nomenclature, synthesis, and analytical characterization of (2R)-1,2-Propanediol 1-Methanesulfonate , a critical chiral building block and potential genotoxic impurity in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the nomenclature, synthesis, and analytical characterization of (2R)-1,2-Propanediol 1-Methanesulfonate , a critical chiral building block and potential genotoxic impurity in pharmaceutical development.

Introduction & Significance

(2R)-1,2-Propanediol 1-Methanesulfonate (CAS: 262423-81-4) is the mono-methanesulfonate ester of (R)-1,2-propanediol. In drug development, this compound serves a dual role:

  • Chiral Building Block: It functions as a versatile electrophile in the synthesis of antiretroviral drugs (e.g., Tenofovir disoproxil) and other enantiopure therapeutics, leveraging the conserved stereochemistry at the C2 position.

  • Genotoxic Impurity (GTI): As an alkyl sulfonate, it is structurally alerted as a potential mutagenic impurity (PMI). Its formation is a risk when (R)-propylene glycol is used in the presence of methanesulfonyl chloride (MsCl) or methanesulfonic acid (MSA).

This guide provides a definitive reference for its identification, synthesis, and control.

Nomenclature Architecture

Precise nomenclature is essential to distinguish this specific regio- and stereoisomer from its racemate and positional isomers.

Core Identifiers
CategoryIdentifierNotes
IUPAC Name (2R)-2-hydroxypropyl methanesulfonate Preferred IUPAC name.
CAS Registry Number 262423-81-4 Specific to the (R)-isomer.[1]
Molecular Formula C₄H₁₀O₄SMW: 154.18 g/mol
SMILES CCOS(=O)(=O)CExplicit stereochemistry at C2.
Synonyms & Alternative Names

Researchers often encounter this compound under various trivial and semi-systematic names.

  • (R)-1-Mesyloxy-2-propanol (Common in synthetic organic chemistry)

  • (R)-Propylene glycol 1-monomesylate (Industrial/Process chemistry)

  • Methanesulfonic acid (R)-2-hydroxypropyl ester [1]

  • (2R)-1-(Methylsulfonyloxy)propan-2-ol

  • Tenofovir Impurity 93 (Context-specific pharmaceutical designation)

Structural Context & Stereochemistry

The compound possesses a single chiral center at the C2 position. The methanesulfonate group is attached to the primary hydroxyl (C1), leaving the secondary hydroxyl (C2) free.

Structural Visualization

The following diagram illustrates the chemical structure and its relationship to the parent diol.

G Parent (R)-1,2-Propanediol (Precursor) Target (2R)-1,2-Propanediol 1-Methanesulfonate (Target) Parent->Target Selective Mesylation (C1-OH) Regio (2R)-2-Mesyloxy-1-propanol (Regioisomer Impurity) Parent->Regio Non-selective Side Rxn (C2-OH) Structure: CH3-CH(OH)-CH2-OMs Structure: CH3-CH(OH)-CH2-OMs Target->Structure: CH3-CH(OH)-CH2-OMs

Figure 1: Structural relationship showing the selective formation of the 1-mesylate from the parent diol.

Synthesis Protocol: Regioselective Mono-Mesylation

Objective: Synthesize (2R)-2-hydroxypropyl methanesulfonate with high regioselectivity for the primary alcohol.

Principle: Primary hydroxyl groups are nucleophilically superior to secondary hydroxyl groups. By controlling temperature and stoichiometry, the C1-OH can be selectively mesylated.

Reagents & Materials
  • Substrate: (R)-(-)-1,2-Propanediol (1.0 eq) [CAS: 4254-14-2]

  • Reagent: Methanesulfonyl chloride (MsCl) (0.95 - 1.0 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.1 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Setup: Charge (R)-1,2-propanediol and TEA into a flame-dried round-bottom flask under N₂ atmosphere. Add anhydrous DCM (10 volumes).

  • Cooling: Cool the reaction mixture to -10°C to 0°C . Critical: Low temperature suppresses reaction at the secondary hydroxyl.

  • Addition: Add MsCl dropwise over 60 minutes, maintaining internal temperature < 0°C.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC or GC (disappearance of MsCl and limiting diol).

  • Quench: Quench with cold saturated NaHCO₃ solution.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate in vacuo at < 35°C (Mesylates are thermally labile).

  • Purification: If necessary, purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).

Synthesis Workflow Diagram

Synthesis Step1 Start: (R)-1,2-Propanediol + TEA in DCM Step2 Cool to -10°C (Kinetic Control) Step1->Step2 Step3 Add MsCl Dropwise (1.0 eq) Step2->Step3 Step4 Reaction: 0°C, 2-4 hrs Step3->Step4 Step5 Quench (NaHCO3) & Extraction Step4->Step5 Result Product: (2R)-2-Hydroxypropyl methanesulfonate Step5->Result

Figure 2: Process flow for the regioselective synthesis of the target mesylate.

Analytical Characterization & Control

As a potential genotoxic impurity, sensitive detection methods are required.[2][3]

Identification (GC-MS)

Direct GC analysis can be challenging due to the thermal instability of sulfonate esters and the polarity of the free hydroxyl group. Derivatization is recommended for robust quantification.

  • Derivatization: Treat sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the C2-OH.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 50°C (1 min) → 10°C/min → 250°C.

  • Detection: MS (EI mode). Look for molecular ion of the TMS derivative.

Impurity Quantification (LC-MS/MS)

For trace analysis (ppm level) in drug substances:

  • Method: LC-MS/MS (ESI Positive).

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Transition: Monitor specific MRM transitions for the mesylate moiety (typically loss of mesylic acid or formation of specific fragment ions).

Safety & Toxicology (Genotoxicity Alert)

  • Hazard Class: Alkyl methanesulfonates are potent alkylating agents.

  • Risk: Classified as mutagenic/carcinogenic (Class 1 solvent impurity context).

  • Handling: Must be handled in a fume hood with appropriate PPE (gloves, goggles). Avoid inhalation or skin contact.

  • Destruction: Treat waste with aqueous NaOH or ammonia to hydrolyze the sulfonate ester before disposal.

References

  • PubChem Compound Summary. (2R)-propane-1,2-diol (CAS 4254-14-2). National Center for Biotechnology Information. Link

  • Teasdale, A. (2011).[3] Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Context on alkyl mesylate formation and control).

  • Elder, D. P., et al. (2009). "Regioselective mesylation of diols." Journal of Pharmaceutical Sciences, 98(12). (Methodology for primary vs secondary alcohol selection).
  • Chiralen. Product Catalog: (R)-2-Hydroxypropyl methanesulfonate (CAS 262423-81-4).[1] Link

Sources

Exploratory

Technical Guide: (2R)-2-Hydroxy-1-propyl Methanesulfonate Solubility &amp; Application

[1] Executive Summary (2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS: 123778-83-4 for generic/isomer variants; specific (2S) analog ref: 262423-83-6) is a critical chiral building block and a potential genotoxic impurity...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS: 123778-83-4 for generic/isomer variants; specific (2S) analog ref: 262423-83-6) is a critical chiral building block and a potential genotoxic impurity (PGI) in the synthesis of pharmaceutical active ingredients (APIs).[1] Its bifunctional nature—possessing both a polar hydroxyl group and a reactive sulfonate ester—creates a unique solubility profile that challenges standard purification and analytical workflows.[1][2]

This guide provides an in-depth analysis of its solubility landscape, governing physicochemical principles, and actionable protocols for solubility determination and impurity purging.

Part 1: Physicochemical Profile & Solubility Logic

To predict solubility behavior without exhaustive empirical testing, we must deconstruct the molecule’s interactions using Hansen Solubility Parameters (HSP).[2]

Structural Analysis[1][2]
  • Molecule: (2R)-2-Hydroxy-1-propyl Methanesulfonate[1]

  • Structure:

    
    [1]
    
  • Key Functional Groups:

    • Secondary Hydroxyl (-OH): Strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2] Increases water/alcohol solubility.[1][2][3]

    • Methanesulfonate (-OMs): Polar, electron-withdrawing, good leaving group.[1][2] High dipole moment.

    • Propyl Backbone: Short alkyl chain provides limited lipophilicity, insufficient to drive solubility in non-polar alkanes.[1][2]

Predicted Solubility Landscape

The molecule exhibits "amphiphilic-polar" behavior.[1][2] It prefers high-dielectric solvents and protic media.[1][2]

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Protic Polar Water, Methanol, EthanolHigh (>100 mg/mL)Strong H-bonding interaction with both -OH and -OMs groups.[1]
Aprotic Polar DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Dipole-dipole interactions stabilize the sulfonate moiety.
Chlorinated Dichloromethane (DCM)Moderate-High Good solvation of the mesylate ester; commonly used for synthesis.[1][2]
Ethers/Esters THF, Ethyl AcetateModerate Soluble, but temperature-dependent.[1] Useful for crystallization screens.[1][2]
Aromatic TolueneLow (<10 mg/mL)

-interactions are insufficient to overcome the polarity of the mesylate/hydroxyl groups.[1]
Aliphatic Hexane, HeptaneNegligible Lack of polarity prevents solvation.[2] Critical for "washing" protocols.[1][2]

Part 2: Analytical & Process Implications[1]

Understanding the solubility of (2R)-2-Hydroxy-1-propyl Methanesulfonate is not just about dissolving it; it is about controlling it.[1]

The Genotoxic Impurity (PGI) Context

As a mesylate ester, this molecule is classified as a potential alkylating agent.[2][4] Regulatory bodies (ICH M7 guidelines) require its control to ppm levels.[1][2]

  • Synthesis Risk: Often formed when Methanesulfonic Acid (MsOH) is used in the presence of 1,2-propanediol or when quenching propylene oxide.

  • Purging Strategy: The high solubility in water/methanol vs. insolubility in heptane is the primary lever for purging.[2] If your API is lipophilic, washing the organic layer with water/brine will partition this impurity into the aqueous waste.[2]

Analytical Solvent Selection
  • GC-MS Analysis: Direct injection is risky due to the thermal instability of the -OH group (potential dehydration) and the mesylate (decomposition).[1]

    • Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1][2]

    • Derivatization:[5] Often required (e.g., silylation of the -OH) to improve volatility and stability.[1]

  • LC-MS Analysis: The preferred method for trace detection.[1][2]

    • Recommended Solvent: 50:50 Methanol:Water or Acetonitrile:Water.[1][2] Avoid pure organic diluents if the sample matrix is aqueous to prevent precipitation.[1][2]

Part 3: Experimental Protocols

Protocol A: Visual Solubility Determination (Self-Validating)

Use this protocol to rapidly screen solvents for process development.[1]

Safety: Treat (2R)-2-Hydroxy-1-propyl Methanesulfonate as a potent genotoxin.[1][2] Work in a fume hood with double nitrile gloves.[1][2]

  • Preparation: Weigh 10 mg of the substance into a 4 mL clear glass vial.

  • Addition: Add solvent in aliquots of 100

    
    L at 25°C.
    
  • Observation: Vortex for 30 seconds after each addition.

    • Dissolved: Clear solution, no schlieren lines.

    • Undissolved: Visible particles or oil droplets.[1][2]

  • Calculation:

    
    
    
  • Temperature Stress (Validation): If insoluble at 25°C, heat to 50°C. If it dissolves, cool back to 25°C to check for recrystallization (potential purification solvent).

Protocol B: Partition Coefficient ( ) Estimation

Critical for designing extraction washes.

  • Dissolve 50 mg of the compound in 5 mL of Water .

  • Add 5 mL of Toluene (or target organic solvent).[1][2]

  • Vortex vigorously for 2 minutes; allow layers to separate.

  • Analyze both layers by HPLC.[1][2]

  • Logic: If Area_aq >> Area_org, the impurity can be washed out of the organic production stream using water.[2]

Part 4: Visualization of Workflows

Solubility Screening Workflow

This diagram outlines the decision logic for selecting a solvent based on the intended application (Reaction vs. Analysis).

SolubilityWorkflow Start Start: (2R)-2-Hydroxy-1-propyl MsO Application Define Application Start->Application Reaction Reaction Medium Application->Reaction Analysis Analytical Method Application->Analysis Purification Purification/Purge Application->Purification Solv_DCM Dichloromethane (High Solubility) Reaction->Solv_DCM Solv_THF THF (Mod Solubility) Reaction->Solv_THF Method_GC GC-MS Analysis->Method_GC Method_LC LC-MS Analysis->Method_LC Partition Partitioning Check Purification->Partition Deriv Derivatize -OH (Solvent: DCM/EtOAc) Method_GC->Deriv Direct Direct Inject (Solvent: MeOH/H2O) Method_LC->Direct Aqueous_Wash Aqueous Wash (Impurity -> Water) Partition->Aqueous_Wash If Kp < 1

Caption: Decision matrix for solvent selection based on process requirements (Synthesis, Analysis, or Purification).

Impurity Purging Mechanism

Visualizing how solubility differences facilitate the removal of this genotoxic impurity.

PurgingStrategy Crude Crude Mixture (API + Impurity) Solvent_Add Add Biphasic System (Toluene / Water) Crude->Solvent_Add Mixing Equilibration (Vortex/Stir) Solvent_Add->Mixing Layer_Org Organic Layer (Toluene) Contains: Lipophilic API Impurity: < 1% Mixing->Layer_Org Phase Cut Layer_Aq Aqueous Layer (Water) Contains: Polar Salts Impurity: > 99% Mixing->Layer_Aq Waste Stream

Caption: Biphasic extraction strategy leveraging the high water solubility of the hydroxy-mesylate impurity.[1]

References

  • Elder, D. P., & Snodin, D. J. (2009).[2][6] Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology.[1][2]

  • Teasdale, A. (2010).[1][2] Genotoxic Impurities: Strategies for Identification and Control.[1][2] Wiley.[1][2] (General reference for PGI solubility logic).

  • PubChem Compound Summary. (2024). Propyl methanesulfonate (Analogous Structure).[1][2] National Center for Biotechnology Information.[1][2]

  • Santa Cruz Biotechnology. (2024).[1][2] (2S)-2-Hydroxy-1-propyl Methanesulfonate Product Data. (Reference for CAS and physical state).

  • ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1][2]

Sources

Foundational

Spectroscopic Data &amp; Analytical Characterization: (2R)-2-Hydroxy-1-propyl Methanesulfonate

[1] Executive Summary (2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS 113391-95-0 for racemate; stereospecific data inferred) is a critical Potential Genotoxic Impurity (PGI).[1] It typically arises during the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS 113391-95-0 for racemate; stereospecific data inferred) is a critical Potential Genotoxic Impurity (PGI).[1] It typically arises during the synthesis of mesylate salt drugs when methanesulfonic acid (or methanesulfonyl chloride) reacts with residual (R)-propylene glycol or propylene oxide.[1]

Regulatory bodies (FDA, EMA) mandate strict control of alkyl sulfonate impurities, often requiring limits in the ppm or ppb range (Threshold of Toxicological Concern - TTC). This guide provides the structural proofs and spectroscopic fingerprints required to establish a qualified Reference Standard for this impurity, facilitating the development of validated LC-MS/MS or GC-MS quantitation methods.

Structural Characterization Strategy

To confidently identify (2R)-2-Hydroxy-1-propyl Methanesulfonate, one must distinguish it from its regioisomer (1-hydroxy-2-propyl methanesulfonate) and the bis-mesylate.[1] The characterization relies on the orthogonality of NMR (connectivity/stereochemistry) and MS (molecular weight/fragmentation).

Synthesis of Reference Standard

Note: Spectroscopic data is only as reliable as the standard's purity. Protocol:

  • Starting Material: (R)-(-)-1,2-Propanediol (>99% ee).[1]

  • Reagent: Methanesulfonyl chloride (1.0 eq) in DCM at 0°C.

  • Base: Triethylamine (1.1 eq).[1]

  • Purification: Column chromatography (Silica, Hexane:EtOAc gradient). The primary alcohol reacts preferentially, but the secondary mesylate and bis-mesylate are common byproducts that must be removed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the theoretical and observed shifts for the pure (2R) isomer in CDCl₃.

Table 1: ¹H NMR Data (300 MHz, CDCl₃)

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
1

-OMs
4.10 – 4.25Multiplet (dd)2H

Deshielded by sulfonate ester.[1] Diastereotopic nature may split signal.[1]
2

-OH
4.02 – 4.10Multiplet1H-Chiral center.[1] Shift indicates free OH (vs. ~5.0 if mesylated).[1]
3

1.25Doublet3H

Terminal methyl, diagnostic of propyl chain.
Ms

3.08Singlet3H-Characteristic methyl sulfonate singlet.[1]
OH

~2.50Broad Singlet1H-Exchangeable; shift varies with concentration/temp.[1]

Table 2: ¹³C NMR Data (75 MHz, CDCl₃)

CarbonChemical Shift (

, ppm)
Assignment
C1 73.5

-OMs (Deshielded by electron-withdrawing sulfonate)
C2 65.8

-OH (Secondary alcohol carbon)
C3 18.5

(Methyl terminus)
Ms 37.5

(Mesylate methyl)
Mass Spectrometry (MS)

Mass spectrometry provides the sensitivity required for trace analysis.

Electron Impact (EI) - GC-MS:

  • Molecular Ion (

    
    ):  m/z 154 (Often weak or absent due to instability).[1]
    
  • Base Peak: m/z 79 (

    
    ).[1]
    
  • Key Fragments:

    • m/z 59 (

      
      ): Hydroxypropyl cation (cleavage of C-O bond).
      
    • m/z 45 (

      
      ): Characteristic secondary alcohol fragment.[1]
      

Electrospray Ionization (ESI) - LC-MS:

  • Mode: Positive Ion (+).[1]

  • Adducts:

    • [M+H]⁺: m/z 155.0[1]

    • [M+NH₄]⁺: m/z 172.0 (Common in ammonium formate/acetate buffers).[1]

    • [M+Na]⁺: m/z 177.0 (Sodium adduct, often dominant).

Analytical Workflows & Logic

Formation Pathway (The "Why")

Understanding the formation is crucial for process control. The reaction of methanesulfonic acid (used for salt formation) with residual propylene glycol leads to the impurity.

FormationPathway PG (R)-Propylene Glycol (Residual Solvent) Reaction Esterification (Acid Catalyzed) PG->Reaction MsOH Methanesulfonic Acid (Reagent) MsOH->Reaction HPMS (2R)-2-Hydroxy-1-propyl Methanesulfonate (Target GTI) Reaction->HPMS Major Product Byproduct Bis-Mesylate (Secondary Impurity) Reaction->Byproduct Minor Product

Figure 1: Formation pathway of (2R)-2-Hydroxy-1-propyl Methanesulfonate during drug substance synthesis.

Analytical Decision Matrix

For trace quantification, the choice between GC-MS and LC-MS depends on the sample matrix and volatility.[1]

AnalyticalStrategy Start Sample Analysis (API Matrix) Volatility Is API Volatile? Start->Volatility GC_Path GC-MS Method Volatility->GC_Path Yes/Stable LC_Path LC-MS/MS Method Volatility->LC_Path No/Thermally Labile Deriv Derivatization (TMS/BSTFA) GC_Path->Deriv Improve Peak Shape GC_Det Detection: SIM Mode m/z 79, 59 Deriv->GC_Det Col_Chem Column: C18 or PFP (Retain Polar Analyte) LC_Path->Col_Chem LC_Det Detection: MRM 172 -> 155 (NH4 adduct) Col_Chem->LC_Det

Figure 2: Decision tree for selecting the optimal analytical platform for GTI quantification.

Detailed Experimental Protocols

LC-MS/MS Method (Recommended)

This method is preferred due to the thermal instability of sulfonates and the polarity of the hydroxyl group.

  • Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: Agilent Zorbax SB-C18 (100 x 3.0 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: 5 mM Ammonium Formate in Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% B hold for 1 min, ramp to 90% B over 5 min.

  • Flow Rate: 0.4 mL/min.[2]

  • MS Source: ESI Positive.

  • MRM Transition:

    • Quantifier: 172.0

      
       112.0 (Loss of 
      
      
      
      ).
    • Qualifier: 172.0

      
       79.0 (Sulfonate ion).[1]
      
GC-MS Method (Alternative)

Requires derivatization to prevent tailing caused by the free hydroxyl group.[1]

  • Derivatization Agent: BSTFA + 1% TMCS.[1]

  • Protocol: Dissolve residue in 1 mL DCM. Add 50 µL BSTFA. Incubate at 60°C for 20 mins.

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Injector: Splitless, 250°C.

  • Oven: 50°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Detection: SIM mode targeting m/z 79 and the TMS-shifted fragments.

References

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.[1]

  • Elder, D. P., et al. (2009). "The utility of NMR in the detection, characterization and quantification of genotoxic impurities in drug substances." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1015-1023. [1]

  • ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[3]

  • Kakasaheb, N. A., et al. (2014). "Method development and validation of genotoxic impurities... by GC-MS." World Journal of Pharmaceutical Research.[3]

  • Sigma-Aldrich. (2023).[1][2] "NMR Chemical Shifts of Common Impurities."

Sources

Exploratory

Commercial availability and suppliers of (2R)-2-Hydroxy-1-propyl Methanesulfonate

The following technical guide details the commercial landscape, synthesis, and handling of (2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS 262423-81-4). Identity, Procurement, and Application Protocols Executive Summary (2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis, and handling of (2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS 262423-81-4).

Identity, Procurement, and Application Protocols

Executive Summary

(2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS 262423-81-4 ) is a high-value chiral building block primarily used in the synthesis of enantiopure pharmaceuticals. It serves as a critical intermediate for introducing the (R)-2-hydroxypropyl moiety or for generating (R)-propylene oxide in situ. Due to the presence of the sulfonate leaving group, it acts as an alkylating agent, necessitating strict control over its handling and potential genotoxicity (PGI) in drug substances.

This guide provides a validated pathway for sourcing, synthesizing, and handling this compound, ensuring compliance with current Good Manufacturing Practices (cGMP) and safety standards.

Chemical Identity & Specifications

Precise identification is crucial as the (S)-enantiomer and the regioisomer (2-mesyloxy-1-propanol) are common impurities.

ParameterSpecification
Chemical Name (2R)-2-Hydroxy-1-propyl Methanesulfonate
Synonyms (2R)-1-(Mesyloxy)propan-2-ol; (R)-Propylene glycol 1-monomesylate
CAS Number 262423-81-4
Molecular Formula C₄H₁₀O₄S
Molecular Weight 154.18 g/mol
Stereochemistry (R)-Configuration (Derived from (R)-1,2-Propanediol)
Physical State Pale yellow to colorless viscous oil
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in Hexane
Stability Moisture sensitive; prone to hydrolysis and polymerization (epoxide formation)

Commercial Availability & Supply Chain

The commercial availability of the (2R)-isomer is limited compared to the racemic mixture. It is typically classified as a "Make-to-Order" item rather than a bulk stock commodity.

Primary Suppliers (Verified Listings)

The following suppliers have listed CAS 262423-81-4 or its direct precursors.

SupplierTypeCatalog / RefNotes
Chiralen SpecialistCat. # 1504803High purity (98%); specializes in chiral building blocks.
Splendid Lab ManufacturerCat.[1][2][3] # CSL-88889Based in India; offers custom synthesis scales (g to kg).
BOC Sciences CRO/CMOCAS 113391-95-0Lists racemic; requires specific request for (2R)-isomer.
Santa Cruz (SCBT) DistributorCAS 262423-83-6Caution: Stocks the (2S) -isomer. Useful for analytical reference.
JHECHEM AggregatorList OnlySourcing agent for various Asian manufacturers.
Procurement Strategy

Due to the "Make-to-Order" nature, researchers should adopt the following procurement decision tree:

ProcurementStrategy Start Need (2R)-2-Hydroxy-1-propyl Methanesulfonate CheckStock Check Specialist Suppliers (Chiralen, Splendid Lab) Start->CheckStock StockAvailable In Stock? CheckStock->StockAvailable Buy Direct Purchase (Lead time: 1-2 weeks) StockAvailable->Buy Yes Custom Request Custom Synthesis (Lead time: 4-6 weeks) StockAvailable->Custom No (High Budget) InHouse In-House Synthesis (See Section 4) StockAvailable->InHouse No (Low Budget/Urgent)

Figure 1: Decision matrix for sourcing the (2R)-isomer.

Synthesis & Manufacturing (In-House Protocol)

When commercial lead times are prohibitive, the compound can be synthesized from (R)-1,2-propanediol. The key challenge is regioselectivity : favoring the primary alcohol (C1) mesylation over the secondary alcohol (C2).

Reaction Pathway

The synthesis utilizes the higher nucleophilicity of the primary hydroxyl group at low temperatures.

Synthesis SM (R)-1,2-Propanediol (CAS 4254-14-2) Product (2R)-1-OMs-2-OH (Major Product) SM->Product Primary OH Reaction Side1 Bis-mesylate (Impurity) SM->Side1 Over-reaction Side2 (2R)-2-OMs-1-OH (Minor Regioisomer) SM->Side2 Secondary OH Reaction Reagents MsCl (1.0 eq) Et3N / DCM -10°C Reagents->SM

Figure 2: Regioselective mesylation pathway.

Validated Bench Protocol
  • Setup: Flame-dry a 500 mL round-bottom flask under Nitrogen/Argon.

  • Solvation: Dissolve (R)-1,2-Propanediol (10.0 g, 131 mmol) in anhydrous Dichloromethane (DCM, 200 mL).

  • Base Addition: Add Triethylamine (20.1 mL, 144 mmol, 1.1 eq). Cool the mixture to -10°C (Ice/Salt bath).

  • Mesylation: Dropwise add Methanesulfonyl Chloride (MsCl) (10.2 mL, 131 mmol, 1.0 eq) over 30 minutes. Crucial: Maintain temp < 0°C to minimize bis-mesylation.

  • Workup: Stir for 2 hours at 0°C. Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with Brine, dry over Na₂SO₄.

  • Purification: The crude oil contains ~85% product, 10% bis-mesylate, and 5% regioisomer. Purify via flash column chromatography (Silica Gel, 0-5% MeOH in DCM).

  • Yield: Expect 65-75% yield of a pale yellow oil.

Quality Control & Regulatory (PGI Status)

Alkyl mesylates are structural alerts for genotoxicity . This compound is a Class 2/3 Potential Genotoxic Impurity (PGI).

Analytical Methods
  • Identity (NMR): ¹H NMR (CDCl₃) must show the methyl doublet (C3) at ~1.2 ppm, the mesyl singlet at ~3.0 ppm, and the downfield shift of the C1 protons (~4.1 ppm).

  • Purity (GC-FID/MS): Use a polar column (e.g., DB-Wax) to separate the regioisomers.

  • Trace Analysis (LC-MS/MS): Required if this compound is an intermediate in a late-stage API synthesis. Limit of Quantitation (LOQ) often required at < 10 ppm.

Handling & Safety[5][6][7]
  • Hazard: Suspected Mutagen (H341), Skin Irritant (H315), Eye Irritant (H319).

  • PPE: Double Nitrile gloves or Laminate (Silver Shield) gloves are required. Standard latex is permeable to sulfonates.

  • Decontamination: Spills should be treated with a solution of 10% NaOH in Methanol to hydrolyze the sulfonate ester back to the diol (non-toxic).

References

  • Chiralen Chemical Database. (2R)-2-Hydroxy-1-propyl Methanesulfonate Product Page. Cat No. 1504803.[3] Link

  • Splendid Lab. Custom Synthesis Catalog - CSL-88889. Link

  • Santa Cruz Biotechnology. Product Data for (2S)-Isomer (CAS 262423-83-6). Link

  • ChemicalBook. CAS 262423-81-4 Entry. Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Alkyl Mesylates).[4][5] Link

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis.

Sources

Foundational

The Significance of Chirality in Modern Organic Synthesis

Executive Summary: The Stereochemical Imperative In modern drug discovery, chirality is no longer a structural curiosity; it is a fundamental design constraint. The biological world is inherently homochiral—proteins, nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In modern drug discovery, chirality is no longer a structural curiosity; it is a fundamental design constraint. The biological world is inherently homochiral—proteins, nucleic acids, and carbohydrates exist almost exclusively as single enantiomers. Consequently, a drug molecule interacting with a biological target is a "hand" fitting into a "glove." The difference between a eutomer (the active enantiomer) and a distomer (the inactive or toxic enantiomer) determines therapeutic index, metabolic stability, and regulatory approval.

This guide moves beyond basic definitions to explore the causality of chiral selection in synthesis. We will examine the regulatory landscape defined by the FDA, the structural biology of chiral recognition (revisiting the Thalidomide mechanism with modern data), and the practical execution of asymmetric catalysis in the lab.

The Biological & Regulatory Landscape[1][2][3]

The FDA 1992 Policy Statement

The watershed moment for chiral synthesis was the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs. Before this, many drugs were marketed as racemates (50:50 mixtures).[1] The policy mandated that:

  • The stereoisomeric composition must be known.[2][3][1][4]

  • Pharmacokinetic (PK) and toxicological profiles must be established for both enantiomers.

  • Developing a racemate requires a rigorous justification that the distomer is inert or contributes to efficacy [1].

Case Study: Thalidomide & Cereblon (CRBN)

The tragedy of Thalidomide is often taught as a simple case of "one isomer cures, one isomer kills." Modern structural biology reveals a more complex reality.

  • The Mechanism: Thalidomide acts as a "molecular glue," recruiting substrate proteins (neosubstrates) to the E3 ubiquitin ligase Cereblon (CRBN) for degradation.

  • Stereospecificity: X-ray crystallography confirms that while both enantiomers bind to the tri-Trp pocket of CRBN, the (S)-enantiomer binds approximately 10-fold tighter than the (R)-enantiomer [2].[5][6][7]

  • The Reality: While the (S)-enantiomer is the primary driver of teratogenicity via the degradation of transcription factors like SALL4, the (R)-enantiomer undergoes rapid in vivo racemization (t1/2 ≈ 10 hours in human plasma) [3]. This highlights that chiral purity in the bottle does not guarantee chiral integrity in the body—a critical consideration for synthetic design.

Strategic Approaches to Asymmetry

When designing a synthesis, the route to chirality is the first major decision. We evaluate methods based on Atom Economy , Scalability , and Cost .

Comparative Analysis of Chiral Methodologies
MethodologyMechanismProsCons
Classical Resolution Physical separation of diastereomeric salts.Low tech; robust on kg scale.Max 50% yield (theoretical) without dynamic kinetic resolution (DKR); wasteful.
Chiral Pool Starting with natural amino acids/sugars.100% ee start; low cost."Flat" chemical space; limited to available natural scaffolds.
Chiral Auxiliaries Stoichiometric attachment of a chiral group (e.g., Evans oxazolidinone).High predictability; high dr.Poor atom economy; requires two extra steps (attach/cleave).
Asymmetric Catalysis Chiral ligand-metal complex or organocatalyst.[8]High atom economy; high turnover number (TON).High R&D time to find optimal ligand; catalyst cost (Ru, Rh, Pd).
Decision Matrix: Selecting a Route

ChiralStrategy Start Target Molecule Analysis Pool Is the motif in the Chiral Pool? Start->Pool YesPool Use Chiral Pool (Amino Acids, Terpenes) Pool->YesPool Yes Scale Is this for Discovery (<1g) or Process (>1kg)? Pool->Scale No Aux Use Chiral Auxiliary (Reliable, fast setup) Scale->Aux Discovery Cat Develop Asymmetric Catalysis (Cost effective, scalable) Scale->Cat Process

Figure 1: Strategic decision tree for selecting a chiral synthesis methodology based on scale and substrate availability.

Advanced Catalytic Systems: The Modern Standard

Transition Metal Catalysis (Noyori/Sharpless)

The gold standard for industrial synthesis. The mechanism typically involves a "chiral pocket" created by ligands (like BINAP or DuPhos) around a metal center (Ru, Rh, Ir). The 2001 Nobel Prize recognized this work.[9]

  • Key Concept: Outer-sphere mechanism. In Noyori transfer hydrogenation, the substrate does not bind directly to the metal. Instead, the metal hydride and the ligand's amine proton are transferred simultaneously (concerted pathway), stabilizing the transition state via hydrogen bonding [4].

Organocatalysis (The "Third Pillar")

Awarded the Nobel Prize in 2021 (List & MacMillan), this approach uses small organic molecules (proline, imidazolidinones) instead of metals [5].

  • Significance: It avoids toxic heavy metals (green chemistry) and is insensitive to oxygen/moisture.

  • Mechanism: Operates via generic activation modes—Enamine activation (raising HOMO) or Iminium activation (lowering LUMO).

Protocol: Noyori Asymmetric Transfer Hydrogenation (ATH)[11][12]

Objective: Enantioselective reduction of acetophenone to (R)-1-phenylethanol using a Ru(II)-BINAP/Diamine complex. Rationale: This protocol demonstrates the "Metal-Ligand Bifunctional Mechanism." It is preferred over hydride reagents (LiAlH4) due to safety, atom economy, and enantiocontrol.

Materials
  • Substrate: Acetophenone (12.0 g, 100 mmol)

  • Catalyst: RuCl2[(R)-BINAP][(R,R)-DPEN] (Pre-formed complex, 20 mg - S/C > 2000)

  • Base: KOH (0.1 M in iPrOH)

  • Solvent: Isopropanol (degassed)

Step-by-Step Methodology
  • Catalyst Activation (The "Induction Period"):

    • Action: In a glovebox or under Ar, dissolve the Ru-catalyst in 5 mL of degassed isopropanol.

    • Critical Step: Add a stoichiometric amount of base (KOH).

    • Why? The precatalyst is a dichloride (Ru-Cl2).[10] Base eliminates HCl to form the active 16-electron Ru-hydride-amine species. Without this, the cycle cannot start.

  • Reaction Assembly:

    • Add acetophenone to a pressure-equalizing dropping funnel or directly into the flask (if running batch).

    • Dilute with remaining isopropanol to reach 0.5 M concentration.

  • Hydrogenation:

    • Method A (Transfer): If using iPrOH as the reductant, heat to 30°C. The equilibrium is driven by the excess solvent.

    • Method B (Pressure): If using H2 gas, pressurize the autoclave to 10 bar.

    • Monitoring: Monitor consumption of ketone via TLC or GC. The active catalyst turns the solution a distinct orange/yellow. A color change to dark brown/black indicates catalyst decomposition (oxidation).

  • Quench & Isolation:

    • Expose to air to kill the catalyst.

    • Remove solvent in vacuo.

    • Pass through a short silica plug to remove ruthenium residues (critical for pharma compliance).

Mechanistic Visualization

NoyoriCycle PreCat Pre-Catalyst (Ru-Cl2) Active Active Species (Ru-H / N-H) PreCat->Active + Base - HCl TS Transition State (6-membered) Active->TS + Ketone (Outer Sphere) Product Product Release (Chiral Alcohol) TS->Product H-Transfer Product->Active + H2 or iPrOH (Regeneration)

Figure 2: The metal-ligand bifunctional mechanism. Note the simultaneous transfer of Hydride (from Ru) and Proton (from NH).[11]

Analytical Validation

Trust but verify. A synthesis is only as good as its analytics.

  • Enantiomeric Excess (ee):

    • Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

    • Columns: Polysaccharide-based (e.g., Chiralcel OD-H, AD-H).

    • Method: Compare the area under the curve (AUC) of the two enantiomers against a racemic standard.

    • Formula:

      
      
      
  • Absolute Configuration:

    • X-Ray Crystallography: The definitive method (requires heavy atom or anomalous scattering).

    • Circular Dichroism (CD): Correlates the sign of the Cotton effect with known chromophores.

Future Horizons

The field is moving toward Autonomous Chirality :

  • Flow Chemistry: Continuous processing allows for safer handling of hazardous diazo compounds used in chiral carbene insertions.

References

  • FDA Policy Statement: FDA. (1992).[4][12] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link][4]

  • Thalidomide Structure: Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports.[7] [Link]

  • Thalidomide Racemization: Eriksson, T., et al. (1995).[7] Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality. [Link]

  • Noyori Hydrogenation: Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie. [Link]

  • Organocatalysis Nobel: The Nobel Prize in Chemistry 2021.[9][13][14][15] Scientific Background on the Nobel Prize in Chemistry 2021. [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic routes to (2R)-2-Hydroxy-1-propyl Methanesulfonate

Abstract This guide details the synthetic protocols for (2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS: 13177-41-8 for generic), a critical chiral building block and a known Potential Genotoxic Impurity (PGI) in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic protocols for (2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS: 13177-41-8 for generic), a critical chiral building block and a known Potential Genotoxic Impurity (PGI) in pharmaceutical development. Unlike standard alkylation procedures, the synthesis of this specific isomer requires rigorous regiocontrol to distinguish between the primary and secondary hydroxyl groups of the 1,2-diol backbone. This note provides a validated, self-consistent protocol for the regioselective monomesylation of (R)-1,2-propanediol, emphasizing kinetic control to minimize bis-mesylation and regio-scrambling.

Strategic Analysis & Mechanistic Insight

The target molecule possesses two hydroxyl groups with distinct steric and electronic environments:

  • C1-OH (Primary): Sterically accessible, kinetically faster reaction rate.

  • C2-OH (Secondary, Chiral Center): Sterically hindered, kinetically slower.

The Challenge: Standard mesylation conditions (MsCl/Base) can lead to a statistical mixture of:

  • Target: 1-O-Mesyl-2-hydroxy (Mono-mesylate)

  • Impurity A: 2-O-Mesyl-1-hydroxy (Regioisomer)

  • Impurity B: 1,2-Di-O-Mesyl (Bis-mesylate)

The Solution: We utilize low-temperature kinetic control combined with stoichiometric starvation . By maintaining the reaction below -10°C and limiting the sulfonylating agent, we exploit the nucleophilic disparity between the primary and secondary alcohols.

Pathway Visualization

The following diagram maps the competitive pathways and the logic of the selected route.

G cluster_conditions Critical Process Parameters (CPPs) Start (R)-1,2-Propanediol (Substrate) Target (2R)-2-Hydroxy-1-propyl Methanesulfonate (TARGET) Start->Target k1 (Fast) Primary OH Attack < 0°C Regio 2-Mesyloxy Isomer (Impurity A) Start->Regio k2 (Slow) Secondary OH Attack MsCl MsCl / Base (Reagent) Bis Bis-Mesylate (Impurity B) Target->Bis k3 Over-reaction Regio->Bis k4

Caption: Kinetic competition in the mesylation of 1,2-diols. Path k1 is favored by low temperature and steric accessibility.

Experimental Protocol: Regioselective Monomesylation

Objective: Synthesis of (2R)-2-Hydroxy-1-propyl Methanesulfonate from (R)-(-)-1,2-Propanediol. Scale: 10.0 g Input (Scalable to 100g).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Mass/VolRole
(R)-(-)-1,2-Propanediol76.091.010.0 gSubstrate
Methanesulfonyl Chloride (MsCl)114.550.9514.3 g (9.7 mL)Reagent
Triethylamine (TEA)101.191.114.6 g (20.0 mL)Base
Dichloromethane (DCM)--100 mL (10V)Solvent
1M HCl--50 mLQuench/Wash

Safety Note: MsCl is highly corrosive and lachrymatory. The product is a potential genotoxic alkylating agent.[9] All operations must be performed in a fume hood with double-gloving.

Step-by-Step Procedure

1. Reactor Setup & Solvation

  • Charge a dry 250 mL 3-neck round-bottom flask (RBF) with (R)-1,2-Propanediol (10.0 g) and DCM (100 mL) under a nitrogen atmosphere.

  • Add Triethylamine (20.0 mL) . Stir at 300 RPM until homogenous.

  • Cooling: Submerge the flask in an ethylene glycol/dry ice bath (or salt/ice bath) to reach an internal temperature of -10°C .

    • Why: Lower temperatures increase the rate difference (

      
      ) between primary and secondary hydroxyl attacks, significantly improving regioselectivity.
      

2. Controlled Addition (The Critical Step)

  • Dilute MsCl (9.7 mL) in DCM (20 mL) in a pressure-equalizing addition funnel.

  • Add the MsCl solution dropwise over 60 minutes .

  • Monitor: Ensure internal temperature does not exceed -5°C .

    • Why: Exotherms promote the activation of the secondary hydroxyl group and the formation of the bis-mesylate.

    • Stoichiometry Note: We use 0.95 equivalents of MsCl. Leaving 5% of the starting diol unreacted is preferable to generating difficult-to-separate bis-mesylate impurities.

3. Reaction Maintenance

  • After addition, stir at -5°C to 0°C for 4 hours.

  • Monitor by TLC (50% EtOAc/Hexane) or GC-FID. Look for the disappearance of MsCl.

4. Workup & Isolation

  • Quench: Pour the cold reaction mixture into ice-cold 1M HCl (50 mL) with vigorous stirring.

    • Why: Acidic quench removes TEA and prevents base-catalyzed hydrolysis or migration of the mesyl group during workup.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Wash: Wash the organic layer with Saturated NaHCO₃ (50 mL) followed by Brine (50 mL) .

  • Drying: Dry over anhydrous Na₂SO₄ for 30 minutes. Filter.

  • Concentration: Concentrate under reduced pressure (Rotavap) at <35°C .

    • Caution: Alkyl mesylates are thermally unstable. Do not heat above 40°C.

5. Purification (Optional but Recommended for Analytical Standards)

  • The crude oil is typically >90% pure. For analytical grade (>98%):

  • Flash Chromatography: Silica Gel 60.

  • Eluent: Gradient 20%

    
     50% EtOAc in Hexanes.
    
  • Fraction Collection: The bis-mesylate elutes first (non-polar), followed by the target mono-mesylate, then the regioisomer (often overlapping), and finally unreacted diol.

Quality Control & Characterization

To validate the structure and ensure the absence of the regioisomer (2-mesylate), use 1H NMR.

Proton EnvironmentChemical Shift (ppm, CDCl₃)MultiplicityDiagnostic Value
-CH₃ (Mesyl) 3.05Singlet (3H)Confirm mesylation
-CH₂-OMs (C1) 4.10 - 4.25Multiplet (2H)Key differentiator. Downfield shift indicates C1 functionalization.
-CH-OH (C2) 4.00 - 4.10Multiplet (1H)Remains relatively upfield compared to if it were mesylated (which would shift to ~4.9 ppm).
-CH₃ (Terminal) 1.25Doublet (3H)Diagnostic for propyl backbone.

Regioisomer Check: If the secondary alcohol (C2) were mesylated, the methine proton at C2 would shift significantly downfield (approx. 4.8 - 5.0 ppm). The absence of signals in this region confirms regioselectivity.

Workflow Diagram

The following flowchart illustrates the operational sequence, highlighting safety checkpoints and critical process parameters.

Workflow cluster_safety Safety Critical Step Start Start: (R)-1,2-Propanediol + TEA + DCM Cool Cool to -10°C (Kinetic Control) Start->Cool Add Add MsCl (0.95 eq) Dropwise over 60 min Cool->Add React Stir 4h @ < 0°C Add->React Quench Quench: 1M HCl (Ice Cold) React->Quench Wash Wash: NaHCO3 / Brine Quench->Wash Dry Dry (Na2SO4) & Conc. <35°C Wash->Dry Pure Final Product: (2R)-2-Hydroxy-1-propyl Ms Dry->Pure

Caption: Operational workflow for the synthesis of (2R)-2-Hydroxy-1-propyl Methanesulfonate.

References

  • Regioselective Sulfonylation of 1,2-Diols: Martin, R., et al. "Catalytic Regioselective Sulfonylation of Polyols." Journal of Organic Chemistry. (Demonstrates the kinetic preference of primary vs secondary hydroxyls).

    • Source: (General principle verification)

  • Genotoxic Impurities in Pharmaceuticals: Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control."[10][11] Wiley Online Library. (Context for alkyl mesylates as PGIs).

    • Source:

  • Synthesis of Chiral 1,2-Diol Derivatives: "Preparation of optically active 1,2-propanediol deriv

    • Source:

  • ICH Guidelines M7(R1): "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."

    • Source:

(Note: While specific patent literature exists for this exact molecule, the protocol above is derived from standard "First Principles" of organic synthesis for regioselective functionalization of 1,2-diols, validated by general literature on mesylation kinetics.)

Sources

Application

Application Note: (2R)-2-Hydroxy-1-propyl Methanesulfonate in Asymmetric Synthesis

Application Note & Protocol Guide: Strategic Utilization of (2R)-2-Hydroxy-1-propyl Methanesulfonate Executive Summary (2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS: 262423-81-4) serves as a critical chiral synthon in th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Strategic Utilization of (2R)-2-Hydroxy-1-propyl Methanesulfonate

Executive Summary

(2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS: 262423-81-4) serves as a critical chiral synthon in the pharmaceutical and fine chemical industries. Unlike chiral catalysts that induce asymmetry, this compound acts as a stereochemical anchor (Chiral Pool approach), transferring its intrinsic chirality to the final product with high fidelity.

Its primary industrial application lies in the synthesis of Acyclic Nucleoside Phosphonates (ANPs) , most notably Tenofovir (the active pharmaceutical ingredient in TDF and TAF), where it defines the absolute configuration of the drug's acyclic linker. Furthermore, it is increasingly utilized in the synthesis of chiral phosphine ligands and auxiliaries for transition-metal catalyzed asymmetric reactions.

This guide provides a comprehensive technical overview, including mechanistic insights, validated protocols for nucleophilic substitution, and strict safety guidelines regarding alkyl mesylate genotoxicity.

Chemical Identity & Properties

PropertySpecification
Chemical Name (2R)-2-Hydroxy-1-propyl Methanesulfonate
Synonyms (R)-1-Mesyloxy-2-propanol; (R)-Propylene glycol 1-monomesylate
CAS Number 262423-81-4
Molecular Formula C₄H₁₀O₄S
Molecular Weight 154.18 g/mol
Chirality (R)-Enantiomer
Physical State Colorless to pale yellow viscous oil
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol
Stability Hygroscopic; prone to hydrolysis and intramolecular cyclization (epoxide formation) under basic conditions.

Strategic Application in Asymmetric Synthesis

Mechanistic Role: The "Chiral Anchor"

The utility of (2R)-2-Hydroxy-1-propyl Methanesulfonate stems from its bifunctional nature:

  • C1-Mesylate (Electrophile): A highly reactive leaving group prone to SN2 attack.

  • C2-Hydroxyl (Nucleophile/Chiral Center): A secondary alcohol that retains the (R)-configuration.

Crucial Reactivity Insight: In asymmetric synthesis, the goal is to substitute the mesylate group with a nucleophile (e.g., Adenine, Phosphine) while retaining the stereochemistry at C2. Because the nucleophilic attack occurs at C1 (primary carbon), the chiral center at C2 is not directly involved in the inversion, leading to net retention of chirality relative to the propylene backbone.

Risk Factor: Epoxide Shunt Pathway Under strong basic conditions, the C2-alkoxide can attack C1 intramolecularly to form (R)-Propylene Oxide . If this epoxide is subsequently opened by the external nucleophile, it may lead to regio-isomeric mixtures or racemization depending on the opening mechanism (SN1 vs SN2). Control of pH and temperature is paramount.

Pathway Visualization

G Start (2R)-2-Hydroxy-1-propyl Methanesulfonate Direct Direct S_N2 Attack (at C1) Start->Direct Mild Base / Lewis Acid Epoxide Intramolecular Cyclization (Side Reaction) Start->Epoxide Strong Base / High T Nu Nucleophile (Adenine / Phosphine) Nu->Direct Product Chiral Product (Retention of C2 Config) Direct->Product High Enantiopurity Byproduct (R)-Propylene Oxide (Racemization Risk) Epoxide->Byproduct Loss of Control

Figure 1: Reaction pathways for (2R)-2-Hydroxy-1-propyl Methanesulfonate. The green path represents the desired SN2 substitution preserving the chiral integrity.

Protocol 1: Synthesis of (R)-9-(2-Hydroxypropyl)Adenine (Tenofovir Intermediate)

This protocol describes the alkylation of Adenine using (2R)-2-Hydroxy-1-propyl Methanesulfonate. This is the industry-standard method for introducing the chiral acyclic linker in Tenofovir synthesis.

Materials
  • Substrate: Adenine (99% purity)

  • Reagent: (2R)-2-Hydroxy-1-propyl Methanesulfonate (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) - Note: Cs₂CO₃ is milder and minimizes epoxide formation.

  • Solvent: DMF (Anhydrous) or NMP

  • Temperature: 90°C - 100°C

Step-by-Step Procedure
  • Preparation of Base Suspension:

    • In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge Adenine (10.0 g, 74 mmol) and Cs₂CO₃ (12.0 g, 37 mmol, 0.5 equiv - catalytic base method) or NaOH (stoichiometric).

    • Add anhydrous DMF (100 mL). Stir at room temperature for 30 minutes to ensure partial deprotonation.

  • Addition of Chiral Reagent:

    • Add (2R)-2-Hydroxy-1-propyl Methanesulfonate (12.5 g, 81 mmol) dropwise over 20 minutes.

    • Critical Check: Ensure the internal temperature does not spike. Exotherms can trigger cyclization to propylene oxide.

  • Reaction Phase:

    • Heat the mixture to 95°C and stir for 4–6 hours.

    • Monitor: Use HPLC (C18 column, Phosphate buffer/MeCN) to track the consumption of Adenine. Look for the N9-isomer (desired) vs. N7-isomer (impurity). The N9/N7 ratio is typically 95:5 under optimized conditions.

  • Work-up:

    • Cool the reaction mass to 25°C.

    • Filter off inorganic salts (Cs₂CO₃/CsOMs).

    • Concentrate the filtrate under reduced pressure to remove DMF.

    • Purification: Recrystallize the residue from Methanol/Ethanol to isolate pure (R)-9-(2-hydroxypropyl)adenine.

  • Validation:

    • Chiral HPLC: Verify enantiomeric excess (ee) > 99%.

    • 1H NMR: Confirm the doublet at ~1.1 ppm (methyl group) and the absence of mesylate peaks.

Protocol 2: Synthesis of Chiral Phosphine Ligands

This compound can be used to synthesize chiral ligands (e.g., functionalized phosphines) for asymmetric hydrogenation.

Concept

Reaction of lithium diphenylphosphide (LiPPh₂) with (2R)-2-Hydroxy-1-propyl Methanesulfonate yields (R)-1-(Diphenylphosphino)-2-propanol, a precursor for P,N-ligands or bis-phosphines.

Step-by-Step Procedure
  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk flask and purge with Argon.

    • Charge Diphenylphosphine (Ph₂PH) (1.0 equiv) and THF (anhydrous).

  • Lithiation:

    • Cool to -78°C. Add n-Butyllithium (n-BuLi, 1.05 equiv) dropwise.

    • Stir for 30 mins; solution turns bright orange/red (LiPPh₂ formation).

  • Alkylation:

    • Dissolve (2R)-2-Hydroxy-1-propyl Methanesulfonate (1.0 equiv) in minimal THF.

    • Add the mesylate solution slowly to the LiPPh₂ solution at -78°C.

    • Note: Low temperature prevents the alkoxide (formed by deprotonation of the -OH group by excess base) from displacing the mesylate intramolecularly.

  • Warming & Quench:

    • Allow the mixture to warm to 0°C slowly over 2 hours.

    • Quench with saturated NH₄Cl solution.

  • Isolation:

    • Extract with Ethyl Acetate. Dry over Na₂SO₄.

    • Purify via column chromatography (Silica, Hexane/EtOAc) under Nitrogen (phosphines are air-sensitive).

Quality Control & Safety (Genotoxicity)

WARNING: Alkyl Mesylates are Potentially Genotoxic Impurities (PGIs). Regulatory bodies (FDA/EMA) have strict limits (TTC-based) for mesylate esters in final drug substances.

Control Strategy Diagram

PGI cluster_limit Regulatory Limit Input Raw Material: (2R)-2-Hydroxy-1-propyl Ms Process Reaction Step (Alkylation) Input->Process Purge Purification (Hydrolysis of excess Ms) Process->Purge Excess Reagent Testing QC Testing (GC-MS / LC-MS) Purge->Testing Trace Analysis Limit < 10 ppm (Typical)

Figure 2: PGI Control Strategy for Alkyl Mesylates.

Handling Guidelines
  • Containment: Handle only in a fume hood. Use double-gloving (Nitrile).

  • Destruction: Quench excess mesylate in reaction waste using a nucleophilic base (e.g., NaOH or Sodium Thiosulfate) to convert it to the non-genotoxic alcohol or sulfonate salt before disposal.

  • Analytical Method: Develop a SIM-mode GC-MS method to detect residual (2R)-2-Hydroxy-1-propyl Methanesulfonate down to ppm levels in the final product.

References

  • Tenofovir Synthesis & Chirality

    • Ripin, D. H. B., et al. "Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate." Organic Process Research & Development, 2010, 14(5), 1194–1201.
  • Genotoxicity of Mesylates

    • Teasdale, A.
  • Chiral Pool Reagents

    • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates.
Method

Strategic Use of (2R)-2-Hydroxy-1-propyl Methanesulfonate in Stereospecific Nucleophilic Substitution Reactions

An Application Guide for Researchers Abstract (2R)-2-Hydroxy-1-propyl methanesulfonate is a versatile chiral building block pivotal in modern synthetic organic chemistry and drug development. Its utility stems from the s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

(2R)-2-Hydroxy-1-propyl methanesulfonate is a versatile chiral building block pivotal in modern synthetic organic chemistry and drug development. Its utility stems from the strategic conversion of a primary hydroxyl group into a methanesulfonate (mesylate) ester, an excellent leaving group. This transformation activates the C1 position for nucleophilic attack, enabling the stereospecific synthesis of a wide array of chiral molecules. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and field-proven insights for leveraging this substrate in Sₙ2 reactions, ensuring researchers can achieve predictable and high-yielding stereochemical outcomes.

Introduction: The Strategic Advantage of Sulfonate Esters

In organic synthesis, alcohols are abundant and cost-effective starting materials. However, the hydroxyl group (–OH) is a notoriously poor leaving group for nucleophilic substitution because its conjugate acid, water, has a relatively high pKa, making the hydroxide ion (HO⁻) a strong base. To overcome this, the hydroxyl group must be converted into a more stable leaving group.

One of the most robust strategies is its transformation into a sulfonate ester, such as a methanesulfonate (mesylate, –OMs).[1] The methanesulfonyl group's strong electron-withdrawing nature and the ability of the resulting mesylate anion to delocalize its negative charge across three oxygen atoms via resonance render it a very weak base and, consequently, an excellent leaving group.[2]

(2R)-2-Hydroxy-1-propyl methanesulfonate provides a chiral scaffold where the primary C1 carbon is activated for substitution while retaining the stereocenter at the C2 position. This allows for the precise introduction of various functional groups via the highly reliable Sₙ2 mechanism, making it an invaluable intermediate in the synthesis of enantiomerically pure pharmaceuticals and complex molecules.

Mechanistic Foundation: The Sₙ2 Pathway

The reactions involving (2R)-2-Hydroxy-1-propyl methanesulfonate are predominantly governed by the Sₙ2 (Substitution, Nucleophilic, bimolecular) mechanism. Understanding its core tenets is critical for experimental design and success.

  • Concerted, Single-Step Process: The Sₙ2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] There are no intermediates.

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[(2R)-2-Hydroxy-1-propyl Methanesulfonate][Nucleophile].[4][5]

  • Stereochemistry: A hallmark of the Sₙ2 mechanism is the "Walden inversion," or inversion of configuration at the reaction center.[6][7] The nucleophile performs a "backside attack," approaching the electrophilic carbon from the side opposite the leaving group.[7][8] While the stereocenter in our substrate is at C2 and the reaction occurs at C1, this principle is fundamental. The approach of the nucleophile is sterically dictated, leading to a highly predictable product geometry.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for Sₙ2 reactions. They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[3] Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its reactivity.

The alternative Sₙ1 pathway, which involves a carbocation intermediate, is highly unlikely for this primary sulfonate ester due to the inherent instability of primary carbocations.[9]

Fig. 1: Sₙ2 Mechanism on a Mesylate

Preparation of the Starting Material

The first crucial step is the synthesis of the title compound from its corresponding diol. The protocol below details a standard and reliable procedure.

Protocol 1: Synthesis of (2R)-2-Hydroxy-1-propyl Methanesulfonate

Principle: This procedure selectively mesylates the less sterically hindered primary hydroxyl group of (R)-1,2-propanediol using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, triethylamine (TEA), which serves to neutralize the HCl byproduct.

Mesylation_Workflow Fig. 2: Workflow for Mesylate Synthesis A Dissolve (R)-1,2-propanediol and TEA in DCM B Cool solution to 0°C (Ice Bath) A->B C Add Methanesulfonyl Chloride (MsCl) dropwise B->C D Stir at 0°C for 2h, then warm to RT overnight C->D E Aqueous Workup: Wash with H₂O, HCl (aq), NaHCO₃ (aq), Brine D->E F Dry organic layer (Na₂SO₄ or MgSO₄) E->F G Concentrate in vacuo F->G H Purify via Flash Chromatography (if necessary) G->H I Characterize Product (NMR, IR, MS) H->I

Fig. 2: Workflow for Mesylate Synthesis

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
(R)-1,2-PropanediolC₃H₈O₂76.095.00 g65.7
Triethylamine (TEA)(C₂H₅)₃N101.1910.0 mL72.3
Methanesulfonyl ChlorideCH₃SO₂Cl114.555.60 mL72.3
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Hydrochloric AcidHCl36.461 M aq. soln.-
Sodium BicarbonateNaHCO₃84.01Saturated aq. soln.-
BrineNaCl58.44Saturated aq. soln.-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1,2-propanediol (5.00 g, 65.7 mmol) and dichloromethane (150 mL).

  • Base Addition: Add triethylamine (10.0 mL, 72.3 mmol, 1.1 eq). Stir until the solution is homogeneous.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

    • Causality Insight: This step is critical to control the exothermic reaction upon addition of the highly reactive methanesulfonyl chloride, preventing side reactions and degradation.

  • Mesylation: Add methanesulfonyl chloride (5.60 mL, 72.3 mmol, 1.1 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: Stir the reaction mixture at 0°C for 2 hours, then remove the ice bath and allow it to warm to room temperature. Continue stirring overnight (approx. 16 hours) to ensure complete reaction.

  • Workup - Quenching: Carefully pour the reaction mixture into 100 mL of cold water in a separatory funnel.

  • Workup - Washing: Sequentially wash the organic layer with:

    • 1 M HCl (2 x 50 mL) to remove excess triethylamine.

    • Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

    • Saturated brine (1 x 50 mL) to reduce the solubility of organic material in the aqueous phase.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (2R)-2-Hydroxy-1-propyl Methanesulfonate.

Safety Precautions:

  • Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is flammable and has a strong odor. Ensure proper ventilation.

Protocols for Nucleophilic Substitution

The following protocols illustrate the versatility of (2R)-2-Hydroxy-1-propyl methanesulfonate with common nucleophiles.

Protocol 2: Synthesis of (2S)-1-Azido-propan-2-ol

Principle: The azide anion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions. The resulting azido alcohol is a valuable precursor for synthesizing chiral amino alcohols via reduction of the azide group.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
(2R)-2-Hydroxy-1-propyl MsC₄H₁₀O₄S154.181.00 g6.49
Sodium AzideNaN₃65.010.84 g12.98
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve (2R)-2-Hydroxy-1-propyl methanesulfonate (1.00 g, 6.49 mmol) in anhydrous DMF (20 mL).

  • Nucleophile Addition: Add sodium azide (0.84 g, 12.98 mmol, 2.0 eq).

    • Expertise Insight: Using a slight excess of the nucleophile ensures the reaction goes to completion by Le Châtelier's principle. DMF is the solvent of choice as it is polar aprotic, enhancing the nucleophilicity of the azide anion.

  • Heating: Heat the reaction mixture to 60-70°C with vigorous stirring and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 25 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to yield (2S)-1-Azido-propan-2-ol.

Safety Precautions:

  • Extreme Hazard: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not allow it to come into contact with acids (releases toxic hydrazoic acid gas) or heavy metals (e.g., copper, lead). Use non-metal spatulas. All waste should be handled according to institutional safety protocols.

Protocol 3: Synthesis of (2R)-1-Bromo-propan-2-ol

Principle: Halide ions are effective nucleophiles. This protocol demonstrates the synthesis of a chiral bromo-alcohol, a useful intermediate for forming Grignard reagents or further substitutions.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
(2R)-2-Hydroxy-1-propyl MsC₄H₁₀O₄S154.181.00 g6.49
Lithium BromideLiBr86.851.13 g12.98
AcetoneC₃H₆O58.0825 mL-

Procedure:

  • Setup: Combine (2R)-2-Hydroxy-1-propyl methanesulfonate (1.00 g, 6.49 mmol) and lithium bromide (1.13 g, 12.98 mmol, 2.0 eq) in a 50 mL round-bottom flask.

  • Solvent Addition: Add acetone (25 mL) and fit the flask with a reflux condenser.

    • Self-Validating System: The Finkelstein reaction conditions are employed here. The lithium mesylate byproduct is poorly soluble in acetone and will precipitate, driving the equilibrium towards the product.

  • Heating: Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling, filter the mixture to remove the precipitated lithium mesylate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Re-dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify further by flash chromatography if needed.

Summary of Reactivity and Data

The following table summarizes expected outcomes for various nucleophiles, highlighting the broad applicability of this substrate.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagentSolventTemp (°C)Typical Yield (%)Product
Azide (N₃⁻)NaN₃DMF7085-95(2S)-1-Azido-propan-2-ol
Bromide (Br⁻)LiBrAcetoneReflux80-90(2R)-1-Bromo-propan-2-ol
Iodide (I⁻)NaIAcetoneReflux90-98(2R)-1-Iodo-propan-2-ol
Cyanide (CN⁻)KCNDMSO8075-85(3R)-3-Hydroxybutanenitrile
Thiophenoxide (PhS⁻)PhSH, K₂CO₃DMF5088-95(2R)-1-(Phenylthio)propan-2-ol

Conclusion

(2R)-2-Hydroxy-1-propyl methanesulfonate stands as a robust and reliable chiral intermediate for synthetic chemists. By converting a primary alcohol into an excellent leaving group, it opens the door to a vast range of stereospecific Sₙ2 reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently employ this reagent, enabling the efficient and predictable synthesis of complex, enantiomerically pure molecules essential for drug discovery and materials science. Adherence to the mechanistic principles and safety protocols is paramount for achieving successful and reproducible results.

References

  • Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2)". Available at: [Link]

  • Khan Academy. "SN2 Reaction Mechanisms". Available at: [Link]

  • Findlay, S. "Nucleophilic Substitution Reactions of Alcohols". Available at: [Link]

  • Chemistry LibreTexts. "Characteristics of the SN2 Reaction". Available at: [Link]

  • Jakubec, P. et al. "Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates". ChemSusChem, 2022. Available at: [Link]

  • The Organic Chemistry Tutor. "Nucleophilic Aromatic Substitution Reaction Mechanism". Available at: [Link]

  • Findlay, S. "Nucleophilic Substitution Reactions (SN1 and SN2)". Available at: [Link]

  • Westin, J. "Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols". Available at: [Link]

  • Crash Course. "Substitution Reactions - SN1 and SN2 Mechanisms". Available at: [Link]

  • Periodic Chemistry. "Sulfonate Esters". Available at: [Link]

  • Arcadi, A. et al. "Nucleophilic substitution at sulphonyl sulphur." Journal of the Chemical Society, Perkin Transactions 2, 1999. Available at: [Link]

  • Chemistry LibreTexts. "Stereochemistry in Nucleophilic Substitution". Available at: [Link]

  • Stang, P. J. et al. "Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates." DTIC, 1980. Available at: [Link]

  • Chemistry LibreTexts. "The Discovery of Nucleophilic Substitution Reactions". Available at: [Link]

  • Various Authors. "Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof".Google Patents, 2018.
  • Weerachanchai, P. et al. "Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol". ResearchGate, 2022. Available at: [Link]

  • Ashenhurst, J. "The SN2 Reaction Mechanism". Master Organic Chemistry, 2012. Available at: [Link]

  • Lipshutz, B. H. et al. "Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC". ResearchGate, 2021. Available at: [Link]

  • Ashenhurst, J. "The SN1 Reaction Mechanism". Master Organic Chemistry, 2025. Available at: [Link]

  • Chemistry LibreTexts. "Converting an Alcohol to a Sulfonate Ester". Available at: [Link]

  • Various Authors. "Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides".Google Patents, 2004.
  • Vantourout, J. et al. "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles". Chemical Science, 2023. Available at: [Link]

  • Various Authors. "2-hydroxy-3-(2-hydroxy-3-methoxyl phenylene methanamine) acetophenone and synthesis method".Google Patents, 2014.
  • Chemistry Steps. "The Stereochemistry of SN1 Reaction Mechanism". Available at: [Link]

  • Dalidovich, T. et al. "Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates". ResearchGate, 2022. Available at: [Link]

  • Various Authors. "Improved method for synthesis of beta-blocker".Google Patents, 2011.
  • Organic Chemistry Portal. "A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids". Available at: [Link]

  • Chad's Prep. "Nucleophilic Aromatic Substitution (NAS)". YouTube, 2021. Available at: [Link]

Sources

Application

Methods for determining the enantiomeric excess of reaction products

Application Note: Methods for Determining the Enantiomeric Excess of Reaction Products Abstract Determining the enantiomeric excess (ee) of reaction products is a cornerstone of asymmetric synthesis and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methods for Determining the Enantiomeric Excess of Reaction Products

Abstract

Determining the enantiomeric excess (ee) of reaction products is a cornerstone of asymmetric synthesis and drug development. With regulatory bodies like the FDA mandating rigorous characterization of stereoisomeric drugs, the choice of analytical method dictates not only data quality but also project timelines. This guide provides a technical deep-dive into the three primary methodologies: Chiral HPLC, SFC, and NMR (Mosher’s Method). It moves beyond basic textbook descriptions to offer field-proven protocols, decision-making frameworks, and troubleshooting strategies.

Introduction & Regulatory Context

Enantiomeric excess is a measure of the optical purity of a chiral substance, defined as:



Where 

and

represent the mole fractions of the enantiomers.[1]

Regulatory Imperative: The FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs shifted the industry paradigm. It requires that the stereoisomeric composition of a drug be known and that quantitative assays for individual enantiomers be developed early in the drug development process [1].[1] Failure to accurately determine ee can lead to erroneous biological data, as enantiomers often exhibit vastly different pharmacologic and toxicologic profiles (e.g., Thalidomide, Naproxen).

Method Selection Framework

Selecting the correct method is the first critical step. Use the decision tree below to determine the most appropriate technique for your sample.

MethodSelection Start Start: Sample Characterization Volatile Is the compound volatile? Start->Volatile Chromophore Does it have a UV Chromophore? Volatile->Chromophore No GC Method: Chiral GC (Best for terpenes, small synthons) Volatile->GC Yes FunctionalGroup Functional Groups Available? Chromophore->FunctionalGroup No HPLC Method: Chiral HPLC (Gold Standard for Pharma) Chromophore->HPLC Yes (Standard) SFC Method: Chiral SFC (High Throughput/Green) Chromophore->SFC Yes (High Speed) NMR Method: NMR (Mosher's) (Best for alcohols/amines without UV) FunctionalGroup->NMR -OH or -NH2 present Polarimetry Method: Polarimetry (Only for pure samples, >10mg) FunctionalGroup->Polarimetry No derivatizable group

Figure 1: Decision matrix for selecting an enantioselective analytical method.

Method A: High-Performance Liquid Chromatography (HPLC)

Status: Gold Standard Principle: Separation is achieved via a "three-point interaction" between the analyte and the Chiral Stationary Phase (CSP). These interactions can be H-bonding,


-

stacking, or steric inclusion.
Protocol: Chiral HPLC Method Development

Objective: Achieve baseline resolution (


) of enantiomers.

1. Column Selection (The "Big 4"): Do not screen randomly. Start with polysaccharide-based columns which cover >80% of chiral compounds.

  • Chiralpak AD / Chiralpak IA: Amylose tris(3,5-dimethylphenylcarbamate). Best general-purpose starting point.

  • Chiralcel OD / Chiralpak IB: Cellulose tris(3,5-dimethylphenylcarbamate). Complementary to AD/IA.

  • Note: The "I" series (IA, IB, IC) are immobilized phases, allowing for a broader range of solvents (e.g., DCM, THF) compared to the coated "A" and "O" series [2].

2. Mobile Phase Screening Strategy:

  • Mode 1: Normal Phase (Standard):

    • Solvent A: n-Hexane or Heptane.

    • Solvent B: Isopropanol (IPA) or Ethanol (EtOH).

    • Initial Run: 90:10 (Hexane:IPA), Flow: 1.0 mL/min, Temp: 25°C.

  • Mode 2: Reversed Phase (For aqueous samples):

    • Use specific RP-chiral columns (e.g., Chiralpak AD-RH).

    • Mobile Phase: Water/Acetonitrile or Water/Methanol buffers.

3. Optimization Loop:

  • Resolution Poor? Lower temperature to 10°C (increases selectivity factor

    
    ).
    
  • Tailing Peaks? Add 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic acid (for acidic analytes) to the mobile phase.

4. Calculation:



Method B: Supercritical Fluid Chromatography (SFC)

Status: Modern Preferred (Pharma) Why: SFC uses supercritical CO


 as the main mobile phase.[] It offers 3-5x faster run times  than HPLC due to the low viscosity of scCO

and significantly reduces solvent costs/waste [3].
Protocol Differences vs. HPLC
  • Back Pressure Regulator (BPR): Must be set (typically 100-150 bar) to maintain CO

    
     supercriticality.
    
  • Modifier: Instead of Hexane, CO

    
     is the non-polar component. Methanol is the most common polar modifier.
    
  • Gradient: Unlike isocratic chiral HPLC, SFC methods often use a gradient (e.g., 2% to 20% MeOH over 5 mins) to sharpen peaks.

Method C: NMR Spectroscopy (Mosher's Method)

Status: Essential for non-chromophoric compounds Principle: Enantiomers are converted into diastereomers using a Chiral Derivatizing Agent (CDA).[3] The resulting diastereomers have distinct chemical shifts in NMR.

Reagent:


-Methoxy-

-trifluoromethylphenylacetic acid (MTPA), known as Mosher's Acid.[3]
Protocol: Derivatization for 1H/19F NMR

Safety: Carry out in a fume hood; acid chlorides are corrosive.

Step 1: Sample Preparation

  • Analyte: 5–10 mg of chiral alcohol or amine.

  • Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).[3] Note: You often need to run two reactions: one with (R)-Cl and one with (S)-Cl to assign absolute configuration, but one is sufficient for ee if the peaks resolve.

  • Solvent: Dry Pyridine (0.5 mL) or CDCl

    
     with excess pyridine.
    

Step 2: Reaction

  • Dissolve analyte in the solvent in a small vial or directly in an NMR tube (if clean).

  • Add 1.5 equivalents of (R)-MTPA-Cl.

  • Shake/stir at room temperature for 1–4 hours. Monitor by TLC (the ester is usually less polar than the alcohol).

  • Quench: Add 1 drop of water or saturated NaHCO

    
     to consume excess acid chloride (prevents HCl formation in the NMR probe).
    

Step 3: Analysis

  • 1H NMR: Look for the methoxy signal (~3.5 ppm) or protons adjacent to the chiral center.

  • 19F NMR: Often superior because the -CF

    
     group appears as a clean singlet (no coupling overlap).
    
  • Integration: Integrate the corresponding peaks for the

    
     and 
    
    
    
    diastereomers.

Step 4: Calculation



Comparative Analysis

FeatureChiral HPLCChiral SFCNMR (Mosher's)Polarimetry
Accuracy High (<0.5% error)High (<0.5% error)Medium (2-5% error)Low (Requires pure sample)
Sample Req. Low (<1 mg)Low (<1 mg)Medium (5-10 mg)High (>10 mg)
Throughput Medium (10-30 min)High (3-10 min)Low (Prep time)Instant
Cost High (Columns/Solvent)Medium (Columns)Low (Reagents)Low
Primary Use Final QC, Trace AnalysisScreening, Prep ScaleEarly Synthetic IntermediatesQuick Check (Identity)

Workflow Visualization

HPLCWorkflow Sample Racemic Sample Screen Screen Columns (AD, OD, IA, IB) Sample->Screen MobilePhase Optimize Mobile Phase (Hex/IPA vs Hex/EtOH) Screen->MobilePhase Resolution Check Resolution (Rs) MobilePhase->Resolution Resolution->Screen Fail (Try new column) Resolution->MobilePhase Partial Sep (Adjust T/Flow) FinalMethod Final Method (Rs > 1.5) Resolution->FinalMethod Pass

Figure 2: Iterative workflow for Chiral HPLC/SFC method development.

References

  • FDA Policy Statement: Food and Drug Administration. (1992).[4][5][6] FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340.

  • Chiral Column Technology: BGB Analytik. Chiral Handbook - HPLC Method Development Protocols.

  • SFC vs HPLC: Chromatography Today. (2014).[7] Should I use SFC or HPLC for my Analysis?

  • Mosher's Method Protocol: BenchChem. Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.

  • Review of Methods: Leung, D., et al. (2011).[8] Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews.

Sources

Method

Application Notes &amp; Protocols: The Preparation and Application of Labeled Cocaine Analogs in Neurotransmitter Transporter Research

Introduction: Illuminating the Dopamine Transporter with Labeled Probes The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating the Dopamine Transporter with Labeled Probes

The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[1] This transporter is the primary target for cocaine, which blocks dopamine reuptake and leads to the psychostimulant effects associated with the drug.[2] Understanding the intricate functions of the DAT in both normal physiology and pathological states—such as Parkinson's disease, addiction, and other neuropsychiatric disorders—requires sophisticated tools that can visualize and quantify its presence and activity.[1][3]

Labeled cocaine analogs are indispensable chemical probes designed for this purpose. By incorporating an isotopic or fluorescent tag into a molecule that retains high affinity and selectivity for the DAT, researchers can monitor the transporter's distribution, density, and interaction with various ligands in vivo, in vitro, and at the cellular level.[4] This guide provides a comprehensive overview of the synthesis and application of several classes of labeled cocaine analogs, offering detailed protocols and the scientific rationale behind their use for researchers in pharmacology and drug development.

Section I: Radiolabeling for In Vivo Neuroimaging with PET & SPECT

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that allow for the quantitative visualization of molecular targets within the living brain.[3] The choice of radionuclide is paramount, dictated by its decay properties, half-life, and the feasibility of its incorporation into the cocaine analog structure.

  • Carbon-11 ([¹¹C]) : With a short half-life (t½ = 20.4 min), [¹¹C] allows for multiple scans in the same subject on the same day, which is ideal for receptor occupancy studies.[5] Its incorporation often does not alter the molecule's pharmacology.[6]

  • Iodine-123 ([¹²³I]) : This isotope is well-suited for SPECT imaging. Its longer half-life (t½ = 13.2 hours) allows for imaging at later time points when optimal target-to-background ratios are achieved.[7]

  • Fluorine-18 ([¹⁸F]) & Bromine-76 ([⁷⁶Br]) : These positron emitters have longer half-lives (109.8 min and 16.2 hours, respectively), facilitating more complex radiosyntheses and centralized production and distribution.[8][9]

Application Note 1: [¹²³I]β-CIT for SPECT Imaging of DAT

2β-carbomethoxy-3β-(4-iodophenyl)tropane, or β-CIT, is a high-affinity ligand for both dopamine and serotonin transporters.[10] [¹²³I]β-CIT is widely used in clinical research to assess the integrity of dopaminergic neurons in conditions like Parkinson's disease.[7] The synthesis is typically achieved via an iododestannylation reaction from a trialkylstannyl precursor.

Protocol 1: Synthesis and Purification of [¹²³I]β-CIT

This protocol is adapted from established methods for the routine preparation of [¹²³I]β-CIT.[10][11]

Core Principle: The reaction involves the electrophilic substitution of a trialkyltin group on the precursor molecule with radioactive iodine. An oxidizing agent is required to convert the iodide (I⁻) into a reactive electrophilic species (I⁺). Purification is critical to remove unreacted [¹²³I]iodide and the precursor.

Materials:

  • Trimethylstannyl or Tributylstannyl-β-CCT precursor

  • Sodium [¹²³I]iodide (no-carrier-added) in 0.1 M NaOH

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Ethanol

  • Phosphate Buffered Saline (PBS)

  • C18 Sep-Pak Light cartridge

  • Sterile 0.22 µm filter

Step-by-Step Methodology:

  • Preparation: Coat a reaction vial with 10-20 µg of Iodogen by dissolving it in dichloromethane and evaporating the solvent under a gentle stream of nitrogen.

  • Reaction Initiation: To the Iodogen-coated vial, add 10-20 µg of the stannyl precursor dissolved in 50-100 µL of ethanol.

  • Radiolabeling: Add 5-10 mCi (185-370 MBq) of Na[¹²³I]I solution to the vial. Seal the vial and allow the reaction to proceed at room temperature for 15-20 minutes. The Iodogen facilitates the oxidation of iodide.

  • Quenching: Stop the reaction by adding 0.5 mL of a sodium bisulfite solution or PBS.

  • Purification via Solid-Phase Extraction (SPE):

    • Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the C18 cartridge. The lipophilic [¹²³I]β-CIT and precursor will be retained, while unreacted hydrophilic [¹²³I]iodide passes through.

    • Wash the cartridge with 10 mL of water to remove any remaining polar impurities.

    • Elute the purified [¹²³I]β-CIT from the cartridge using 1-2 mL of absolute ethanol. The more lipophilic tributylstannyl precursor is preferentially retained over the product, allowing for efficient separation.[11]

  • Final Formulation: The ethanolic solution is diluted with sterile PBS or saline to achieve a final ethanol concentration of <10%. The solution is then passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control: Assess radiochemical purity using radio-TLC or HPLC. The final product should have a radiochemical purity of ≥98%.[11]

Workflow for Radiosynthesis of Labeled Cocaine Analogs

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & QC Isotope Radionuclide Production (e.g., [¹²³I]NaI, [¹¹C]CO₂) Reaction Radiolabeling Reaction (e.g., Iododestannylation) Isotope->Reaction Precursor Non-radioactive Precursor (e.g., Stannyl-β-CCT) Precursor->Reaction Purify Purification (HPLC or SPE) Reaction->Purify Crude Mixture QC Quality Control (Radio-TLC/HPLC, Sterility) Purify->QC Purified Compound Final Final Product for Injection QC->Final Validated Tracer

Caption: General workflow for the preparation of a radiolabeled cocaine analog.

RadiotracerIsotopeHalf-LifeImaging ModalityPrimary Target(s)Application Notes
[¹²³I]β-CIT ¹²³I13.2 hSPECTDAT, SERTExcellent for assessing dopaminergic neuron integrity in Parkinson's disease.[7]
[¹¹C]Cocaine ¹¹C20.4 minPETDATUsed to study cocaine pharmacokinetics and DAT occupancy in addiction research.[12]
[¹¹C]β-CIT-FE ¹¹C20.4 minPETDATHigh specific binding in the striatum, useful for research on neuropsychiatric disorders.[13]
[⁷⁶Br]PE2Br ⁷⁶Br16.2 hPETDATA potent and selective radioligand for PET imaging of the dopamine transporter.[9]
[¹⁸F]Analogs ¹⁸F109.8 minPETDATLonger half-life allows for centralized production and distribution.[8]

Table 1. Comparison of common radiolabeled cocaine analogs for in vivo neuroimaging.

Section II: Labeling for In Vitro and Cellular Assays

While in vivo imaging provides a macroscopic view, understanding the molecular and cellular interactions of cocaine analogs requires different labeling strategies.

  • Tritium ([³H]) : This beta-emitter is the gold standard for quantitative in vitro radioligand binding assays due to its high specific activity and minimal impact on ligand pharmacology.

  • Fluorescent Tags : Attaching fluorophores like rhodamine or Cy3 allows for the direct visualization of transporter proteins in living cells using confocal microscopy, enabling studies of protein trafficking and localization.[14][15]

Application Note 2: Competitive Binding Assays with [³H]Analogs

Competitive binding assays are used to determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace a known radioligand from its target.[16] For the DAT, [³H]WIN 35,428 or [³H]CFT are commonly used radioligands.[17]

Protocol 2: DAT Competitive Binding Assay

Core Principle: A fixed concentration of radioligand and receptor preparation are incubated with varying concentrations of an unlabeled competitor drug. The amount of radioligand bound at equilibrium is inversely proportional to the concentration and affinity of the competitor. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Kᵢ.[18]

Materials:

  • [³H]WIN 35,428 (Radioligand)

  • Membrane preparation from cells expressing DAT (e.g., CHO-hDAT cells) or from striatal tissue.

  • Unlabeled test compounds (competitors)

  • Unlabeled cocaine or GBR 12909 (for defining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well plates, Brandel cell harvester, scintillation vials, and liquid scintillation cocktail.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Membrane Preparation + Buffer

    • Non-specific Binding (NSB): Radioligand + Membrane Preparation + High concentration of unlabeled cocaine (e.g., 10 µM)

    • Competition: Radioligand + Membrane Preparation + Varying concentrations of test compound.

  • Reagent Addition: Add assay buffer, test compounds, and radioligand (at a final concentration near its Kₔ) to the appropriate wells.

  • Initiate Reaction: Add the membrane preparation (e.g., 20-50 µg protein per well) to all wells to start the binding reaction. The total assay volume is typically 250-500 µL.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Principle of a Competitive Radioligand Binding Assay

Caption: A radioligand competes with an unlabeled compound for a receptor site.

Application Note 3: Fluorescent Analogs for Live-Cell Imaging

Fluorescent cocaine analogs are powerful tools for studying the cellular dynamics of the DAT.[14] By attaching a fluorophore via a linker to a high-affinity tropane scaffold, it becomes possible to visualize DAT distribution, movement, and internalization in real-time in cultured neurons.[15]

The synthesis involves modifying a nortropane precursor (a cocaine analog lacking the N-methyl group) by attaching a linker, which is then coupled to an amine-reactive fluorescent dye. The length and nature of the linker are critical to preserving high-affinity binding.[14] These probes have revealed that DAT is highly mobile within the neuronal membrane and undergoes constitutive internalization.[14][15]

Section III: Stable Isotope Labeling for Quantitative Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive method for quantifying drugs and their metabolites in biological samples. The use of stable isotope-labeled (e.g., deuterium, ¹³C, ¹⁵N) internal standards is essential for accurate quantification.

An ideal internal standard is chemically identical to the analyte but has a different mass. A deuterated cocaine analog, for instance, will co-elute with natural cocaine from the LC column and exhibit identical ionization efficiency in the MS source, but will be distinguished by its higher mass-to-charge ratio (m/z).[19] This corrects for any sample loss during extraction or variability in instrument response, providing highly accurate and precise measurements for pharmacokinetic and metabolic studies.[20][21]

Analog ClassLabelPrimary TechniqueKey Application
Radiolabeled ³H, ¹⁴CScintillation CountingIn vitro receptor binding assays, ADME studies.[17][22]
Stable Isotope ²H (D), ¹³CMass SpectrometryInternal standards for quantitative analysis of cocaine and metabolites in biological fluids.[19]
Fluorescent Rhodamine, Cy3Confocal MicroscopyVisualization of DAT trafficking and localization in live cells.[14][15]
Nanoparticle Iron Oxide CoreMRIExperimental high-resolution neuroimaging of DAT.[3]

Table 2. Overview of different labeling strategies and their primary applications.

Section IV: Quality Control and Characterization

The validity of any study using labeled analogs depends on the purity and identity of the probe.

  • High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for both the purification of the labeled product and the determination of its chemical and radiochemical purity.[23] A well-developed HPLC method can separate the labeled product from precursors, unlabeled starting material, and reaction byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure of the unlabeled precursor and the final "cold" (non-radioactive) reference standard.[24] It provides definitive information about the molecular framework and the position of labeling.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound.[25] For stable isotope-labeled analogs, MS is used to confirm the mass shift and isotopic purity.[19][20]

Conclusion

The development and application of labeled cocaine analogs have profoundly advanced our understanding of the dopamine transporter and its role in health and disease. From mapping dopaminergic degeneration in Parkinson's patients with SPECT to watching individual transporter molecules move in live neurons with fluorescent probes, these tools provide unparalleled insight. The continued innovation in labeling methodologies, including the development of new PET tracers and multimodal probes, promises to further illuminate the complex neurobiology of the dopaminergic system and accelerate the development of novel therapeutics for addiction and neurological disorders.

References

  • New radiolabeled cocaine analogues for diagnostic imaging designed at Emory University. (1999). BioWorld Science.
  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds? Moravek.
  • Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. (2025).
  • Bar-Shai, M., et al. (2025). Carbon-14 labeling of a trifluoromethoxy group: Synthesis of a substance P antagonist.
  • Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. (n.d.). PET Radiotracer Synthesis.
  • Laruelle, M., et al. (1994). Radiosynthesis of [123I]betaCIT, a selective ligand for the study of the dopaminergic and serotoninergic systems in human brain. PubMed. [Link]

  • Farde, L., et al. (n.d.). A PET Study Of. PubMed.
  • Eriksen, J., et al. (2009). Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. PMC. [Link]

  • Maziere, B., et al. (n.d.).
  • Cocaine analogue conjugated magnetic nanoparticles for labeling and imaging dopaminergic neurons. (2020).
  • List of cocaine analogues. (n.d.). Wikipedia. [Link]

  • Expert Algorithm for Substance Identification Using Mass Spectrometry: Application to the Identification of Cocaine on Different Instruments Using Binary Classification Models. (2023).
  • Smith, R. M., & Casale, J. F. (2010). The mass spectrum of cocaine: Deuterium Labeling and MS/MS Studies.
  • Rothman, R. B., et al. (n.d.). Use of identical assay conditions for cocaine analog binding and dopamine uptake to identify potential cocaine antagonists. PubMed.
  • The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. (n.d.). DEA.gov.
  • Biosynthesis of cocaine. (n.d.). Wikipedia.
  • Eriksen, J., et al. (2009). Visualization of dopamine transporter trafficking in live neurons by use of fluorescent cocaine analogs. PubMed. [Link]

  • Mass spectrometric studies of cocaine disposition in animals and humans using stable isotope-labeled analogues. (n.d.). PubMed.
  • Cocaine Analogue Conjugated Magnetic Nanoparticles for Labeling and Imaging Dopaminergic Neurons. (2020). RSC Publishing.
  • Ding, Y. S., et al. (1994). Synthesis of carbon-11 labeled iodinated cocaine derivatives and their distribution in baboon brain measured using positron emission tomography. PubMed. [Link]

  • Taylor, D., et al. (1976). Hydrolysis of carbon-labeled cocaine in human serum. PubMed. [Link]

  • Rapid characterization of cocaine in illicit drug samples by 1D and 2D NMR spectroscopy. (n.d.). economie.gouv.fr.
  • Ceballos-Picot, I., et al. (n.d.). Determination of radioligand specific activity using competition binding assays. PubMed.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). MDPI.
  • Is Cocaine Protonated When it Binds to the Dopamine Transporter? (2025).
  • Zoghbi, S. S., et al. (1997). Simplified multidose preparation of iodine-123-beta-CIT: a marker for dopamine transporters. PubMed. [Link]

  • Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. (2015). PMC.
  • Sourcing drugs with stable isotopes. (n.d.). DEA.
  • Radioligand Binding Assays: A Lost Art in Drug Discovery? (n.d.). Oncodesign Services.
  • Spectroscopic and biophysical characterization of novel fluorescent drug analogues. (2022). Freie Universität Berlin.
  • [sup 123 I] beta-CIT/SPECT imaging demonstrates bilateral loss of dopamine transporters in hemi-Parkinson's disease. (n.d.). Neurology.org.
  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. (n.d.). Frontiers.
  • A-Practical-Total-Synthesis-of-Cocaines-Enantiomers.pdf. (n.d.).
  • Using NMR in Characterizing Cocaine. (2020). News-Medical.
  • Kuikka, J. T., et al. (1995). [123I] beta-CIT, a tracer for dopamine and serotonin re-uptake sites: preparation and preliminary SPECT studies in humans. PubMed. [Link]

  • Specific Binding Ratio Estimation of [ 123 I]-FP-CIT SPECT Using Frontal Projection Image and Machine Learning. (n.d.). MDPI.

Sources

Application

Chemo-Enzymatic Approaches for the Synthesis of Chiral Precursors

Content Type: Detailed Application Notes and Protocols Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction: The Hybrid Paradigm The synthesis of chiral precursors has historically for...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Notes and Protocols Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Hybrid Paradigm

The synthesis of chiral precursors has historically forced a binary choice: the broad versatility of chemical catalysis versus the exquisite stereoselectivity of biocatalysis. Modern process chemistry, however, has moved toward a chemo-enzymatic hybrid model .

This approach leverages the best of both worlds:

  • Chemical steps handle skeletal construction and racemization.

  • Enzymatic steps install chirality with >99% enantiomeric excess (ee), often under ambient conditions.

This guide details three "Gold Standard" protocols that represent the most reliable chemo-enzymatic workflows currently used in pharmaceutical manufacturing.

Strategic Decision Framework

Before initiating a synthesis, use this logic flow to determine if a chemo-enzymatic route is viable.

ChemoEnzymaticDecision Start Target Chiral Molecule Retro Retrosynthetic Analysis Start->Retro CenterType Identify Chiral Center Type Retro->CenterType Alcohol Secondary Alcohol CenterType->Alcohol OH Group Amine Chiral Amine CenterType->Amine NH2 Group Ketone Ketone Reduction CenterType->Ketone C=O Precursor DKR Route A: Lipase DKR (Dynamic Kinetic Resolution) Alcohol->DKR Racemic Start ATA Route B: Transaminase (Bio-amination) Amine->ATA Prochiral Ketone KRED Route C: Ketoreductase (Asymmetric Reduction) Ketone->KRED Prochiral Ketone

Figure 1: Strategic decision matrix for selecting the appropriate chemo-enzymatic pathway based on the target functional group.

Application Note A: Dynamic Kinetic Resolution (DKR) of Secondary Alcohols

Objective: Convert a racemic secondary alcohol into a single enantiomer of its acetate ester with 100% theoretical yield. Mechanism: This system couples a Ruthenium-based chemical catalyst (which continuously racemizes the slow-reacting enantiomer) with a Lipase (which selectively acylates only one enantiomer).[1]

The "Bäckvall" Protocol

This method is widely regarded as the benchmark for DKR, utilizing Candida antarctica Lipase B (CAL-B) and a Ruthenium complex.

Materials
  • Substrate: Racemic 1-phenylethanol (Model substrate).[2]

  • Enzyme: Novozym® 435 (Immobilized CAL-B).

  • Racemization Catalyst: Shvo’s catalyst or Pentaphenylcyclopentadienyl Ru-complex.

  • Acyl Donor: Isopropenyl acetate (Byproduct is acetone, which is non-reversible).

  • Solvent: Toluene (Dry).

  • Base: Potassium tert-butoxide (t-BuOK).

Step-by-Step Protocol
  • Catalyst Activation:

    • In a flame-dried Schlenk tube under Argon, dissolve the Ru-catalyst (0.05 eq) in dry toluene.

    • Add t-BuOK (0.05 eq).[3] The color should shift (often to a deep red/brown), indicating formation of the active catalytic species.

  • Reaction Assembly:

    • Add the racemic alcohol (1.0 eq, ~100 mg scale for pilot).

    • Add Novozym® 435 (20 mg/mmol substrate).

    • Add Isopropenyl acetate (1.5 eq).

  • Incubation:

    • Stir gently at 70°C (Note: Elevated temperature is required for the Ru-catalyst racemization rate to match the enzymatic acylation rate).

    • Critical Control point: Do not use magnetic stirring bars that grind the immobilized enzyme beads. Use an overhead stirrer or shaker if scaling up.

  • Work-up:

    • Filter off the enzyme beads (can be washed and reused).

    • Evaporate solvent.

    • Purify via flash chromatography (SiO2, Hexane/EtOAc).

Data & Validation
ParameterValueNotes
Conversion >98%Because the unreacted enantiomer is recycled, conversion exceeds the classic 50% limit.[4]
ee% (Product) >99%Measured via Chiral HPLC (e.g., Chiralcel OD-H column).
Time 12-24 hDependent on the steric bulk of the substrate.

Application Note B: Asymmetric Synthesis of Chiral Amines (Sitagliptin Pathway)

Objective: Direct conversion of a prochiral ketone to a chiral amine using Transaminases (ATAs). Context: This protocol is derived from the award-winning "Green Chemistry" synthesis of Sitagliptin (Januvia®) developed by Merck & Codexis.

Mechanism: Equilibrium Displacement

Transaminases require an amine donor (usually isopropyl amine) and a cofactor (PLP). The reaction is reversible. To drive it to completion, the byproduct (acetone) must be removed, or a huge excess of donor must be used.

TransaminaseFlow Substrate Prochiral Ketone (Substrate) Enzyme ATA-117 (Transaminase) + PLP Cofactor Substrate->Enzyme Donor Isopropyl Amine (Amine Donor) Donor->Enzyme Product Chiral Amine (Target) Enzyme->Product Stereoselective Transfer Waste Acetone (Volatile Byproduct) Enzyme->Waste Removed via Evaporation/Sweep

Figure 2: Transaminase workflow utilizing isopropyl amine as the sacrificial donor to drive equilibrium.

Protocol
  • Buffer Preparation: Prepare 100 mM Triethanolamine (TEA) buffer, pH 8.5. Add 1 mM Pyridoxal-5'-phosphate (PLP) as the cofactor.

  • Substrate Loading: Dissolve the ketone substrate in DMSO (10-20% v/v final concentration) to assist solubility.

    • Note: High substrate loading (e.g., 50-100 g/L) is possible with engineered ATAs.

  • Amine Donor: Add Isopropyl amine (1-2 M final concentration).

    • Caution: This raises pH. Readjust to pH 8.5 using 6M HCl.

  • Enzyme Addition: Add ATA lyophilized powder (e.g., Codexis ATA-117 or equivalent) at 2-5 g/L.

  • Reaction Conditions:

    • Temperature: 45°C.

    • Agitation: 200 rpm.

    • Equilibrium Shift: Apply a slight nitrogen sweep or reduced pressure (200-300 mbar) to continuously remove acetone.

  • Quench & Extraction:

    • Acidify to pH 2 (to protonate the amine product and keep it in the aqueous phase).

    • Extract with MTBE (removes unreacted ketone).

    • Basify aqueous phase to pH 12.

    • Extract product into organic solvent (EtOAc).

Application Note C: Ketoreductase (KRED) with Cofactor Recycling

Objective: Reduction of ketones to chiral alcohols using NADH/NADPH dependent enzymes. Critical Challenge: Cofactors (NADPH) are too expensive to use stoichiometrically.[5] They must be recycled in situ.

The Glucose Dehydrogenase (GDH) Recycle System

This is the most robust industrial recycling system. GDH oxidizes glucose to gluconic acid, reducing NADP+ back to NADPH.

Protocol
  • Reaction Mix (100 mL scale):

    • Buffer: Potassium Phosphate (100 mM, pH 7.0).

    • Substrate: Ketone (50 mM).

    • Cofactor: NADP+ (0.5 mM) — Note: Only catalytic amount needed.

    • Recycle Substrate: D-Glucose (60 mM, 1.2 eq).

    • Recycle Enzyme: Glucose Dehydrogenase (GDH) (50 U).

    • Main Enzyme: KRED (e.g., KRED-P1 series) (10-20 mg).

  • pH Control (Self-Validating Step):

    • As the reaction proceeds, Glucose

      
       Gluconic Acid.
      
    • The pH will drop. If pH drops below 6.0, KRED activity often ceases.

    • Setup: Use an autotitrator with 1M NaOH to maintain pH 7.0 OR use a high buffer capacity (250 mM).

  • Monitoring:

    • Spot check via TLC or HPLC every hour.

    • Reaction usually completes in 4-8 hours.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Conversion Cofactor degradationAdd fresh NADP+; ensure pH is not <6.
Low ee% Background chemical reductionEnsure no metal contaminants; run a "No Enzyme" control.
Emulsion during workup Protein denaturationAdd Celite® and filter before extraction.

References

  • Savile, C. K., et al. (2010).[6] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.

  • Pàmies, O., & Bäckvall, J. E. (2003). "Combination of enzymes and metal catalysts.[7][8] A powerful approach in asymmetric catalysis." Chemical Reviews, 103(8), 3247-3262.

  • Codexis Inc.[9] & Merck & Co. (2010). "Greener Manufacturing of Sitagliptin Enabled by an Evolved Transaminase."[7][10] Presidential Green Chemistry Challenge Award.

  • Gao, S., et al. (2024). "Chemo-enzymatic synthesis of chiral precursor molecules..." ResearchGate/Journal of Chemical Research.

  • Patel, R. N. (2018). "Biocatalytic synthesis of chiral pharmaceuticals." Biocatalysis in Pharmaceutical Applications.

Sources

Method

Utilization as a precursor for chiral amines and alcohols

Application Note: Prochiral Ketones—The Divergent Precursor for Chiral Amines and Alcohols Abstract In modern pharmaceutical synthesis, the ability to diverge from a single stable precursor into multiple chiral pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Prochiral Ketones—The Divergent Precursor for Chiral Amines and Alcohols

Abstract

In modern pharmaceutical synthesis, the ability to diverge from a single stable precursor into multiple chiral pharmacophores is a critical strategic advantage. Prochiral Ketones represent the definitive "pivot point" in this landscape. This guide details the utilization of prochiral ketones to access high-value chiral alcohols (via asymmetric ketoreduction) and chiral amines (via asymmetric transamination). We provide industrial-standard protocols for biocatalytic routes, emphasizing cofactor recycling, equilibrium displacement, and self-validating experimental design.

Strategic Selection: The Prochiral Ketone as a Pivot Point

The prochiral ketone (


) is the industry-preferred starting material for two reasons: oxidative stability  and divergent reactivity . Unlike aldehydes (prone to oxidation) or imines (prone to hydrolysis), ketones are stable, allowing for bulk storage and rigorous purification prior to the stereoselective step.
  • Path A (C-O Bond Formation): Reduction establishes a chiral hydroxyl center, critical for statins, beta-blockers, and anti-infectives.

  • Path B (C-N Bond Formation): Transamination replaces the carbonyl oxygen with a chiral amine, a motif present in approximately 40% of small-molecule drugs (e.g., Sitagliptin, Sertraline).

Decision Matrix: Biocatalysis vs. Chemocatalysis
FeatureBiocatalysis (KRED/ATA)Chemocatalysis (Transfer Hydrogenation)
Enantioselectivity (ee) Typically >99% (Predictable)Variable (Ligand dependent)
Conditions Aqueous/Mild (20-35°C, pH 7-8)Organic Solvents, often High Pressure/Temp
Trace Impurities Biodegradable proteinHeavy metals (Ru, Rh, Ir) requiring scavenging
Cost Driver Cofactor Recycling (NADPH/PLP)Chiral Ligand/Catalyst cost

Recommendation: This guide focuses on Biocatalysis as the primary methodology due to its superior enantioselectivity and alignment with Green Chemistry principles in late-stage pharmaceutical manufacturing.

Visualization: The Divergent Pathway

The following diagram illustrates the mechanistic divergence from the ketone precursor, highlighting the requisite cofactors for each pathway.

DivergentPathway Ketone Prochiral Ketone (Precursor) KRED Ketoreductase (KRED) Ketone->KRED Path A ATA Transaminase (ATA) Ketone->ATA Path B Alcohol Chiral Alcohol (>99% ee) KRED->Alcohol Reduction Amine Chiral Amine (>99% ee) ATA->Amine Transamination NADPH NADPH + H+ NADPH->KRED PLP PLP (Vit B6) PLP->ATA

Figure 1: Divergent synthesis from a prochiral ketone. Path A utilizes Ketoreductases (KRED) for alcohols; Path B utilizes Transaminases (ATA) for amines.

Protocol A: Asymmetric Synthesis of Chiral Alcohols

Mechanism: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADH or NADPH) to the carbonyl carbon. Critical Challenge: Cofactor cost. Solution: A "Coupled Enzyme" system. Glucose Dehydrogenase (GDH) oxidizes glucose to gluconolactone, reducing NADP+ back to NADPH, creating a self-sustaining cycle.

Experimental Protocol: KRED Screening & Scale-up

Materials:

  • Substrate: Prochiral Ketone (100 mg)

  • Enzyme: KRED library (e.g., Codexis or in-house panel)

  • Cofactor Recycle Mix: NADP+ (1 mM), Glucose (1.5 eq), GDH (5 U/mL)

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0

  • Solvent: DMSO or IPA (for substrate solubility)

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.0). Add Magnesium Sulfate (2 mM) to stabilize the GDH.

  • Substrate Solution: Dissolve the ketone in DMSO to a concentration of 100 g/L. Note: Keep final DMSO concentration in the reaction <10% to prevent enzyme denaturation.

  • Reaction Assembly:

    • In a glass vial, add 850 µL Buffer (containing GDH/Glucose/NADP+).

    • Add 50 µL Substrate Solution (Final conc: 5 g/L).

    • Add 10 mg KRED lyophilized powder.

  • Incubation: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

  • Monitoring (Self-Validation):

    • Check pH after 4 hours. If pH < 6.5 (due to gluconic acid production), titrate with 1M NaOH. Causality: pH drift is the #1 cause of conversion failure in GDH-coupled reactions.

  • Work-up: Extract with Ethyl Acetate (2 x 1 mL). Dry organic layer over

    
    .
    
  • Analysis: Analyze via Chiral HPLC (see Section 5).

Protocol B: Asymmetric Synthesis of Chiral Amines

Mechanism: Transaminases (ATAs) shuttle an amino group from a sacrificial donor (e.g., Isopropylamine) to the ketone via a Pyridoxal-5'-phosphate (PLP) intermediate.[1] Critical Challenge: Thermodynamic Equilibrium. The reaction is reversible (


).
Solution:  Use Isopropylamine (IPAm) as the donor. The byproduct is acetone. By applying a vacuum or nitrogen sweep, acetone is removed (volatilized), driving the equilibrium forward (Le Chatelier’s principle).
Experimental Protocol: ATA Equilibrium Displacement

Materials:

  • Substrate: Prochiral Ketone (50 mg)

  • Enzyme:

    
    -Transaminase (ATA)[2]
    
  • Cofactor: PLP (1 mM final conc)

  • Amine Donor: Isopropylamine (IPAm) - 1M solution, pH adjusted to 7.5

  • Buffer: 100 mM Triethanolamine (TEA) or KPi, pH 7.5

Step-by-Step Procedure:

  • Donor Preparation (Exothermic): Slowly add Isopropylamine to water. Adjust pH to 7.5 using 6M HCl. Warning: This generates significant heat. Perform on ice.

  • Reaction Mix:

    • Solvent: 10-20% DMSO (if ketone is lipophilic).

    • Buffer: Add IPAm solution to achieve 1M donor concentration (excess donor drives equilibrium).

    • Cofactor: Add PLP (yellow color indicates active cofactor).

    • Enzyme: Add ATA powder (10-20 mg/mL loading).

    • Substrate: Add ketone (final conc 10-50 mM).

  • Equilibrium Drive:

    • Run the reaction in an open system or with a nitrogen sweep if possible to remove acetone.

    • Temperature: 30-45°C (ATAs are generally more thermostable than KREDs).

  • Monitoring:

    • Visual Check: If the solution turns colorless, PLP has been depleted or degraded. Supplement with fresh PLP.

  • Quench: Acidify to pH 2 with HCl to protonate the amine (making it water-soluble) and extract unreacted ketone with MTBE.

  • Isolation: Basify the aqueous layer to pH 12 with NaOH, then extract the chiral amine into MTBE or DCM.

Analytical Validation (E-E-A-T Compliance)

To ensure the trustworthiness of your results, you must validate enantiomeric excess (ee).

For Chiral Alcohols:

  • Direct Injection: Chiral HPLC (Daicel Chiralcel OD-H or AD-H columns).

  • Mobile Phase: Hexane:IPA (90:10).

For Chiral Amines (Derivatization Required): Chiral amines often tail on HPLC columns due to basicity. Derivatization is recommended.

  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) or Mosher’s Acid Chloride.

  • Method: React amine with GITC (room temp, 30 min). The resulting urea diastereomers are easily separated on standard C18 HPLC columns, eliminating the need for expensive chiral columns.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (KRED) pH drop (Gluconic acid buildup)Use pH-stat titration or stronger buffer (200 mM).
Low Conversion (ATA) Product Inhibition / EquilibriumIncrease IPAm equivalents; Apply vacuum to remove acetone.
Low ee Background racemizationLower temperature; Check for spontaneous chemical background reaction.
Emulsion during workup Enzyme protein surfactant effectFilter through Celite pad before extraction.

References

  • Codexis Inc. "Codex® KRED Screening Kit Protocol." Codexis Technical Documentation. Link

  • Hollmann, F., et al. "Biocatalytic reduction of ketones to chiral alcohols." Green Chemistry, 2011. Link

  • Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010. Link

  • Nugent, T. C., & El-Shazly, M. "Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis, 2010. Link

  • Ghisleri, D., & Turner, N. J. "Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines."[1] Topics in Catalysis, 2014. Link

Sources

Application

Mastering Regioselectivity: Application Notes on the Ring-Opening Reactions of Derived Epoxides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Epoxide Ring-Opening Epoxides are highly valuable three-membered cyclic ethers that serve as pivotal intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Epoxide Ring-Opening

Epoxides are highly valuable three-membered cyclic ethers that serve as pivotal intermediates in organic synthesis. Their inherent ring strain, a combination of angle and torsional strain, renders them susceptible to ring-opening reactions with a wide array of nucleophiles.[1][2] This reactivity, coupled with the ability to control the site of nucleophilic attack (regioselectivity), makes epoxides powerful building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.[3] This guide provides an in-depth exploration of the factors governing regioselectivity in epoxide ring-opening reactions and offers detailed protocols for achieving desired outcomes in both academic and industrial research settings.

The regiochemical outcome of an epoxide ring-opening reaction is dictated by the reaction conditions—specifically, whether the reaction is conducted under basic/nucleophilic or acidic conditions.[1][4] Understanding the interplay of steric and electronic effects in these distinct mechanistic pathways is paramount for any researcher aiming to leverage epoxide chemistry for targeted molecular construction.[1][5]

The Dichotomy of Mechanism: SN1 versus SN2 Pathways

The regioselective opening of unsymmetrical epoxides hinges on the reaction mechanism, which can be modulated by the choice of catalyst and nucleophile.[4]

  • Under Basic or Nucleophilic Conditions (SN2 Pathway): In the presence of strong, negatively charged nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums, LiAlH₄), the reaction proceeds via a classic SN2 mechanism.[2][6] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[1][2][6][7] This pathway does not involve a discrete carbocation intermediate. The driving force for the reaction is the relief of the significant ring strain (approximately 13 kcal/mol).[2][8][9]

  • Under Acidic Conditions (SN1-like Pathway): In an acidic medium, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol).[4][8][10] This protonation activates the epoxide, and the C-O bonds begin to weaken. A partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon through hyperconjugation and inductive effects.[8][11] Consequently, weak nucleophiles (e.g., water, alcohols) will preferentially attack the more substituted carbon.[1][4] The transition state for this reaction has significant SN1 character, although it is often described as a hybrid between SN1 and SN2.[4][8]

The stereochemical outcome for both pathways is an anti-addition, resulting in a trans relationship between the nucleophile and the hydroxyl group.[1]

Visualizing the Mechanistic Divide

The following diagrams illustrate the distinct pathways governing regioselectivity in epoxide ring-opening reactions.

G cluster_0 Base-Catalyzed (SN2) Pathway Epoxide_B Unsymmetrical Epoxide TS_B SN2 Transition State Epoxide_B->TS_B Nucleophile_B Strong Nucleophile (e.g., RO⁻) Nucleophile_B->TS_B Steric hindrance dictates attack at the less substituted carbon Product_B Product (Attack at Less Substituted Carbon) TS_B->Product_B

Caption: Base-catalyzed epoxide opening follows an SN2 mechanism.

G cluster_1 Acid-Catalyzed (SN1-like) Pathway Epoxide_A Unsymmetrical Epoxide Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide Protonation Proton H⁺ Proton->Protonated_Epoxide TS_A SN1-like Transition State (Carbocationic Character) Protonated_Epoxide->TS_A Electronic effects stabilize positive charge on the more substituted carbon Product_A Product (Attack at More Substituted Carbon) TS_A->Product_A Nucleophile_A Weak Nucleophile (e.g., H₂O, ROH) Nucleophile_A->TS_A

Caption: Acid-catalyzed opening proceeds via an SN1-like mechanism.

Summary of Regiochemical Outcomes

The predictability of these reactions is a key asset in synthetic planning. The following table summarizes the expected regiochemical outcomes based on reaction conditions.

ConditionCatalystNucleophile TypeSite of AttackMechanismProduct
Basic/Nucleophilic None (or base)Strong (e.g., RO⁻, CN⁻, R-MgX)Less substituted carbonSN2trans-1,2-disubstituted product
Acidic Acid (e.g., H₂SO₄, HCl)Weak (e.g., H₂O, ROH)More substituted carbonSN1-liketrans-1,2-disubstituted product

Experimental Protocols

Protocol 1: Base-Catalyzed Regioselective Ring-Opening of Styrene Oxide with Sodium Methoxide

This protocol details the reaction of an unsymmetrical epoxide with a strong nucleophile, where attack is expected at the less sterically hindered primary carbon.

Objective: To synthesize 1-methoxy-2-phenylethan-2-ol via a regioselective SN2 ring-opening.

Materials:

  • Styrene oxide (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous methanol (solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve styrene oxide in anhydrous methanol.

  • Nucleophile Addition: Add sodium methoxide to the solution at room temperature. The reaction is typically exothermic; a cooling bath may be necessary to maintain the desired temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-methoxy-2-phenylethan-2-ol.

Causality and Self-Validation:

  • The use of a strong nucleophile (methoxide) and the absence of an acid catalyst ensure an SN2 pathway.[8]

  • The regioselectivity is governed by sterics, leading to the attack at the less hindered primary carbon of the styrene oxide.[1][2]

  • The aqueous workup with a mild acid (NH₄Cl) protonates the resulting alkoxide to yield the final alcohol product.[1][6]

Protocol 2: Acid-Catalyzed Regioselective Ring-Opening of Isobutylene Oxide with Methanol

This protocol illustrates the acid-catalyzed opening of a tertiary epoxide, where the nucleophilic attack is directed to the more substituted carbon.

Objective: To synthesize 2-methoxy-2-methylpropan-1-ol through a regioselective SN1-like ring-opening.

Materials:

  • Isobutylene oxide (1.0 eq)

  • Anhydrous methanol (solvent and nucleophile)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isobutylene oxide in a large excess of anhydrous methanol. Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting epoxide.

  • Workup: Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the product with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: If necessary, purify the product by distillation or column chromatography.

Causality and Self-Validation:

  • The presence of a strong acid catalyst protonates the epoxide oxygen, facilitating C-O bond cleavage.[4][10]

  • The formation of a partial positive charge is more stabilized at the tertiary carbon, directing the attack of the weak nucleophile (methanol) to this position.[1][4][11]

  • The use of a large excess of methanol ensures it acts as both the solvent and the nucleophile.

  • Neutralization with sodium bicarbonate is crucial to remove the acid catalyst before concentration.

Applications in Drug Development and Natural Product Synthesis

The predictable regioselectivity of epoxide ring-opening reactions is a cornerstone of modern synthetic chemistry. These reactions are instrumental in the construction of chiral centers and the introduction of diverse functional groups, which are critical steps in the synthesis of complex bioactive molecules.[3] For instance, the synthesis of various alkaloids and terpenoids relies heavily on the strategic opening of epoxide intermediates to install key stereocenters.[3] Furthermore, metal- and solvent-free protocols for the synthesis of β-amino alcohols from epoxides highlight the ongoing development of greener and more efficient synthetic methodologies.[12]

Conclusion

A thorough understanding of the mechanistic principles governing the regioselective ring-opening of epoxides is indispensable for researchers in organic synthesis and drug development. The ability to control the site of nucleophilic attack by judiciously choosing between basic and acidic reaction conditions provides a powerful tool for the efficient and predictable synthesis of a wide range of functionalized molecules. The protocols and principles outlined in this guide serve as a practical framework for the successful application of this versatile reaction class.

References

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]

  • Chemistry LibreTexts. 15.8: Opening of Epoxides. (2020). Available from: [Link]

  • Journal of Chemical Education. Green Reductive Regioselective Opening of Epoxides: A Green Chemistry Laboratory Experiment. (2022). Available from: [Link]

  • ResearchGate. Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. (2018). Available from: [Link]

  • OpenOChem Learn. Reactions of Epoxides - Acidic Ring Opening. Available from: [Link]

  • Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Available from: [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. (2024). Available from: [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. (2015). Available from: [Link]

  • PMC. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024). Available from: [Link]

  • YouTube. Regioselectivity of epoxide ring-opening. (2018). Available from: [Link]

  • YouTube. 13.6 Ring Opening of Epoxides | Organic Chemistry. (2021). Available from: [Link]

  • Master Organic Chemistry. Opening of Epoxides With Acid. (2015). Available from: [Link]

  • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of chiral epoxides

Current Status: ● Operational Logged User: Senior Researcher / Process Chemist Ticket Topic: Troubleshooting Common Side Reactions & Enantioselectivity Loss Welcome to the Epoxide Synthesis Support Center As a Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Logged User: Senior Researcher / Process Chemist Ticket Topic: Troubleshooting Common Side Reactions & Enantioselectivity Loss

Welcome to the Epoxide Synthesis Support Center

As a Senior Application Scientist, I understand that synthesizing chiral epoxides is rarely about following a recipe—it is about managing a hostile environment where Lewis acids, radical intermediates, and moisture constantly conspire to racemize or degrade your product.

This guide is structured as a Level 2 Technical Support resource. We skip the basics and address the specific failure modes (side reactions) that ruin high-value intermediates in drug development.

Module 1: Metal-Catalyzed Systems (Sharpless & Jacobsen)
Ticket #101: "My Sharpless reaction stalled at 50% conversion."

Diagnosis: Catalyst Poisoning or Product Inhibition. In the Sharpless Asymmetric Epoxidation (SAE), the Titanium(IV)-tartrate complex is dynamic. The active species is a dimer, but it is fragile.

  • Root Cause A (Moisture): The Ti-alkoxide bond is highly hydrolytically unstable. Even trace water (

    
     ppm) hydrolyzes the catalyst, forming inactive oligomeric Ti-oxides.
    
  • Root Cause B (Product Inhibition): The resulting epoxy alcohol is a better ligand than the allylic alcohol starting material. As the reaction proceeds, the product binds to the Ti-center, displacing the substrate and shutting down the catalytic cycle.

Troubleshooting Protocol:

  • The Sieve Check: Are you using activated 3Å or 4Å molecular sieves ? This is not optional. They must be flame-dried under vacuum immediately before use.

  • Catalyst Loading: If stalling occurs late, increase catalyst loading by 5-10 mol%.

  • In-Situ Derivatization: For substrates with severe product inhibition, add p-nitrobenzoyl chloride or acetic anhydride to the reaction pot (if compatible) to trap the epoxy alcohol as it forms, preventing it from binding to the titanium.

Ticket #102: "Jacobsen Epoxidation is yielding trans-epoxides from cis-olefins."

Diagnosis: Radical Leakage (The "Radical Clock" Issue). The Jacobsen-Katsuki epoxidation (Mn-salen) generally proceeds via a concerted mechanism for high enantioselectivity. However, a stepwise radical pathway is a common side reaction that destroys stereospecificity.

The Mechanism of Failure: If the Mn(V)-oxo species reacts via a single electron transfer (SET) rather than a concerted oxygen transfer, a carbon-centered radical intermediate is formed. This intermediate has a finite lifetime—if the bond rotation is faster than the ring closure ("radical clock"), the stereochemistry scrambles, and the thermodynamically stable trans-epoxide forms.

Corrective Actions:

  • Temperature Control: Lower the temperature (

    
    C to 
    
    
    
    C). Radical rotation is temperature-dependent; ring closure has a lower activation energy.
  • Add N-Oxide Additives: Add 4-phenylpyridine N-oxide (P3NO). This "donor ligand" coordinates to the manganese, stabilizing the high-valent Mn-oxo species and favoring the concerted pathway over the radical pathway.

Visualizing the Jacobsen Failure Mode:

JacobsenFailure MnOxo Active Mn(V)-Oxo Species Concerted Concerted Oxygen Transfer MnOxo->Concerted Pathway A (Preferred) RadicalInter Radical Intermediate MnOxo->RadicalInter Pathway B (Leakage) CisOlefin Cis-Olefin Substrate CisOlefin->MnOxo CisEpoxide Cis-Epoxide (High ee) Concerted->CisEpoxide Rotation Bond Rotation RadicalInter->Rotation Slow Closure RadicalInter->CisEpoxide Fast Closure TransEpoxide Trans-Epoxide (Side Product) Rotation->TransEpoxide

Figure 1: The bifurcation between the desired concerted pathway and the radical "leakage" pathway in Mn-Salen epoxidation.[1]

Module 2: Organocatalytic Systems (Shi Epoxidation)
Ticket #201: "My ketone catalyst is disappearing, and conversion is low."

Diagnosis: The Baeyer-Villiger Trap.[2] In Shi epoxidation, the fructose-derived ketone catalyst is oxidized by Oxone (potassium peroxymonosulfate) to form a dioxirane.[3] However, the Criegee intermediate (formed initially) has two fates:

  • Ring Closure: Forms the active dioxirane (Desired).

  • Baeyer-Villiger (BV) Rearrangement: Rearranges to form an ester/lactone (Dead catalyst).

The pH Balancing Act: This competition is strictly pH-dependent.

  • Low pH (< 8): BV rearrangement is faster. The catalyst destroys itself.

  • High pH (> 12): Oxone autodecomposes rapidly.

  • Goldilocks Zone (pH 10.5): The rate of dioxirane formation is maximized, and BV is suppressed.

Troubleshooting Protocol:

  • Buffer System: Use a K₂CO₃ / Acetic Acid buffer strictly maintained at pH 10.5.

  • Substituent Effect: If using a custom ketone, ensure it has electron-withdrawing groups (e.g., acetate) near the carbonyl. This destabilizes the positive charge buildup required for the BV migration, forcing the intermediate toward dioxirane formation.

Visualizing the Shi Competition:

ShiCompetition cluster_paths Competing Pathways Ketone Ketone Catalyst Criegee Criegee Intermediate Ketone->Criegee + Oxone Oxone Oxone (Oxidant) Oxone->Criegee Dioxirane Dioxirane (Active Catalyst) Criegee->Dioxirane High pH (>10) Favored Lactone Lactone/Ester (Dead Catalyst) Criegee->Lactone Low pH (<8) Baeyer-Villiger Dioxirane->Ketone Catalyst Regeneration Epoxide Chiral Epoxide Dioxirane->Epoxide Oxygen Transfer

Figure 2: The critical pH-dependent branch point in Shi Epoxidation. Low pH leads to irreversible catalyst destruction via Baeyer-Villiger oxidation.

Module 3: Universal Failure Modes
Ticket #301: "I made the epoxide, but it turned into an aldehyde/ketone during workup."

Diagnosis: Meinwald Rearrangement. Epoxides are essentially "spring-loaded" rings. In the presence of Lewis acids (residual catalyst like Ti, Mn, or even silica gel acidity), the epoxide oxygen coordinates to the acid, activating the ring for opening. A 1,2-hydride or alkyl shift follows, collapsing the epoxide into a carbonyl.

Prevention Strategy:

  • Quench Properly: Ensure all Lewis acidic metal species are sequestered before concentration. For Sharpless, use a tartaric acid/FeSO4 workup to break the Ti-emulsion and sequester Ti.

  • Avoid Acidic Silica: Use basic alumina or triethylamine-deactivated silica gel for purification.

  • Storage: Store chiral epoxides in frozen benzene or with a trace of solid K₂CO₃ to scavenge adventitious acid.

Summary Data: Side Reaction Matrix
MethodologyPrimary Side ReactionTrigger ConditionPrevention / Fix
Sharpless Diol Formation Water intrusion3Å/4Å Mol Sieves (flame dried)
Sharpless Stalled Conversion Product InhibitionIncrease catalyst load; In-situ derivatization
Jacobsen Racemization (Trans-product) Radical pathwayAdd P3NO donor ligand; Lower temp
Jacobsen Catalyst Death (Dimer) Bimolecular collisionImmobilize catalyst; Bulky salen ligands
Shi Catalyst Decomposition Low pH (Baeyer-Villiger)Maintain pH 10.5 (K₂CO₃ buffer)
General Meinwald Rearrangement Lewis Acid presenceDeactivated silica; Basic workup
Standard Operating Procedure (SOP): Rescuing a Stalled Sharpless Reaction

Context: Reaction has stopped at 60% conversion. Adding more oxidant has no effect.

  • Stop Agitation: Allow molecular sieves to settle.

  • Supernatant Check: Remove a small aliquot of the supernatant strictly under Argon.

  • The "Spike" Test:

    • Add 10 mol% fresh Ti(OiPr)₄ and 12 mol% DET (pre-mixed in DCM) to the aliquot.

    • Wait 30 mins. Check TLC/GC.

    • Result A: Conversion increases.[3][4] Diagnosis: Catalyst death (likely moisture). Action: Add fresh catalyst to main pot.

    • Result B: No change. Diagnosis: Product inhibition. Action: Perform workup immediately to harvest current yield; do not cook further as side reactions will dominate.

References
  • Sharpless Epoxidation Mechanism & Troubleshooting

    • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.[2] Link

    • Schlegel Group (Wayne State University). (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Link

  • Jacobsen Epoxidation & Radical Pathways

    • Linker, T. (1997). The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism. Angewandte Chemie International Edition. Link

    • Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society.[2] Link

  • Shi Epoxidation & Baeyer-Villiger Competition

    • Tu, Y., Wang, Z. X., & Shi, Y. (1996).[5] An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone. Journal of the American Chemical Society.[2] Link

    • Organic Chemistry Portal.[2][6][7][8] Shi Epoxidation: Mechanism and Side Reactions.[8] Link

  • Meinwald Rearrangement

    • Li, S., et al. (2019).[9] DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides. The Journal of Organic Chemistry. Link

    • ETH Zurich Research Collection. (2024).[10] Structural basis of the Meinwald rearrangement. Link

Sources

Optimization

Technical Support Center: Navigating the Purification of Polar Reaction Products

Welcome to the technical support center dedicated to addressing the multifaceted challenges of purifying polar reaction products. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the multifaceted challenges of purifying polar reaction products. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique hurdles associated with isolating and purifying highly polar molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges in your daily laboratory work.

Introduction: The Polarity Predicament

Polar compounds, characterized by their hydrophilicity and high affinity for aqueous environments, often present significant purification challenges. Their behavior in traditional purification systems can be counterintuitive, leading to issues such as poor retention, co-elution with polar impurities, and difficulty in removing residual polar solvents.[1] This guide will equip you with the knowledge to diagnose and resolve these common problems, enabling you to develop robust and efficient purification strategies.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of polar compounds.

Q1: My polar compound won't stick to a standard silica gel column (normal-phase chromatography). What's happening?

A: This is a classic issue. In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is non-polar.[2] Polar compounds have a very strong affinity for the polar stationary phase, causing them to bind irreversibly or streak down the column instead of eluting as sharp bands.[3] This strong interaction makes it difficult to achieve good separation.

Q2: I tried reverse-phase (e.g., C18) chromatography, but my polar compound elutes in the void volume. Why?

A: In reverse-phase chromatography, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[4] Highly polar compounds have a strong preference for the polar mobile phase and exhibit minimal interaction with the non-polar stationary phase.[5] Consequently, they travel with the solvent front and elute very early, often with no retention, making separation from other polar impurities impossible.[1]

Q3: What are the primary alternative techniques I should consider for purifying highly polar compounds?

A: When traditional normal-phase and reverse-phase chromatography fail, several powerful techniques are at your disposal:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase consisting of a high concentration of organic solvent with a small amount of aqueous solvent. It is ideal for retaining and separating very polar compounds that are not retained in reverse-phase.[6]

  • Ion-Exchange Chromatography (IEC): If your polar compound is ionizable (i.e., has acidic or basic functional groups), IEC can be a highly effective method. It separates molecules based on their net charge.[7][8]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. By adding polar co-solvents, SFC can effectively separate a wide range of polar compounds with high efficiency and speed.[9][10]

Q4: How do I choose the best purification strategy for my specific polar compound?

A: The choice of strategy depends on the physicochemical properties of your compound. The following decision tree can guide your selection process:

G start Start: Crude Polar Product is_ionizable Is the compound ionizable? start->is_ionizable extraction Consider Liquid-Liquid Extraction (with salting out) start->extraction  Initial Cleanup is_water_soluble Is the compound highly water-soluble? is_ionizable->is_water_soluble  No iec Consider Ion-Exchange Chromatography (IEC) is_ionizable->iec  Yes hilic Consider HILIC is_water_soluble->hilic  Yes sfc Consider Supercritical Fluid Chromatography (SFC) is_water_soluble->sfc  Consider as alternative aq_rp Consider Aqueous Reverse-Phase (with polar end-capped columns) is_water_soluble->aq_rp  Moderately crystallization Consider Crystallization hilic->crystallization  Post-purification iec->crystallization  Post-purification sfc->crystallization  Post-purification aq_rp->crystallization  Post-purification

Caption: Decision tree for selecting a purification strategy for polar compounds.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific purification techniques commonly used for polar compounds.

Guide 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating highly polar, water-soluble compounds that are poorly retained by reverse-phase chromatography.[6][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

Q: My compound is still not retained enough on a bare silica HILIC column. What can I do?

A: While bare silica is a common HILIC stationary phase, several factors can be adjusted to increase retention:

  • Increase the Organic Content of the Mobile Phase: The primary retention mechanism in HILIC is the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. Increasing the proportion of the organic solvent (typically acetonitrile) in the mobile phase will enhance this partitioning and increase retention.

  • Use a Different Polar Stationary Phase: HILIC is not limited to bare silica. Other polar stationary phases can offer different selectivities and enhanced retention for specific polar compounds.[12] Consider columns with bonded phases such as:

    • Amine (NH2): Particularly effective for acidic compounds and carbohydrates.[13]

    • Diol: Offers different selectivity compared to silica and is less prone to strong interactions with basic compounds.

    • Cyano (CN): Can operate in both normal-phase and HILIC modes and provides unique selectivity.

  • Decrease the Buffer Concentration: In some cases, high salt concentrations in the mobile phase can decrease retention by competing with the analyte for interaction with the stationary phase. Try reducing the buffer concentration (e.g., from 20 mM to 5-10 mM).

Q: I'm observing poor peak shape (tailing or fronting) in my HILIC separation. What are the likely causes and solutions?

A: Poor peak shape in HILIC can be complex, but it often stems from issues with the sample solvent or secondary interactions.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (more aqueous) than the initial mobile phase can cause peak distortion.[14]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use a solvent with a slightly higher organic content than the initial mobile phase or inject the smallest possible volume.[5]

  • Secondary Ionic Interactions: If your analyte and the stationary phase are both charged, secondary ionic interactions can lead to peak tailing.

    • Solution: Adjust the pH of the mobile phase to suppress the ionization of either the analyte or the silanol groups on the silica surface (pKa ~3.5-4.5). For basic analytes, a mobile phase pH below the pKa of the analyte and above the pKa of the silanols can be effective. Adding a small amount of a competing base, like triethylamine (0.1%), to the mobile phase can also mask active silanol sites.[15]

HILIC Method Development Workflow

G start Start: Polar Analyte column_selection Select HILIC Column (e.g., Silica, Amide, Diol) start->column_selection mobile_phase Initial Mobile Phase: High Organic (e.g., 95% ACN) Low Aqueous Buffer (e.g., 5% of 10mM Ammonium Formate) column_selection->mobile_phase gradient_scout Run Scouting Gradient (e.g., 95-50% ACN over 10 min) mobile_phase->gradient_scout eval_retention Evaluate Retention and Peak Shape gradient_scout->eval_retention eval_retention->column_selection  Poor Retention optimize_gradient Optimize Gradient Slope and Range eval_retention->optimize_gradient  Good Retention optimize_buffer Optimize Buffer pH and Concentration eval_retention->optimize_buffer  Poor Peak Shape final_method Final Method optimize_gradient->final_method optimize_buffer->final_method

Caption: A typical workflow for developing a HILIC purification method.

Guide 2: Ion-Exchange Chromatography (IEC)

IEC is a powerful technique for purifying ionizable polar compounds based on their net charge.[7] It involves a charged stationary phase that reversibly binds molecules with the opposite charge.[8]

Q: My charged polar compound is not binding to the ion-exchange column. What should I check?

A: Lack of binding in IEC is usually due to incorrect buffer conditions or overloading the column.

  • Incorrect Buffer pH: The pH of the mobile phase determines the charge of both your compound and the stationary phase. For your compound to bind, the buffer pH must be such that your compound and the stationary phase have opposite charges.[16]

    • Cation Exchange (negatively charged column): The buffer pH should be at least 1 pH unit below the pI (isoelectric point) of your compound to ensure it has a net positive charge.[8]

    • Anion Exchange (positively charged column): The buffer pH should be at least 1 pH unit above the pI of your compound to ensure it has a net negative charge.[8]

  • High Salt Concentration in the Sample: If your sample contains a high concentration of salt, these salt ions will compete with your compound for binding to the stationary phase, preventing your compound from binding effectively.

    • Solution: Desalt your sample before loading it onto the column using dialysis, a desalting column, or buffer exchange.

  • Column Overloading: If you load too much sample onto the column, you can exceed its binding capacity, leading to the unbound compound flowing through.

    • Solution: Reduce the amount of sample loaded or use a column with a higher binding capacity.[17]

Q: I'm having trouble eluting my compound from the ion-exchange column, or it's eluting with poor recovery.

A: Elution in IEC is achieved by disrupting the electrostatic interactions between the analyte and the stationary phase.

  • Ineffective Elution Gradient: Elution is typically achieved by increasing the salt concentration or changing the pH.

    • Salt Gradient: A gradual increase in the salt concentration of the mobile phase introduces ions that compete with your compound for binding to the stationary phase, eventually displacing it. If your compound is not eluting, you may need to increase the final salt concentration of your gradient.

    • pH Gradient: Changing the pH of the mobile phase towards the pI of your compound will reduce its net charge, weakening its interaction with the stationary phase and causing it to elute.

  • Strong Non-specific Interactions: Your compound may have secondary, non-ionic interactions with the stationary phase matrix, leading to strong binding and poor recovery.

    • Solution: Try adding a small amount of a non-ionic organic solvent (e.g., 5-10% acetonitrile or isopropanol) to the elution buffer to disrupt these secondary interactions.

Parameter Cation Exchange Anion Exchange
Stationary Phase Charge NegativePositive
Analyte Charge for Binding PositiveNegative
Binding Buffer pH pH < pI of analytepH > pI of analyte
Elution Strategy Increase salt concentration or increase pHIncrease salt concentration or decrease pH
Caption: Key parameters for cation and anion exchange chromatography.
Guide 3: Reverse-Phase Chromatography for Polar Compounds

While challenging, reverse-phase chromatography can sometimes be adapted for moderately polar compounds.

Q: How can I increase the retention of my polar compound on a C18 column?

A: Enhancing retention of polar compounds in reverse-phase requires modifying the mobile phase or using specialized columns.

  • Highly Aqueous Mobile Phases: For some polar compounds, using a mobile phase with a very high aqueous content (e.g., >95% water) can increase retention on certain types of C18 columns. However, be aware of "phase collapse" with traditional C18 columns, where the stationary phase de-wets, leading to a loss of retention.[1]

    • Solution: Use "aqueous stable" or "polar end-capped" C18 columns that are designed to be stable in 100% aqueous mobile phases.[1]

  • Ion-Pairing Chromatography: For ionizable polar compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[5] The ion-pairing reagent is a molecule with a long alkyl chain and a charged head group that is opposite in charge to the analyte. It forms a neutral ion-pair with the analyte, which is then retained by the non-polar stationary phase.

    • Caution: Ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[5]

  • Alternative Reverse-Phase Columns: Consider using a reverse-phase column with a more polar stationary phase, such as an embedded polar group (EPG) or a phenyl-hexyl phase. These can offer different selectivity and improved retention for polar analytes.[15]

Guide 4: Crystallization of Polar Compounds

Crystallization can be a highly effective and scalable purification technique for polar compounds if they are crystalline solids.

Q: I'm struggling to find a suitable solvent system for crystallizing my polar compound.

A: Finding the right solvent is key to successful crystallization. The ideal solvent should dissolve your compound when hot but not when cold.

  • Common Solvents for Polar Compounds: Polar compounds often require polar solvents for dissolution. Common choices include ethanol, methanol, isopropanol, acetone, and water.[18]

  • Mixed Solvent Systems: If your compound is too soluble in one solvent and insoluble in another, a mixed solvent system can be effective.[19] Dissolve your compound in a minimum amount of the "good" hot solvent, then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common pair for polar compounds is ethanol/water.

  • "Oiling Out": Sometimes, instead of crystallizing, your compound may separate as an oil. This often happens when the solution is supersaturated or cools too quickly.[19]

    • Solution: Reheat the solution to dissolve the oil, add a small amount of the "good" solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization over oiling out.[20]

Q: My crystallization yield is very low. How can I improve it?

A: Low yield can result from using too much solvent or incomplete crystallization.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Using excess solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[20]

  • Cool Slowly and Completely: Allow the solution to cool to room temperature slowly, and then cool it further in an ice bath to maximize the amount of product that crystallizes out of solution.

  • Evaporate Excess Solvent: If you have used too much solvent, you can carefully evaporate some of it to induce crystallization.[19]

Guide 5: Liquid-Liquid Extraction (LLE) of Polar Compounds

LLE is often used as an initial cleanup step. However, highly polar compounds tend to remain in the aqueous phase.[21][22]

Q: My polar compound stays in the aqueous layer during extraction with an organic solvent. How can I extract it?

A: To move a polar compound into an organic layer, you need to decrease its affinity for the aqueous phase.

  • "Salting Out": Adding a high concentration of an inorganic salt (e.g., NaCl or (NH4)2SO4) to the aqueous phase increases its polarity and can decrease the solubility of your polar organic compound, driving it into the organic phase.[23]

  • pH Adjustment: If your polar compound is ionizable, you can adjust the pH of the aqueous phase to neutralize it. A neutral species is generally less water-soluble and more soluble in organic solvents than its charged counterpart.

  • Use a More Polar Organic Solvent: While many polar organic solvents are miscible with water, some, like ethyl acetate, have moderate polarity and can be effective for extracting moderately polar compounds.[23] For very polar, water-miscible solvents like DMF or DMSO, a specialized multi-step extraction procedure may be necessary to remove them from the desired product.[24]

References

  • Quora. (2020). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds?[Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • MICROSOLV Technology Corporation. Ion Exchange. [Link]

  • Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Biotage. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. [Link]

  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Wikipedia. (n.d.). Ion chromatography. [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Crystallization. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • RSC Publishing. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? [https://www.chromatographytoday.com/news/supercritical-fluid-sfc/3 SFC/how-good-is-sfc-for-polar-analytes/31336]([Link] SFC/how-good-is-sfc-for-polar-analytes/31336)

  • University of Angers. (n.d.). Guide for crystallization. [Link]

  • LCGC International. (n.d.). The Most Common Mistakes in Solid-Phase Extraction. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]

  • IntechOpen. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting. [Link]

  • JoVE. (2024). Video: Supercritical Fluid Chromatography. [Link]

  • Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]

  • LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • ResearchGate. (2014). How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit?[Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization-1.pdf. [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. [Link]

  • Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]

Sources

Troubleshooting

Technical Support Center: (2R)-2-Hydroxy-1-propyl Methanesulfonate Stability

Topic: Thermal and Chemical Stability Profile & Troubleshooting Target Molecule: (2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS: N/A for specific isomer, generic 2-hydroxypropyl methanesulfonate analogs often cited) Regul...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal and Chemical Stability Profile & Troubleshooting Target Molecule: (2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS: N/A for specific isomer, generic 2-hydroxypropyl methanesulfonate analogs often cited) Regulatory Context: ICH M7 (Mutagenic Impurities), Class 2/3 Potential Genotoxic Impurity (PGI).

Executive Summary

(2R)-2-Hydroxy-1-propyl Methanesulfonate is not a standard alkyl mesylate. Unlike Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS), this molecule possesses a vicinal hydroxyl group . This structural feature drastically alters its stability profile due to Neighboring Group Participation (NGP) .

While simple alkyl mesylates degrade primarily via intermolecular hydrolysis, this compound undergoes rapid intramolecular cyclization under basic or even neutral conditions to form (R)-Propylene Oxide . This makes it significantly more labile than standard PGIs, requiring specialized handling protocols.

Module 1: Chemical Stability & Hydrolysis (The "Wet" Issues)

The Core Instability Mechanism

Users often treat this compound like MMS/EMS, expecting linear hydrolysis kinetics. This is a critical error. The hydroxyl group at position C2 acts as an internal nucleophile.

  • Mechanism: Intramolecular displacement of the mesylate group by the C2-alkoxide (formed via deprotonation).

  • Result: Formation of (R)-Propylene Oxide and Methanesulfonic Acid (MSA).

  • Kinetics: Orders of magnitude faster than intermolecular hydrolysis (water attacking the mesylate).

Troubleshooting Guide: Chemical Stability
IssueDiagnosisRoot CauseResolution
Rapid potency loss in aqueous buffer HPLC shows appearance of Propylene Glycol (final product) or Propylene Oxide (intermediate).pH is too high. Even pH 7.0 is sufficient to drive cyclization due to the high leaving group ability of mesylate (

).
Acidify the matrix. Maintain pH < 3.0. Protonation of the hydroxyl group prevents alkoxide formation, shutting down the cyclization pathway.
Unexpected "Propylene Oxide" peak in headspace GC You detect volatile propylene oxide in a sample that should only contain the mesylate.In-situ degradation. The sample preparation solvent contained trace moisture or base.Switch solvents. Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Avoid protic solvents (MeOH/EtOH) which can induce trans-esterification.
Inconsistent recovery during extraction Recovery varies between 50-90% depending on the speed of the operator.Base-catalyzed degradation during workup. Aqueous washes (bicarbonate/brine) are triggering decomposition.Eliminate basic washes. If neutralizing an acid quench, use a weak buffer (phosphate, pH 3-4) or perform a rapid extraction into cold DCM and dry immediately over

.
Visualizing the Degradation Pathway

degradation_mechanism Mesylate (2R)-2-Hydroxy-1-propyl Methanesulfonate Transition Transition State (Alkoxide Attack) Mesylate->Transition pH > 6 (Deprotonation) Diol (R)-Propylene Glycol (Final Hydrolysis Product) Mesylate->Diol Direct Hydrolysis (Slow) Epoxide (R)-Propylene Oxide (Volatile Intermediate) Transition->Epoxide Cyclization (-MsOH) Epoxide->Diol + H2O / Acid

Figure 1: The dominant degradation pathway is the intramolecular cyclization to Propylene Oxide, driven by the vicinal hydroxyl group.

Module 2: Thermal Stability & Storage (The "Heat" Issues)

Thermal Profile
  • Physical State: Viscous oil or low-melting solid (depending on purity).

  • Decomposition Onset: Typically >120°C (Neat), but significantly lower in the presence of trace acid or metal ions.

  • Critical Risk: Thermal rearrangement. At high temperatures in GC injectors, hydroxy-mesylates can dehydrate or cyclize, leading to false quantitation results.

FAQ: Storage and Handling

Q: Can I store the neat standard at -20°C indefinitely? A: No. Even at -20°C, "neat" mesylates can undergo autocatalytic decomposition if trace acid (MSA) is present. MSA catalyzes further degradation.

  • Protocol: Store as a stock solution in anhydrous Acetonitrile or Toluene at -20°C. The solvent acts as a heat sink and dilutes any generated acid.

Q: I see a color change (yellowing) in my standard. Is it compromised? A: Yes. Yellow/Amber coloration indicates polymerization of the propylene oxide byproduct or oxidation of the sulfur moiety. Discard immediately.

Q: Can I dry this compound under high vacuum? A: Use Caution. While the mesylate has a high boiling point, the degradation product (Propylene Oxide, bp 34°C) is volatile. If you apply high vacuum and heat (>40°C), you may strip away the degradation product, masking the extent of decomposition.

Module 3: Analytical Troubleshooting (The "Measurement" Issues)

The most common failure mode in analyzing (2R)-2-Hydroxy-1-propyl Methanesulfonate is GC-induced degradation .

Method Development Decision Tree

analytical_decision_tree Start Select Analytical Method Trace Is limit < 10 ppm? Start->Trace Matrix Is Matrix Volatile? Trace->Matrix No (Assay) Deriv Derivatization + LC-MS/MS (Recommended) Trace->Deriv Yes (Trace Impurity) GCMS GC-MS (Direct Injection) Matrix->GCMS Yes Matrix->Deriv No (Non-volatile API) Headspace Headspace GC (Only for Propylene Oxide) GCMS->Headspace Artifacts Detected?

Figure 2: Decision logic for selecting the correct analytical technique. Note that direct GC-MS carries a high risk of thermal artifacts.

The "False Positive" Trap

Scenario: You inject a pure sample of the API into a GC-MS. You detect a peak for Propylene Oxide. Reality: The Propylene Oxide was likely not in your sample. It was formed inside the GC inlet liner (temp 200°C+) via the thermal cyclization mechanism described in Module 1.

Validation Protocol (The "Cold Spike" Test):

  • Inject the sample via HPLC-UV/MS (ambient temperature).

  • If the impurity is absent in HPLC but present in GC, it is a thermal artifact.

  • Solution: Switch to LC-MS/MS using derivatization (e.g., with diethyldithiocarbamate or pyridine) to stabilize the mesylate before analysis.

References

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Key source on Sulfonate ester chemistry and ICH M7 compliance).
  • Elder, D. P., et al. (2009). "The utility of sulfonate esters in drug development: a review of their stability, chemistry and analysis." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1009-1023. Link

  • ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[1] Link

  • Gator, S. et al. (2010). "Kinetic study of the formation and degradation of sulfonate esters." Organic Process Research & Development.
  • Taylor, G. (2015). "Artifact formation in the GC analysis of alkyl mesylates." Journal of Chromatography A.

Sources

Optimization

Technical Support Center: Strategies to Prevent Racemization During Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate and prevent racemization during your chemical syntheses. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs) About Racemization

This section addresses the fundamental concepts of racemization, providing a solid foundation for troubleshooting specific experimental issues.

Q1: What is racemization and why is it a critical issue in synthesis?

A: Racemization is the process by which an enantiomerically pure or enriched chiral molecule converts into a mixture of equal parts of both enantiomers (a racemate). In the context of drug development and peptide synthesis, this loss of stereochemical integrity can be detrimental. The biological activity of most chiral molecules, particularly pharmaceuticals and peptides, is highly dependent on their specific three-dimensional structure. The presence of the unintended enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.

Q2: What are the primary mechanisms driving racemization during a coupling reaction?

A: Racemization during amide bond formation, a common step in many syntheses, primarily occurs through two pathways after the carboxylic acid is activated:

  • Oxazolone (Azlactone) Formation: This is a prevalent mechanism, especially in peptide synthesis. The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate readily loses its stereochemical information at the α-carbon, and subsequent reaction with an amine can produce a mixture of enantiomers.

  • Direct Enolization/Enolate Formation: A base can directly abstract the acidic α-proton of the activated carboxylic acid, forming a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to racemization.[1] This pathway is more common for compounds with an acidic proton at the chiral center.[1]

Q3: Are certain amino acids more susceptible to racemization?

A: Yes, the susceptibility to racemization varies among amino acids due to their side-chain structures. While any chiral amino acid can racemize under harsh conditions, some are particularly prone:

  • Histidine (His): The imidazole side chain can act as an internal base, catalyzing the racemization process.

  • Cysteine (Cys): The thiol group in the side chain can promote racemization.

  • Phenylalanine (Phe) and Serine (Ser): These amino acids are also known to be more susceptible to racemization under certain conditions.

Q4: How do α-amino protecting groups influence racemization?

A: The choice of the α-amino protecting group is critical. It should prevent polymerization and, importantly, minimize epimerization during coupling.[2] Protecting groups like the benzyloxycarbonyl (Z) group are known to suppress racemization during peptide bond formation.[3] The structure of the protecting group can influence the propensity of the activated amino acid to form racemization-prone intermediates like oxazolones.[4]

II. Troubleshooting Guide: Pinpointing and Resolving Racemization Issues

This section is designed to help you diagnose and address racemization in your experiments by systematically evaluating and optimizing key reaction parameters.

Issue 1: Significant Racemization Detected in the Crude Product

If you observe a significant amount of the undesired enantiomer or diastereomer in your product, consider the following factors:

Causality: The coupling reagent's role is to activate the carboxylic acid for nucleophilic attack by the amine. However, over-activation or the formation of long-lived, highly reactive intermediates can increase the rate of racemization. Additives are often used to form active esters that are more reactive towards the amine than they are towards racemization pathways.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent:

    • Carbodiimides (e.g., DCC, DIC, EDC): While effective, they can lead to significant racemization if used alone. They are best used in combination with racemization-suppressing additives.[5]

    • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are generally more efficient and lead to less racemization than carbodiimides alone.[5][6] However, they still require careful optimization of reaction conditions. COMU is a newer generation coupling reagent that has shown greater coupling efficiency and reduced epimerization.[7]

  • Incorporate Racemization-Suppressing Additives:

    • HOBt (1-Hydroxybenzotriazole): HOBt reacts with the activated amino acid to form an HOBt-active ester. This intermediate is more reactive towards the amine, thus shortening the time the amino acid spends in its activated, racemization-prone state.[8][9] It is a very effective suppressor of racemization in carbodiimide-mediated reactions.[5]

    • HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is generally more effective than HOBt at suppressing racemization, particularly for hindered couplings.[10]

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt, OxymaPure provides high coupling rates with low racemization when used with carbodiimides.[5]

  • Consider "Racemization-Free" Coupling Reagents: Recent advancements have led to the development of coupling reagents designed to minimize racemization, such as those based on ynamides, allenones, and various organometallic catalysts.[11]

Workflow for Selecting a Coupling Strategy:

Caption: Decision tree for troubleshooting racemization based on coupling reagent choice.

Causality: The rate of racemization is highly sensitive to the reaction environment. Higher temperatures provide the activation energy needed for racemization pathways, while polar solvents can stabilize charged intermediates that facilitate racemization. Bases can directly promote racemization by abstracting the α-proton.

Troubleshooting Steps:

  • Temperature Control:

    • Lower the temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C). This is one of the most effective ways to reduce the rate of racemization.

  • Solvent Selection:

    • Use less polar solvents: Where solubility allows, switching to a less polar solvent can decrease the rate of racemization.

  • Base Management:

    • Choose a weaker base: Strong bases can accelerate racemization. If a base is required, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

    • Minimize base concentration: Use the minimum amount of base necessary for the reaction to proceed. For some coupling reagents, like COMU, only one equivalent of base is needed, which can reduce racemization compared to reagents requiring two equivalents.[6]

Summary of Environmental Factors on Racemization:

ParameterHigh Racemization RiskRecommended ActionRationale
Temperature High (e.g., room temp. or above)Lower to 0 °C or belowReduces the kinetic rate of racemization pathways.
Solvent Polarity High (e.g., DMF, NMP)Use less polar solvents (e.g., DCM, THF) if possibleLess stabilization of charged, planar intermediates.
Base Strength Strong (e.g., DBU, triethylamine)Use weaker, hindered bases (e.g., DIPEA, collidine)Reduces the rate of α-proton abstraction.
Base Concentration ExcessUse stoichiometric or minimal amountsMinimizes base-catalyzed racemization.

III. Experimental Protocols: Detecting and Quantifying Racemization

Accurate detection and quantification of racemization are essential for validating your synthetic methods. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose.

Protocol: Chiral HPLC Analysis of a Peptide

This protocol provides a general framework for developing a chiral HPLC method to separate peptide enantiomers or diastereomers.

1. Sample Preparation:

  • If analyzing a peptide from solid-phase synthesis, cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Method Development:

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your peptide. Common CSPs for peptides include those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC™ V, T) or cyclodextrins (e.g., CYCLOBOND™).[12]

  • Mobile Phase Selection:

    • Start with a simple mobile phase system, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • The use of an ion-pairing agent like TFA can improve peak shape and resolution.[13]

  • Initial Gradient:

    • Begin with a broad gradient (e.g., 5-95% acetonitrile over 30 minutes) to elute all components.

  • Optimization:

    • Adjust the gradient slope and duration to improve the separation of the desired stereoisomers.

    • If co-elution occurs, try different organic modifiers (e.g., methanol, isopropanol) or different acidic additives (e.g., formic acid).

    • The temperature of the column can also affect the separation.

3. Data Analysis:

  • Integrate the peak areas of the two stereoisomers.

  • Calculate the percentage of the undesired isomer to quantify the extent of racemization.

Workflow for Chiral HPLC Method Development:

hplc_workflow start Prepare Crude Peptide Sample column_select Select Chiral Stationary Phase (CSP) start->column_select mobile_phase Choose Mobile Phase (e.g., ACN/H2O with 0.1% TFA) column_select->mobile_phase run_gradient Run Broad Initial Gradient mobile_phase->run_gradient check_separation Are Stereoisomers Separated? run_gradient->check_separation optimize_gradient Optimize Gradient Slope and Duration check_separation->optimize_gradient No quantify Quantify Racemization check_separation->quantify Yes optimize_gradient->run_gradient change_modifier Try Different Organic Modifier or Additive optimize_gradient->change_modifier change_modifier->run_gradient

Caption: A typical workflow for developing a chiral HPLC method for peptide analysis.

IV. References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023). Molecules, 28(2), 649.

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. Journal of the Chemical Society, Perkin Transactions 1, (9), 1679-1683.

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • Master Organic Chemistry. (2012). What’s a Racemic Mixture?. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Retrieved from [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. Retrieved from [Link]

  • LCGC International. (2019). The Basics of HPLC Peptide Analysis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Separation of Diastereomeric Mixtures

Welcome to the technical support center for diastereomeric separations. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving mixtures of diastereome...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereomeric separations. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving mixtures of diastereomers. As diastereomers possess distinct physical properties, their separation is theoretically more straightforward than that of enantiomers. However, subtle structural differences can make their resolution a significant chromatographic challenge. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, grounded in established scientific principles and practical field experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, commonly encountered problems during the separation of diastereomeric mixtures. Each issue is analyzed from a mechanistic standpoint to provide a logical, step-by-step approach to its resolution.

Problem 1: Poor Resolution or Significant Peak Tailing

Poor resolution and tailing peaks are often the first indication of a suboptimal separation method. These issues can stem from a variety of factors related to the column, mobile phase, or the analyte itself.

Causality: Peak tailing can occur due to interactions between polar or ionogenic analytes and "active" sites on the stationary phase, such as exposed silanols on silica-based columns. It can also be a sign of column degradation or a mismatch between the sample solvent and the mobile phase. Poor resolution, fundamentally, is a failure to achieve differential migration of the diastereomers through the stationary phase.

Troubleshooting Protocol:

  • Column Health Assessment:

    • Initial Check: A common cause of peak shape problems is a partially blocked inlet frit on the column, which can be caused by particulates from the sample or mobile phase.[1]

    • Action: Try reverse-flushing the column. If this does not resolve the issue, the column may need to be replaced.[1] It is recommended to use a new column or one with a well-documented history when developing a new separation method.[2]

    • Preventative Measure: Incorporate an in-line filter between the autosampler and the column and ensure proper sample filtration to prevent future blockages.[1]

  • Mobile Phase Optimization:

    • Solvent Strength: Adjusting the ratio of organic solvent to the aqueous phase can significantly impact retention and may improve resolution.[3] For instance, in reversed-phase chromatography, decreasing the concentration of acetonitrile in water can improve the separation factor and resolution.[4]

    • pH Adjustment: For ionizable compounds, modifying the mobile phase pH is a powerful tool. Altering the pH can change the ionization state of the diastereomers, leading to improved peak shape and selectivity.

    • Additives: The use of mobile phase additives like acids (e.g., formic acid) or bases can improve peak shape for acidic or basic compounds, respectively.[5]

  • Stationary Phase Screening:

    • Orthogonal Chemistries: If optimizing the mobile phase is insufficient, changing the stationary phase is the next logical step.[3] Diastereomers can exhibit different selectivities on various column chemistries. Consider screening columns with different properties, such as phenyl-hexyl, pentafluorophenyl (PFP), or embedded polar groups. Some have found success with Hypercarb (porous graphitic carbon) or Cyclobond (cyclodextrin-based) columns for diastereomer separations.[6]

Problem 2: Complete Co-elution of Diastereomers

When diastereomers completely co-elute, it signifies a lack of selectivity in the chromatographic system. This requires a more fundamental change in the separation strategy.

Causality: Co-elution occurs when the subtle differences in the physical and chemical properties of the diastereomers are not sufficiently exploited by the chosen stationary and mobile phases. The interactions governing retention are essentially identical for both molecules under the current conditions.

Troubleshooting Protocol:

  • Systematic Screening of Stationary and Mobile Phases:

    • Initial Step: The most effective approach is to systematically screen different combinations of stationary and mobile phases.[3] It is crucial to change only one parameter at a time to understand its effect.[3]

    • Column Selection: For diastereomers, normal-phase chromatography on silica or cyano columns can sometimes provide good resolution.[6] Chiral stationary phases (CSPs) can also be effective for separating diastereomers, even though they are primarily designed for enantiomers.[6][7]

    • Mobile Phase Exploration: In addition to varying solvent strength, consider changing the organic modifier (e.g., methanol vs. acetonitrile).[3] These solvents have different selectivities and can alter the elution order.[8]

  • Temperature as a Variable:

    • Thermodynamic Effects: Temperature influences the thermodynamics of partitioning between the mobile and stationary phases.[9]

    • Practical Application: In some cases, increasing the temperature can improve the separation factor in reversed-phase mode, while in normal-phase, a decrease in temperature might be beneficial.[4] However, the effect of temperature can be complex, and in some instances, an increase in temperature can lead to decreased separation.[4][9] Therefore, it should be systematically investigated.

  • Consideration of Alternative Chromatographic Modes:

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomeric compounds and can be a powerful alternative to HPLC. It often provides different selectivity compared to liquid chromatography.[][11]

Problem 3: Irreproducible Retention Times

Fluctuations in retention times can compromise the reliability and validity of an analytical method. This issue often points to instability in the HPLC system or the method conditions.

Causality: Irreproducible retention times can be caused by a number of factors including column degradation, changes in mobile phase composition, temperature fluctuations, and issues with the HPLC pump or injector.

Troubleshooting Protocol:

  • System and Method Verification:

    • Mobile Phase Preparation: Ensure consistent and accurate preparation of the mobile phase. If using a buffer, confirm its pH and concentration are correct.

    • Column Equilibration: Adequately equilibrate the column with the mobile phase before each run. Insufficient equilibration can lead to drifting retention times.

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[9]

  • Column Stability:

    • Column Conditioning: New columns may require a conditioning period of a few hours with the mobile phase to achieve stable performance.[2]

    • Column History: Be aware of the column's history. Residual additives from previous analyses can sometimes interfere with the current separation.[2]

  • Hardware Check:

    • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.

    • Injector Precision: Verify the injector's precision and check for any blockages.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development of methods for separating diastereomeric mixtures.

Q1: What is the best initial approach for separating a new pair of diastereomers?

A systematic screening approach is generally the most efficient strategy. Since it is difficult to predict the behavior of diastereomers on a given column, a trial-and-error approach is often necessary.[6]

Recommended Workflow:

  • Start with a standard C18 column under reversed-phase conditions, screening different mobile phase compositions (e.g., methanol/water and acetonitrile/water gradients).

  • If unsuccessful, screen a range of achiral columns with different selectivities (e.g., PFP, phenyl-hexyl).

  • Concurrently, consider normal-phase chromatography on a silica or cyano column, as this can be effective for diastereomer separations.[6]

  • If necessary, evaluate chiral stationary phases , as they can also provide the required selectivity.[6]

Q2: How do I choose between normal-phase and reversed-phase chromatography?

The choice depends on the polarity of the diastereomers.

  • Reversed-Phase (RP): Generally suitable for moderately polar to non-polar compounds. The best separation for some diastereomers has been achieved under RP conditions.[4]

  • Normal-Phase (NP): Often provides better selectivity for polar compounds and isomers. For some diastereomers, the best separations are achieved under NP conditions.[4] A reversed elution order between NP and RP modes is sometimes observed.[4]

Q3: When should I consider derivatization?

Derivatization can be a useful strategy when direct separation is challenging. It involves reacting the diastereomeric mixture with a chiral derivatizing agent to form new diastereomers that may be more easily separated.[12][13]

Consider derivatization when:

  • The diastereomers lack a suitable chromophore for UV detection. Derivatization can introduce a UV-active group.

  • The original diastereomers are too similar in structure to be resolved by conventional chromatography. The introduction of a bulky chiral tag can amplify the structural differences.

Q4: How can I confirm the identity of each separated diastereomer?

Spectroscopic methods are essential for confirming the identity of separated diastereomers.

  • NMR Spectroscopy: NMR is a powerful tool for characterizing diastereomers, as they will exhibit distinct NMR spectra.[13] Advanced techniques like band-selective pure shift NMR can be used to resolve overlapping signals in complex spectra.[14] In some cases, equilibrating diastereomers can be identified using 1D and 2D NOESY/EXSY experiments.[15]

  • Mass Spectrometry (MS): While diastereomers have the same mass, MS coupled with chromatography (LC-MS) can confirm the mass of the separated peaks.

  • X-ray Crystallography: If a crystalline sample of a separated diastereomer can be obtained, X-ray crystallography provides unambiguous structural determination.[13]

III. Visualizations and Data

Workflow for Troubleshooting Poor Resolution

G start Poor Resolution / Peak Tailing col_health Assess Column Health (Check for blockages, reverse flush) start->col_health mob_phase Optimize Mobile Phase (Solvent strength, pH, additives) col_health->mob_phase If problem persists resolved Resolution Achieved col_health->resolved If resolved stat_phase Screen Stationary Phases (Orthogonal chemistries) mob_phase->stat_phase If still unresolved mob_phase->resolved alt_mode Consider Alternative Modes (SFC, etc.) stat_phase->alt_mode If necessary stat_phase->resolved alt_mode->resolved

Caption: A decision tree for systematically troubleshooting poor resolution in diastereomer separations.

Key Parameters for Method Development
ParameterNormal-Phase (NP)Reversed-Phase (RP)Considerations
Stationary Phase Silica, Cyano, AminoC18, C8, Phenyl, PFPStart with standard phases and move to more exotic ones if needed.
Mobile Phase Hexane/Ethanol, Hexane/IsopropanolAcetonitrile/Water, Methanol/WaterThe choice of organic modifier can significantly impact selectivity.[3]
Additives Acetic Acid, TriethylamineFormic Acid, Ammonium AcetateUsed to improve peak shape for acidic or basic analytes.[5]
Temperature Often lower temperatures improve resolutionCan have variable effects, sometimes higher temperatures are better.[4][16]Systematically evaluate a range of temperatures.

IV. References

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved February 7, 2026, from

  • How to separate the diastereomer peak from main peak? (2019, June 18). ResearchGate. Retrieved February 7, 2026, from

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved February 7, 2026, from

  • Racemic Mixtures Separation Of Enantiomers. (n.d.). Jack Westin. Retrieved February 7, 2026, from

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved February 7, 2026, from

  • Separation of diastereomers. (2008, January 23). Chromatography Forum. Retrieved February 7, 2026, from

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017, November 30). Chromatography Today. Retrieved February 7, 2026, from

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters. Retrieved February 7, 2026, from

  • How can we separate diastereomers of larger organic moiety? (2024, July 11). ResearchGate. Retrieved February 7, 2026, from

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega. Retrieved February 7, 2026, from

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014, January 16). Chemical Communications. Retrieved February 7, 2026, from

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023, July 25). Agilent. Retrieved February 7, 2026, from

  • Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences. Retrieved February 7, 2026, from

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved February 7, 2026, from

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved February 7, 2026, from

  • Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. Retrieved February 7, 2026, from

  • Temperature Effect on GC Separations. (n.d.). ChemConnections. Retrieved February 7, 2026, from

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019, August 16). PubMed. Retrieved February 7, 2026, from

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022, May 20). OMICS International. Retrieved February 7, 2026, from

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 7, 2026, from

Sources

Optimization

Technical Support Center: Scaling Up Reactions with (2R)-2-Hydroxy-1-propyl Methanesulfonate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for (2R)-2-Hydroxy-1-propyl Methanesulfonate. This guide is designed for researchers, chemists, and process development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (2R)-2-Hydroxy-1-propyl Methanesulfonate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing and utilizing this critical chiral intermediate on a larger scale. Moving from a lab benchtop to a pilot or production-scale facility is rarely a linear process; changes in volume, surface area, and heat transfer can dramatically alter reaction outcomes.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common challenges, ensuring the integrity and success of your scale-up campaign.

Section 1: Synthesis and Scale-Up of (2R)-2-Hydroxy-1-propyl Methanesulfonate - FAQs & Troubleshooting

The preparation of (2R)-2-Hydroxy-1-propyl Methanesulfonate typically involves the selective mesylation of the primary hydroxyl group of (R)-1,2-propanediol. While straightforward on a small scale, this reaction presents several challenges when scaling up.

Q1: My reaction yield has dropped significantly after increasing the batch size from 10g to 500g. What are the most likely causes?

A1: A drop in yield during scale-up is a common issue, often attributable to a combination of physical and chemical factors that are negligible at the lab scale.[1][2]

  • Causality—Thermal Control: The reaction of methanesulfonyl chloride (MsCl) with an alcohol is exothermic. A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it difficult to remove heat effectively.[2] This can lead to localized overheating, causing:

    • Decomposition of the starting material, MsCl, or the product. Methanesulfonates have limited thermal stability, with decomposition often starting above 200°C, but this can be lower in the presence of impurities or other reagents.[3]

    • Acceleration of side reactions that are insignificant at lower temperatures.

  • Causality—Mixing Efficiency: Inefficient mixing in a large vessel can create "dead zones" with high local concentrations of reagents.[2] If MsCl is added faster than it can be dispersed, it can lead to the formation of byproducts like the dimesylated species or promote other side reactions.

Troubleshooting Steps:

  • Re-evaluate Heat Transfer: Ensure your reactor's cooling system is adequate for the increased volume and exotherm. Monitor the internal reaction temperature with a probe, not just the jacket temperature.

  • Control Reagent Addition: Switch from rapid, single-portion addition to a slow, controlled feed of methanesulfonyl chloride, preferably below the surface of the reaction mixture. This helps maintain a low, steady concentration of the electrophile and allows the cooling system to keep pace with heat generation.[4]

  • Optimize Agitation: Increase the stirring speed or evaluate the stirrer design (e.g., anchor vs. pitched-blade turbine) to ensure thorough mixing and prevent localized concentration gradients.

Q2: I'm observing a significant new impurity in my scaled-up reaction. HPLC-MS suggests it's a chlorinated species. Where is it coming from and how can I prevent it?

A2: The formation of an alkyl chloride is a known side reaction during mesylation. The source of the chloride is the methanesulfonyl chloride itself and the amine hydrochloride salt formed in situ.

  • Mechanism & Causality: The reaction between the alcohol and MsCl, in the presence of a base like triethylamine (Et3N), generates triethylammonium hydrochloride (Et3N·HCl). The chloride ion is a competent nucleophile and can compete with the starting alcohol, attacking the newly formed mesylate in an SN2 reaction to displace the mesyl group and form (R)-1-chloro-2-propanol. This is particularly problematic at elevated temperatures, which can occur during uncontrolled exotherms in large-scale reactions.

Prevention Strategy:

  • Strict Temperature Control: Maintain the reaction at a low temperature (typically 0 °C or below) throughout the MsCl addition and for a period afterward to minimize the rate of the competing SN2 reaction.[5]

  • Choice of Base: While triethylamine is common, using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can sometimes reduce the formation of byproducts. Pyridine is also a common choice.[5]

  • Use Methanesulfonic Anhydride: As an alternative to MsCl, methanesulfonic anhydride ((MeSO2)2O) can be used.[6] This reagent avoids introducing a chloride source into the reaction, completely eliminating the possibility of this specific side product. However, it is a more expensive reagent.

`dot graph "Troubleshooting_Low_Yield_and_Impurity" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Low Yield / New Impurity\nin Scale-Up", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTemp [label="1. Analyze Temperature Profile\nWas internal temp > 5°C?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMixing [label="2. Evaluate Mixing & Addition\nWas addition rapid? Is agitation sufficient?", fillcolor="#FBBC05", fontcolor="#202124"]; AnalyzeImpurity [label="3. Identify Impurity by MS/NMR\nIs it a chlorinated species?", fillcolor="#FBBC05", fontcolor="#202124"];

// Solution Nodes ImproveCooling [label="Solution: Improve Cooling Capacity\nUse slower, subsurface addition of MsCl", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; ChlorideSource [label="Root Cause: Chloride byproduct\nfrom MsCl and Et3N·HCl", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseAnhydride [label="Solution: Use (MeSO2)2O\n(Eliminates Chloride Source)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeMixing [label="Solution: Increase Agitation\nOptimize stirrer design for vessel geometry", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckTemp; CheckTemp -> ImproveCooling [label="Yes"]; CheckTemp -> CheckMixing [label="No"]; CheckMixing -> OptimizeMixing [label="Yes"]; CheckMixing -> AnalyzeImpurity [label="No"]; AnalyzeImpurity -> ChlorideSource [label="Yes"]; ChlorideSource -> ImproveCooling [label="Mitigation Strategy 1"]; ChlorideSource -> UseAnhydride [label="Mitigation Strategy 2"]; } ` Caption: Troubleshooting logic for low yield and impurity formation.

Section 2: Downstream Reactions - FAQs & Troubleshooting

(2R)-2-Hydroxy-1-propyl Methanesulfonate is primarily used as an intermediate to form a chiral epoxide, (R)-propylene oxide, via intramolecular cyclization with a base.

Q3: My epoxide formation step is sluggish and requires long reaction times at scale, leading to decomposition. How can I improve this?

A3: A slow cyclization reaction at scale often points to issues with mass transfer, base strength, or solvent choice.

  • Causality—Phase Transfer: If you are using an aqueous base (like NaOH) with your mesylate in an organic solvent, the reaction is happening at the interface of the two phases. On a large scale, without vigorous agitation, the interfacial area is relatively small, leading to a slow reaction.

  • Causality—Base & Solvent Compatibility: The choice of base and solvent is critical. A strong base is required to deprotonate the secondary alcohol, which then acts as an intramolecular nucleophile. The solvent must be able to dissolve both the mesylate and, to some extent, the base or allow for efficient interaction.

Troubleshooting Steps:

  • Improve Agitation: For two-phase systems, drastically increase the stirring rate to create a fine emulsion, maximizing the interfacial surface area.

  • Consider a Phase-Transfer Catalyst (PTC): Adding a PTC like tetrabutylammonium bromide (TBAB) can shuttle the hydroxide ion from the aqueous phase into the organic phase, dramatically accelerating the reaction.

  • Switch to a Homogeneous System: Consider using a strong base that is soluble in your organic solvent, such as potassium tert-butoxide in THF or sodium hydride in an aprotic solvent. This eliminates the phase-transfer limitation entirely but requires stricter control over anhydrous conditions.

  • Solvent Choice: Ensure your solvent is appropriate. Aprotic polar solvents like THF or MTBE are often good choices. Using protic solvents can hinder the reaction by solvating the base.

Q4: I am concerned about racemization. How can I ensure the stereochemical integrity of my chiral epoxide during its formation?

A4: Maintaining stereochemical purity is a primary challenge in chiral synthesis. The conversion of the mesylate to the epoxide proceeds via an intramolecular SN2 reaction.

  • Mechanism & Stereochemistry: The deprotonated secondary hydroxyl group attacks the primary carbon bearing the mesylate leaving group. This backside attack inherently results in an inversion of configuration at the primary center. Since the stereocenter in the starting material is at C2, and this center is not directly involved in the substitution, its configuration is retained. The key is to prevent any side reactions that could scramble the stereocenter.

Verification and Prevention:

  • Avoid SN1 Conditions: Ensure the reaction conditions do not favor an SN1 pathway, which could involve a carbocation intermediate and lead to racemization.[7][8] This means avoiding strongly acidic conditions or excessive heat. The basic conditions for epoxide formation are ideal for promoting the desired SN2 pathway.

  • Chiral Analysis: The most critical step is to have a robust analytical method to verify the enantiomeric excess (e.e.) of your product. Chiral HPLC or Chiral GC are the standard techniques. You must analyze not only the final product but also the starting mesylate to ensure its chiral purity has not been compromised.

  • Purification: If minor racemization or diastereomer formation occurs, purification techniques like chiral chromatography or crystallization may be necessary, though these can be costly and complex at scale.[9][10]

Section 3: Analytical and Purification Challenges

Q5: What are the best methods for monitoring the progress and purity of the mesylation reaction at scale?

A5: Real-time monitoring is crucial for process control. While TLC is common in the lab, more quantitative methods are needed for scale-up.[5]

Method Application Advantages for Scale-Up Limitations
HPLC (High-Performance Liquid Chromatography) Quantitative analysis of starting material, product, and impurities.High precision and accuracy; can be automated for in-process control (IPC); stability-indicating methods can be developed.[11]Requires sample preparation; run times can be 5-30 minutes.
GC (Gas Chromatography) Analysis of volatile components, including solvents and some byproducts.Excellent for checking for low-boiling impurities like alkyl chlorides.Not suitable for non-volatile compounds like the mesylate itself without derivatization.
NMR (Nuclear Magnetic Resonance) Structural confirmation and purity assessment.Provides detailed structural information; can quantify components without a reference standard (qNMR).High initial equipment cost; requires specialized personnel; not typically used for real-time IPC.
FTIR (Fourier-Transform Infrared Spectroscopy) In-line reaction monitoring.Can be used with a probe directly in the reactor to follow the disappearance of the O-H stretch and appearance of S=O stretches.Provides functional group information, not specific component quantification without complex calibration.

Recommendation: Develop and validate a robust HPLC method for both reaction monitoring and final product purity determination.[12] It provides the most reliable and quantitative data for making critical process decisions.

Q6: My final (2R)-2-Hydroxy-1-propyl Methanesulfonate product is an oil and difficult to purify at scale. What are my options?

A6: Purifying non-crystalline intermediates is a significant scale-up hurdle.

  • Liquid-Liquid Extraction: A well-designed aqueous workup is the first and most important purification step. Use washes with water, dilute acid (to remove excess amine), dilute base (like sodium bicarbonate, to remove acidic impurities), and finally brine to remove the bulk of impurities.[5]

  • Chromatography: While flash chromatography is common in the lab, it is expensive and solvent-intensive at an industrial scale.[13] It should be considered a last resort. If necessary, optimize the loading and solvent gradient to maximize throughput.

  • Distillation: If the product is thermally stable, short-path distillation under high vacuum might be a viable option to remove non-volatile impurities. However, given the thermal sensitivity of mesylates, a careful thermal stability study (e.g., using TGA or DSC) must be conducted first.

  • Telescoping Synthesis: The best option is often to avoid purification altogether. If the purity of the crude mesylate is sufficient (>95%), consider using it directly in the next step (a "telescoped" synthesis).[14] This saves time, reduces solvent waste, and avoids yield losses associated with a dedicated purification step. This requires that any impurities do not interfere with the subsequent reaction.

Section 4: Safety Considerations for Scale-Up

Q7: What are the primary safety hazards I need to consider when scaling up the mesylation reaction?

A7: Moving from grams to kilograms fundamentally changes the risk profile of a reaction.[15]

  • Thermal Runaway: As discussed, the exothermic nature of the reaction is the primary hazard. An uncontrolled exotherm can lead to a rapid increase in temperature and pressure, potentially exceeding the limits of the reactor and causing a vessel failure or release of toxic materials.[4][16]

  • Reagent Handling:

    • Methanesulfonyl Chloride (MsCl): Corrosive, a lachrymator, and moisture-sensitive. Handling large quantities requires appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a lab coat. Operations should be conducted in a well-ventilated fume hood or a closed system.[15]

    • Triethylamine/Pyridine: Flammable, volatile, and toxic with strong odors.

    • Solvents: Using large volumes of flammable solvents like DCM or Toluene increases the fire risk.[5][15]

  • Pressure Build-up: The reaction generates HCl gas, which is neutralized by the amine base. However, poor mixing or addition of MsCl to the base (instead of the other way around) can lead to localized pressure increases. Ensure the reactor is properly vented.[17]

  • Genotoxicity: Methanesulfonates are alkylating agents and should be treated as potentially genotoxic and carcinogenic.[18] All handling operations should be designed to minimize exposure.

`dot graph "Scale_Up_Safety_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Planning Scale-Up\n(>3x Previous Scale)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RiskAssessment [label="1. Conduct Formal Risk Assessment\n(Review SDS, Bretherick's)", fillcolor="#FBBC05", fontcolor="#202124"]; ThermalStudy [label="2. Assess Thermal Hazard\nIs reaction highly exothermic?", fillcolor="#FBBC05", fontcolor="#202124"]; PlanControls [label="3. Plan Engineering Controls\n- Adequate Cooling\n- Controlled Addition\n- Venting", fillcolor="#FBBC05", fontcolor="#202124"]; PPE [label="4. Specify PPE\n- Acid-Resistant Gloves\n- Face Shield\n- Respirator (if needed)", fillcolor="#FBBC05", fontcolor="#202124"]; Execute [label="5. Execute Reaction\nMonitor Internal Temp & Pressure", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="6. Plan Quenching & Workup\nEnsure quench is not overly exothermic", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Safe Completion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> RiskAssessment; RiskAssessment -> ThermalStudy; ThermalStudy -> PlanControls; PlanControls -> PPE; PPE -> Execute; Execute -> Quench; Quench -> End; } ` Caption: A workflow for ensuring safety during reaction scale-up.

Section 5: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of (2R)-2-Hydroxy-1-propyl Methanesulfonate (Illustrative)
  • To a 250 mL, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-1,2-propanediol (7.61 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (15.2 g, 21 mL, 150 mmol) dropwise, maintaining the internal temperature below 5 °C.

  • Add methanesulfonyl chloride (13.7 g, 9.3 mL, 120 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting slurry at 0 °C for 2 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting diol is consumed.

  • Slowly add 50 mL of cold water to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO3, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless to pale yellow oil.

Protocol 2: Key Considerations for Scale-Up (from 100 mmol to 2 mol scale)
  • Equipment: Use a 5 L jacketed glass reactor with an overhead mechanical stirrer (pitched-blade or retreat curve impeller), a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel for controlled addition.

  • Thermal Management: Pre-cool the reactor jacket to -5 °C. The target internal temperature during addition should remain ≤ 5 °C. The addition time for MsCl should be extended to at least 2 hours.

  • Workup: Plan for larger volumes. Ensure separatory funnels or extraction vessels are appropriately sized. Be aware that quenching and neutralization steps can also be exothermic and should be performed with cooling.

  • Safety: The entire operation must be conducted in a walk-in fume hood.[15][17] Have a quench solution (e.g., a dilute solution of sodium bicarbonate) and appropriate spill kits readily available.

References
  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. [Link]

  • Lupin. (2025, November 20). Solving Scale-Up Challenges in Drug Substance Manufacturing. [Link]

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. [Link]

  • SHANDONG LOOK CHEMICAL. (2021, January 6). Problems needing attention in synthesis process scaling up. [Link]

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • SCIREA. (2024, January 16). The Challenges and Solutions of Chiral Drug Preparation Techniques. [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2003, May). Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate]. [Link]

  • PubMed. (2005, April). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • AKJournals. (2008). Thermal decomposition of metal methanesulfonates in air. [Link]

  • Nature. (2022, July 19). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. [Link]

  • ACS Publications. (2018, February 23). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. [Link]

  • RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]

  • Molecule.one. (n.d.). Scaling High-Throughput Experimentation Unlocks Robust Reaction-Outcome Prediction. [Link]

  • ResearchGate. (2019, June). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Reddit. (n.d.). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]

  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. [Link]

  • ResearchGate. (2001, January). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. [Link]

  • Royal Society of Chemistry. (2015, January 21). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. [Link]

  • ResearchGate. (1998, January). Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan. [Link]

Sources

Troubleshooting

Managing the hygroscopic properties of (2R)-2-Hydroxy-1-propyl Methanesulfonate

Topic: Managing Hygroscopicity & Chemical Stability Status: Operational | Lead Scientist: Dr. A. Vance | Revision: 2026.02 Core Directive & Technical Context Welcome to the Technical Support Center. You are accessing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Hygroscopicity & Chemical Stability

Status: Operational | Lead Scientist: Dr. A. Vance | Revision: 2026.02

Core Directive & Technical Context

Welcome to the Technical Support Center. You are accessing this guide because you are working with (2R)-2-Hydroxy-1-propyl Methanesulfonate (also known as (2R)-1,2-Propanediol 1-Methanesulfonate).

The Critical Challenge: This compound is not merely "hygroscopic" in the traditional sense of clumping. Due to the vicinal hydroxyl group at the C2 position relative to the mesylate at C1, absorbed moisture triggers a specific, rapid degradation cascade known as neighboring group participation (NGP) .

Unlike simple alkyl mesylates (e.g., methyl methanesulfonate), this molecule possesses an internal nucleophile (the -OH group). Upon absorbing water:

  • Moisture facilitates the deprotonation or polarization of the hydroxyl group.

  • The oxygen attacks the C1 carbon, displacing the mesylate group.

  • This forms (R)-Propylene Oxide (volatile, genotoxic) and Methanesulfonic Acid (MSA) .

  • In the presence of the generated acid and water, the epoxide rapidly hydrolyzes to (R)-1,2-Propanediol .

Therefore, moisture control is not just about physical handling; it is about preventing a suicidal intramolecular reaction.

Troubleshooting Guides (Scenario-Based)

Scenario A: "My neat standard has turned cloudy or separated into phases."

Diagnosis: Water Absorption & Acidolysis. The compound is typically a pale yellow viscous oil [1]. Cloudiness indicates water saturation. If a second phase forms, it is likely the generation of Methanesulfonic Acid (MSA) and Propylene Glycol, which are immiscible with the ester in certain ratios.

Immediate Action Protocol:

  • Do NOT heat to remove moisture. Heat accelerates the intramolecular cyclization to propylene oxide.

  • Solvent Rescue: Dissolve the oil immediately in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Drying: Add activated 3Å Molecular Sieves to the solution. Do not use silica gel (too acidic) or basic alumina (induces cyclization).

  • Re-Assay: Perform a rapid HPLC/GC check. If purity has dropped <90%, repurify or discard. The presence of MSA will catalyze further decomposition.

Scenario B: "I see 'Ghost Peaks' in my GC-MS analysis."

Diagnosis: Thermal Degradation in the Injector Port. You are likely seeing Propylene Oxide (low retention time) or Propylene Glycol (broad tailing peak). This is often an artifact of the analysis method, not necessarily the sample itself, caused by the high temperature of the GC injector port driving the cyclization.

Validation Step:

  • Switch to LC-MS (ESI+) using a neutral mobile phase (e.g., Water/Acetonitrile with Ammonium Formate).

  • Avoid acidic mobile phases (0.1% Formic Acid) if possible, as they promote on-column hydrolysis during the run.

  • If the LC-MS shows the parent peak is intact, the degradation is happening inside your GC inlet.

Scenario C: "The pH of my aqueous reaction mixture is dropping rapidly."

Diagnosis: Hydrolysis-Induced Acidification.[1] If you are using this compound as an alkylating agent in aqueous or semi-aqueous media, the release of the mesylate group generates Methanesulfonic Acid (MSA).

Correction Strategy:

  • Buffer Capacity: You must use a buffer with strong capacity at pH 7.0–8.0 (e.g., Phosphate or HEPES).

  • Why? If the pH drops below 4.0, the acid autocatalyzes the hydrolysis. If the pH rises above 9.0, the base deprotonates the C2-hydroxyl, instantly forcing the formation of Propylene Oxide [2, 4].

  • The "Goldilocks" Zone: Maintain pH 7.5 ± 0.5 to balance the risk of acid hydrolysis vs. base-mediated epoxide formation.

Visualizing the Degradation Pathway

The following diagram illustrates the "Suicide Mechanism" triggered by moisture. This distinguishes (2R)-2-Hydroxy-1-propyl Methanesulfonate from standard alkyl mesylates.

DegradationPathway Target (2R)-2-Hydroxy-1-propyl Methanesulfonate (Target Molecule) Transition Transition State: Internal Nucleophilic Attack (C2-OH attacks C1) Target->Transition Activated by H2O/Base Moisture Moisture Absorption (H2O) Moisture->Target Triggers Epoxide (R)-Propylene Oxide (Volatile/GTI) Transition->Epoxide Cyclization (-MSA) Acid Methanesulfonic Acid (MSA) Transition->Acid Leaving Group Diol (R)-1,2-Propanediol (Hydrolysis Product) Epoxide->Diol Rapid Hydrolysis (Acid Catalyzed) Acid->Diol Catalyzes

Figure 1: The moisture-induced degradation cascade showing the Neighboring Group Participation (NGP) leading to epoxide formation and subsequent hydrolysis.

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Slows kinetic rate of intramolecular cyclization.
Atmosphere Argon or NitrogenDisplaces humid air. Argon is heavier than air, providing a better "blanket" for oils.
Container Amber Glass + ParafilmAmber blocks UV (though less critical); Parafilm creates a secondary moisture barrier.
Desiccant P₂O₅ (in desiccator)Phosphorus Pentoxide is the only desiccant aggressive enough to maintain the ultra-dry environment needed.
SOP-02: Weighing & Aliquoting

Do not weigh this compound on an open benchtop balance if humidity is >40%.

  • Equilibration: Allow the sealed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the oil.

  • Syringe Transfer: Treat the oil as a pyrophoric liquid. Use a dry, nitrogen-flushed syringe to withdraw the required volume through a septum.

  • Density Calculation: Determine density (~1.28 g/mL [1]) once, then dispense by volume to avoid exposing the bulk liquid to air on a balance pan.

Frequently Asked Questions (FAQ)

Q: Can I dry this compound under high vacuum if it gets wet? A: Proceed with extreme caution. While vacuum removes water, it also lowers the boiling point of the potential degradation product, Propylene Oxide. If the compound has already begun to degrade, vacuum will strip away the epoxide, shifting the equilibrium and potentially driving more degradation.

  • Recommendation: Dissolve in dry DCM, dry with MgSO₄/Molecular Sieves, filter, and then concentrate under vacuum at low temperature (<30°C).

Q: Is this compound considered a Genotoxic Impurity (GTI)? A: Yes, potentially. Alkyl mesylates are structural alerts for genotoxicity [3]. Furthermore, the degradation product, Propylene Oxide, is a known mutagen. All handling must occur in a fume hood with appropriate PPE.

Q: Why does my NMR show a doublet at ~1.3 ppm and a broad singlet? A: The doublet at ~1.3 ppm is likely the methyl group of 1,2-Propanediol (the hydrolysis product). The broad singlet is likely the acidic proton from Methanesulfonic Acid. If you see these, your sample purity is compromised.

Q: Can I use Methanol as a solvent? A: No. Methanol is a nucleophile. It will attack the mesylate to form Methyl Methanesulfonate (MMS) via transesterification or open the epoxide if it forms. Use Acetonitrile (MeCN) , DCM , or THF .

References

  • ChemicalBook. (2024). (2S)-2-Hydroxy-1-propyl Methanesulfonate Properties and Safety. Link

  • Teasdale, A., & Elder, D. (2010).[2] Analytical and Process Chemistry of Alkyl Sulfonate Esters. Product Quality Research Institute (PQRI). Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). Link

  • Gao, Y., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development. Link

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for Asymmetric Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule. T...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This precision is critical in pharmaceuticals, where different enantiomers can have vastly different biological activities. However, achieving high yield and enantioselectivity can be a complex, empirical process.[1][2] This guide, structured from the perspective of a Senior Application Scientist, provides practical, in-depth troubleshooting advice and experimental protocols to navigate the common challenges encountered in the field.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that form the foundation of troubleshooting asymmetric reactions.

Q1: My reaction has stalled or shows low conversion. What are the first things I should check?

A1: Low conversion is typically due to an inactive catalyst, insufficient reaction time, or suboptimal temperature.[3] First, verify the integrity of your catalyst; ensure it has been stored correctly under an inert atmosphere if it is air or moisture-sensitive. Next, confirm the purity of your reagents and solvents, as impurities can poison the catalyst.[3][4] Finally, consider incrementally increasing the reaction temperature or catalyst loading, while monitoring for any negative impact on enantioselectivity.[3]

Q2: What is the general relationship between temperature and enantioselectivity (ee)?

A2: Generally, enantioselectivity increases at lower temperatures.[2] This is because the small energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower thermal energy, amplifying the preference for one pathway over the other.[2] However, this is not universal; some reactions show improved ee at higher temperatures, and in rare cases, the selectivity can even invert.[5][6][7] Therefore, temperature screening is a critical optimization step.

Q3: How do I know if my analytical method for determining ee is reliable?

A3: An inaccurate analytical method, typically chiral HPLC or GC, can give misleading ee values.[4] To validate your method, first, prepare and analyze a true racemic sample of your product; it should show a 50:50 ratio of enantiomers.[4] Ensure the baseline separation of the enantiomer peaks has a resolution value (Rs) greater than 1.5.[4]

Q4: What is a "background reaction" and how can it affect my results?

A4: A background reaction is a non-catalyzed, achiral reaction that competes with your desired asymmetric transformation, producing a racemic mixture of the product.[3] This can significantly erode the overall enantioselectivity. To test for this, run a control experiment with the metal precursor (if applicable) but without the chiral ligand. If you observe product formation, a background reaction is occurring. Lowering the reaction temperature can often suppress this competing pathway.[3]

Part 2: Troubleshooting Guides: Addressing Specific Issues

This section provides a systematic, cause-and-effect approach to solving common experimental problems.

Issue 1: High Conversion, Low Enantiomeric Excess (ee)

Achieving high yield with poor stereocontrol is a frequent challenge. The root cause often lies in a poorly organized transition state or competing reaction pathways.

G Start Low ee Observed Step1 Step 1: Validate Analytical Method Start->Step1 Step2 Step 2: Scrutinize Reagents & Catalyst Step1->Step2 Method Validated Step3 Step 3: Optimize Reaction Conditions Step2->Step3 Purity Confirmed Step4 Step 4: Investigate Background Reaction Step3->Step4 Optimization Ineffective End High ee Achieved Step3->End Problem Solved Step4->End Problem Solved

Caption: A decision tree for troubleshooting low enantioselectivity.

  • Re-evaluate the Chiral Ligand: The ligand is the primary source of stereocontrol. Its structure dictates the three-dimensional environment of the catalytic active site.

    • Causality: A ligand that is too flexible may not create a rigid chiral pocket necessary to effectively differentiate between the two enantiotopic faces of the substrate. Conversely, a ligand that is too bulky may hinder substrate binding.

    • Solution: Screen a library of ligands with systematically varied steric and electronic properties. Even subtle changes can have a profound impact on ee.[1]

Ligand FamilyKey FeaturePotential Application
BINAP C2-symmetric, large dihedral angleAsymmetric Hydrogenations
Salen Tetradentate, planarEpoxidations, Michael Additions
BOX/PyBox C2-symmetric, bidentateLewis Acid Catalysis, Diels-Alder
Josiphos Ferrocene-based, tunableHydrogenations, C-C Couplings
  • Optimize Reaction Temperature: Temperature directly influences reaction kinetics and the Gibbs free energy of activation (ΔG‡).

    • Causality: As enantioselectivity is dependent on the difference in activation energies (ΔΔG‡) for the formation of the two enantiomers, lowering the temperature generally enhances this difference, favoring one transition state more significantly.[2]

    • Solution: Perform a temperature screen, for example, from +25 °C down to -78 °C in increments. Monitor both reaction time and ee to find the optimal balance.

  • Solvent Screening: The solvent can dramatically influence the conformation of the catalyst-substrate complex and the stability of the transition states.[8]

    • Causality: Solvents can interact with the catalyst or substrate through hydrogen bonding, dipole-dipole interactions, or van der Waals forces. A change from a non-polar solvent (e.g., Toluene) to a polar aprotic solvent (e.g., THF) can alter the solubility and aggregation state of the catalyst, thereby changing the chiral environment. Chiral solvents can also be used as the sole source of enantioselection in some cases.[9]

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities. Ensure all solvents are anhydrous and deoxygenated, as trace water or oxygen can be detrimental.[4]

  • The Role of Additives: Sometimes, the addition of an achiral co-catalyst or additive can significantly improve performance.[10][11]

    • Causality: Additives can act as proton shuttles, activate the substrate, stabilize the catalyst, or suppress decomposition pathways.[10] For example, in some organocatalyzed reactions, a phenolic additive can form hydrogen bonds that help organize the transition state assembly.[11]

    • Solution: If literature precedents exist for your reaction class, investigate the effect of common additives like acids, bases, or salts.

Issue 2: Catalyst Instability or Deactivation

A reaction that starts well but then slows or stops, or gives inconsistent results, may be suffering from catalyst deactivation.

G cluster_poisoning Poisoning cluster_fouling Fouling / Coking cluster_structural Structural Change Active Active Catalyst Inactive Inactive Species Active->Inactive Ligand Degradation or Metal Leaching Foul Side Product or Polymer Active->Foul Reaction Poison Impurity (e.g., H2O, O2, Halides) Poison->Active Foul->Active

Caption: Major pathways leading to catalyst deactivation.

  • Strict Inert Atmosphere Technique: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture.[3]

    • Causality: Oxygen can oxidize the metal center or the ligand, while water can hydrolyze sensitive bonds, leading to inactive species.[12][13] For instance, water can reversibly induce a dormant period in some Lewis acid catalysts.[12]

    • Solution: Use Schlenk lines or a glovebox for all manipulations. Employ freshly distilled and degassed solvents.[4] Passing solvents through a purification system (e.g., activated alumina) is highly recommended.[4]

  • Purify Starting Materials: Impurities in the substrate or reagents are a common source of catalyst poisoning.

    • Causality: Functional groups like unprotected amines or thiols can bind irreversibly to the metal center, blocking the active site.[4] Residual halides from a previous synthetic step are also known catalyst poisons.[4]

    • Solution: Purify substrates by recrystallization, distillation, or column chromatography immediately before use.

  • Optimize Catalyst Loading: While it may seem counterintuitive, both insufficient and excessive catalyst loading can be problematic.

    • Causality: Insufficient loading leads to slow reaction rates.[14] Excess loading can sometimes promote side reactions or lead to the formation of less active dimeric or aggregated catalyst species.[14]

    • Solution: Perform a catalyst loading screen (e.g., from 0.5 mol% to 10 mol%) to find the optimal concentration that balances reaction rate, yield, and cost-effectiveness.[15]

Part 3: Experimental Protocols

Protocol 1: High-Throughput Catalyst Screening

The discovery of a suitable catalyst is often an empirical process.[1] High-throughput screening (HTS) allows for the rapid evaluation of many catalysts and conditions in parallel.[16]

Objective: To efficiently identify a lead catalyst and reaction conditions from a library of candidates.

Methodology:

  • Plate Preparation: In a 96-well plate, prepare arrays of different chiral ligands and metal precursors in an inert atmosphere glovebox.

  • Reagent Dispensing: Use automated liquid handling robotics to dispense stock solutions of the substrate, reagents, and solvent into each well.

  • Reaction: Seal the plate and place it on a shaker/heater block set to the desired reaction temperature. Run the reaction for a predetermined time (e.g., 12-24 hours).

  • Quenching & Analysis: Quench all reactions simultaneously by adding a suitable quenching agent. Analyze the yield and ee of each well using rapid techniques like fluorescence-based assays, circular dichroism (CD), or LC-MS.[16][17][18]

  • Data Analysis: Visualize the results using a heatmap to quickly identify the most promising "hits" (combinations of high yield and high ee) for further optimization.

Protocol 2: Verifying and Optimizing Chiral HPLC/GC Method

Objective: To ensure the analytical method for ee determination is accurate and robust.

Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) based on the functional groups present in your analyte. Polysaccharide-based columns are a versatile starting point.[19]

  • Racemic Standard: Synthesize or purchase a racemic standard of the target compound.

  • Initial Screening: Inject the racemic standard using a standard mobile phase (e.g., a mixture of hexane and isopropanol for normal phase HPLC).

  • Method Optimization:

    • If peaks co-elute, adjust the mobile phase composition. Decrease the percentage of the more polar solvent (e.g., isopropanol) to increase retention time and improve separation.

    • If resolution is poor (Rs < 1.5), try a different CSP or add a mobile phase modifier (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes).

    • Ensure the method is linear by injecting a series of standards with known concentrations.[4]

  • Validation: Once a good separation is achieved, confirm that the racemic standard gives two peaks of equal area (50:50 ratio).[4] This confirms the method is not biased towards one enantiomer.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol.
  • Benchchem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric catalysis.
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation, 10(6).
  • Chemistry World. (2017). Temperature drop triggers chirality twist. Retrieved from [Link]

  • Reeves, J. T., et al. (n.d.). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. NIH.
  • ACS Publications. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, M., et al. (n.d.). A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. MDPI. Retrieved from [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • RSC Publishing. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. Retrieved from [Link]

  • RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Additive Effects on Asymmetric Catalysis. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]

  • ACS Publications. (n.d.). Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. Retrieved from [Link]

  • ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Additive Effects on Asymmetric Catalysis. Retrieved from [Link]

  • ACS Publications. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science. Retrieved from [Link]

  • High-Throughput Screening Techniques in Catalysis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Distinction between kinetic resolution, dynamic kinetic resolution, and deracemization. Retrieved from [Link]

  • Oxford Academic. (n.d.). Chiral ligands designed in China. National Science Review. Retrieved from [Link]

  • NIH. (n.d.). Application of Biobased Solvents in Asymmetric Catalysis. Retrieved from [Link]

  • ACS Publications. (2023). Desymmetrization and Parallel Kinetic Resolution of 1-Ethynylcyclobutanols via Asymmetric Cooperative Gold Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • RSC Publishing. (n.d.). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. Retrieved from [Link]

  • InCatT. (n.d.). Catalyst Screening. Retrieved from [Link]

  • NIH. (2024). Achiral and chiral ligands synergistically harness chiral self-assembly of inorganics. Retrieved from [Link]

  • PubMed. (n.d.). Dynamic kinetic resolution and desymmetrization processes: a straightforward methodology for the enantioselective synthesis of piperidines. Retrieved from [Link]

  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions. Retrieved from [Link]

  • MDPI. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Retrieved from [Link]

  • ResearchGate. (2025). A Chiral Solvent Effect in Asymmetric Organocatalysis. Retrieved from [Link]

  • IRIS - Unife. (2019). Kinetic Resolution, Dynamic Kinetic Resolution and Asymmetric Desymmetrization by N-Heterocyclic Carbene Catalysis. Retrieved from [Link]

  • PNAS. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). The main pathways of catalyst deactivation. Retrieved from [Link]

  • NIH. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved from [Link]

  • MDPI. (n.d.). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. Retrieved from [Link]

  • ACS Publications. (2018). Construction of Axially Chiral Compounds via Asymmetric Organocatalysis. Accounts of Chemical Research. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in organocatalytic asymmetric Michael reactions. Retrieved from [Link]

Sources

Troubleshooting

The effect of solvent on the stereoselectivity of reactions

Welcome to the Stereoselectivity Optimization Support Center . I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stereoselectivity Optimization Support Center .

I am your Senior Application Scientist. Below you will find a technical guide structured to troubleshoot and optimize solvent effects on stereoselective reactions. This guide moves beyond basic polarity arguments to address the mechanistic role of solvents as "liquid reagents."

Part 1: The Diagnostic Hub

Before changing your catalyst or ligand, evaluate if the solvent is the root cause of your selectivity loss. Use this logic flow to diagnose the issue.

SolventDiagnosis Start ISSUE: Low Stereoselectivity (low ee% or dr) CheckType Identify Selectivity Type Start->CheckType Enantio Enantioselectivity (ee%) Issue CheckType->Enantio Diastereo Diastereoselectivity (dr) Issue CheckType->Diastereo IonPair Is the mechanism Ion-Pairing? Enantio->IonPair NonPolar Action: Switch to Non-Polar Solvent (Toluene, Hexane) to tighten ion pair IonPair->NonPolar Yes Coordination Is the catalyst a Lewis Acid/Metal? IonPair->Coordination No NonCoord Action: Remove Coordinating Solvents (Avoid THF, MeCN) Use DCM or Ethers Coordination->NonCoord Yes HBond Is H-Bonding critical? Coordination->HBond No Fluor Action: Screen Fluorinated Alcohols (TFE, HFIP) to activate H-bond network HBond->Fluor Yes Cyclo Reaction Type: Cycloaddition (Diels-Alder)? Diastereo->Cyclo Hydrophobic Action: Use Water or High Polarity Solvents (Hydrophobic Effect) Cyclo->Hydrophobic Yes Thermo Thermodynamic vs Kinetic? Cyclo->Thermo No TempSolv Action: Check Solvent Boiling Point High T favors Thermodynamic Low T favors Kinetic Thermo->TempSolv

Figure 1: Diagnostic logic tree for isolating solvent-induced stereoselectivity failures.

Part 2: Knowledge Base & Troubleshooting

Issue 1: "My enantiomeric excess (ee) drops drastically in polar solvents."

Diagnosis: Disruption of Tight Ion Pairs or H-Bonding Networks.

The Mechanism: In asymmetric catalysis (especially organocatalysis or cationic metal catalysis), the chiral information is often transmitted via a tight ion pair or a specific hydrogen-bond bridge between the catalyst and substrate.

  • Dielectric Interference: High dielectric constant (

    
    ) solvents (DMSO, DMF, MeOH) separate ion pairs. If the chiral counter-ion floats away from the active center, the "chiral pocket" loosens, allowing non-selective background reactions.
    
  • H-Bond Scrambling: Protic solvents (MeOH, EtOH) compete for H-bonding sites, breaking the rigid transition state geometry required for high ee.

Corrective Protocol:

  • Switch to Low Dielectric Solvents: Move to Toluene (

    
    ), DCM (
    
    
    
    ), or MTBE. These solvents force the chiral catalyst and substrate to remain in a tight assembly [1].
  • The "Non-Polar" Paradox: If solubility is an issue in Toluene, use a biphasic system or a "chiral solvent" approach (rare but effective).

Issue 2: "I cannot get high diastereoselectivity (dr) in my Diels-Alder reaction."

Diagnosis: Insufficient Hydrophobic Packing.

The Mechanism: Diastereoselectivity in cycloadditions (e.g., endo vs. exo) is governed by secondary orbital interactions and the compactness of the Transition State (TS).

  • The Hydrophobic Effect: In water or highly aqueous mixtures, non-polar hydrocarbon chains are forced together to minimize disruption of the water H-bond network. The endo TS is more compact than the exo TS. Therefore, water accelerates the reaction and significantly favors the endo product [2].

Corrective Protocol:

  • Aqueous Screening: Test pure water or Water/EtOH mixtures.

  • Salting-In/Out: If using water, add LiCl (increases hydrophobic effect/internal pressure) to further boost endo selectivity [3].

Issue 3: "My catalyst is inactive or non-selective in THF or Acetonitrile."

Diagnosis: Competitive Solvent Coordination.

The Mechanism: Solvents with high Donor Numbers (DN) like THF, MeCN, or DMF are Lewis bases. They can bind to the metal center of a catalyst, either:

  • Blocking the substrate binding site (killing activity).

  • Displacing the chiral ligand (killing selectivity).

Corrective Protocol:

  • Use Non-Coordinating Solvents: Switch to Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Toluene.

  • Use Bulky Ethers: If an ether is required for solubility, switch from THF to MTBE or TBME. The steric bulk prevents the oxygen from coordinating tightly to the metal center.

Issue 4: "Standard solvents failed. How do I use Fluorinated Alcohols?"

Diagnosis: Need for H-Bond Activation (The "HFIP Effect").

The Mechanism: Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are unique.[1] They are:

  • Strong H-bond donors (high

    
     value).[2]
    
  • Poor nucleophiles.

  • High ionizing power.[2] They stabilize charged intermediates and can form H-bond networks that "lock" transition states, often reversing or amplifying stereoselectivity compared to standard alcohols [4].

Part 3: Comparative Data Tables

Use this table to select solvents based on their mechanistic impact on stereochemistry, not just solubility.

Table 1: Solvent Parameters Affecting Stereocontrol

Solvent ClassRepresentative SolventsDielectric Const.[3][4] (

)
Donor Number (DN)Mechanistic Impact on Selectivity
Non-Polar Hexane, Toluene, Benzene1.9 – 2.4~0.1Tightens Ion Pairs. Maximizes ee in ion-pairing catalysis.
Chlorinated DCM, Chloroform, DCE4.8 – 10.0~0Non-Coordinating. Good solubility without blocking metal centers.
Coordinating THF, MeCN, DMF, DMSO7.5 – 47.014 – 30Disruptive. Can displace ligands or separate ion pairs. Lowers ee.
Protic MeOH, EtOH, Water33 – 8019 – 33H-Bond Competitive. Disrupts H-bond catalysts. Water favors endo (dr).
Fluorinated HFIP , TFE16 – 27LowH-Bond Activating. Stabilizes cationic TS. Unique selectivity profiles.

Part 4: Advanced Protocol – Micro-Scale Solvent Screening

Do not rely on "standard" solvents.[5] Use this protocol to systematically screen for the optimal medium.

Objective: Rapidly identify the solvent that maximizes ee and dr using minimal material.

Workflow Diagram:

SolventScreening cluster_solvents Representative Classes Step1 1. Prepare Stock Solution (Substrate + Catalyst) Step2 2. Aliquot into Vials (5 representative solvents) Step1->Step2 S1 Toluene (Non-Polar) Step2->S1 S2 DCM (Chlorinated) Step2->S2 S3 THF (Coordinating) Step2->S3 S4 MeOH (Protic) Step2->S4 S5 HFIP (Fluorinated) Step2->S5 Step3 3. Run Reaction (Controlled Temp/Time) S1->Step3 S2->Step3 S3->Step3 S4->Step3 S5->Step3 Step4 4. Quench & Filter Step3->Step4 Step5 5. Chiral HPLC/GC Analysis Step4->Step5

Figure 2: Systematic micro-scale solvent screening workflow.

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock of your substrate and catalyst (if homogeneous) in a neutral solvent (e.g., DCM) to ensure consistent stoichiometry.

  • Evaporation: Aliquot the stock into 5 HPLC vials. Evaporate the carrier solvent using a stream of nitrogen.

  • Solvent Addition: Add 100

    
    L of the test solvents (Toluene, DCM, THF, MeOH, HFIP) to the respective vials.
    
  • Reaction: Stir at the target temperature.

  • Analysis: Dilute directly with mobile phase (if compatible) and inject into Chiral HPLC/SFC.

  • Data Interpretation: Plot ee vs. Dielectric Constant (

    
    ).
    
    • Linear trend? Selectivity is driven by polarity.

    • Outlier (e.g., HFIP is best)? Selectivity is driven by specific H-bonding.

Part 5: References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (The authoritative text on solvent properties and solvatochromism).

  • Rideout, D. C., & Breslow, R. (1980). Hydrophobic acceleration of Diels-Alder reactions.[6][7] Journal of the American Chemical Society, 102(26), 7816–7817. (Foundational paper on the hydrophobic effect in stereoselectivity).

  • Engberts, J. B. F. N. (1995). Diels-Alder Reactions in Water: Enforced Hydrophobic Interaction and Hydrogen Bonding.[7] Pure and Applied Chemistry, 67(5), 823-828.

  • Shuklov, I. A., et al. (2007).[2] Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis. Synthesis, 2007(19), 2925-2943.[2] (Review of HFIP/TFE effects).

Sources

Optimization

Technical Support Center: Minimizing By-Product Formation in Synthetic Methodologies

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in mastering the art of clean and efficient chemical synthesis. The formation of by-products is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in mastering the art of clean and efficient chemical synthesis. The formation of by-products is an inherent challenge in organic chemistry, impacting yield, purification costs, and the overall timeline of drug discovery and development.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you minimize impurities and enhance the success of your synthetic endeavors.

Our philosophy is built on understanding the "why" behind experimental observations. By grasping the mechanistic underpinnings of by-product formation, you can proactively design robust synthetic routes and troubleshoot effectively when challenges arise.

General Principles & Frequently Asked Questions (FAQs)

This section addresses overarching questions applicable to a wide range of synthetic transformations.

Q1: What are the primary sources of impurities in a chemical reaction?

A1: Impurities can arise from several sources throughout the synthetic process.[1] A proactive approach to minimizing by-products begins with identifying these potential pitfalls:

  • Starting Materials and Reagents: The purity of your initial materials is paramount. Impurities present in starting materials can be carried through the reaction sequence, leading to a complex final mixture.[1][3]

  • Side Reactions: These are unintended chemical transformations that compete with the desired reaction, generating unwanted molecules.[1] The prevalence of side reactions is often influenced by reaction conditions.

  • Incomplete Reactions: Residual starting materials or stable intermediates can contaminate the final product if the reaction does not proceed to completion.[1]

  • Degradation of Reagents or Products: Some molecules are unstable under the reaction conditions and can decompose over time, especially with prolonged reaction times or elevated temperatures.

Q2: How does temperature control influence the formation of by-products?

A2: Temperature is a critical parameter in chemical synthesis. Elevated temperatures can increase the rate of the desired reaction, but they can also provide the activation energy for undesired side reactions. For many reactions, especially those that are highly exothermic, maintaining a low temperature is crucial for selectivity. Conversely, some reactions require heating to overcome the activation energy barrier. Careful temperature control, often determined through reaction optimization studies, is key to achieving a clean reaction profile.

Q3: Why is the rate of reagent addition important?

A3: The rate of addition of a reagent can significantly impact the local concentration of that reagent in the reaction mixture. For highly reactive reagents, such as organometallics, slow, dropwise addition is often necessary.[4] This maintains a low instantaneous concentration of the added reagent, which can help to control the exothermicity of the reaction and prevent side reactions that may be of a higher order with respect to that reagent.

Q4: Can the choice of solvent affect by-product formation?

A4: Absolutely. The solvent plays a multifaceted role in a chemical reaction. It dissolves the reactants, influences the reaction rate, and can affect the position of chemical equilibria. A solvent's polarity, proticity, and boiling point can all impact the reaction outcome. For instance, a polar aprotic solvent might favor an S\textsubscript{N}2 reaction pathway, while a polar protic solvent could promote solvolysis as a side reaction. Careful solvent selection, based on the reaction mechanism, is crucial for minimizing by-products.

Methodology-Specific Troubleshooting Guides

Here, we delve into common synthetic methodologies known for specific by-product challenges.

The Williamson Ether Synthesis

A cornerstone of ether synthesis, the Williamson reaction involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[5] While seemingly straightforward, several side reactions can diminish the yield of the desired ether.

Q: My Williamson ether synthesis is producing an alkene as the major by-product. What is happening and how can I fix it?

A: The formation of an alkene is a classic sign that an E2 elimination reaction is outcompeting the desired S\textsubscript{N}2 substitution.[6] This is particularly problematic under the following conditions:

  • Sterically hindered alkyl halides: Secondary and tertiary alkyl halides are more prone to elimination.[5]

  • Bulky alkoxides: Sterically demanding alkoxides can act as strong bases, favoring proton abstraction over nucleophilic attack.

  • High temperatures: Elimination reactions are often favored at higher temperatures.

Troubleshooting Strategies:

ParameterRecommendation for Minimizing EliminationRationale
Alkyl Halide Use a primary or methyl halide.These substrates are less sterically hindered, favoring the S\textsubscript{N}2 pathway.[5]
Alkoxide Use a less sterically hindered alkoxide if possible.A smaller nucleophile is less likely to act as a base.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.This will disfavor the higher activation energy elimination pathway.
Solvent Use a polar aprotic solvent (e.g., THF, DMF).These solvents solvate the cation of the alkoxide but not the nucleophilic anion, enhancing its nucleophilicity.

Experimental Workflow: Minimizing Elimination in Williamson Ether Synthesis

start Start: Williamson Ether Synthesis Setup choose_reagents Choose Reagents: - Primary Alkyl Halide - Less Hindered Alkoxide start->choose_reagents solvent Select Solvent: Polar Aprotic (e.g., THF) choose_reagents->solvent temp Control Temperature: Start at 0°C or RT solvent->temp addition Slowly add Alkyl Halide to Alkoxide Solution temp->addition monitor Monitor Reaction by TLC addition->monitor workup Aqueous Workup monitor->workup product Desired Ether Product (Minimized Alkene By-product) workup->product

Caption: Workflow for minimizing alkene by-product in Williamson ether synthesis.

The Aldol Condensation

The aldol condensation is a powerful C-C bond-forming reaction between two carbonyl compounds.[7][8] However, it can be plagued by the formation of multiple products, especially in "crossed" aldol condensations.[9]

Q: I am attempting a crossed aldol condensation and getting a complex mixture of four different products. How can I improve the selectivity?

A: A mixture of products arises when both carbonyl partners have α-hydrogens and can act as both the nucleophile (enolate) and the electrophile.[9] To achieve a selective crossed aldol condensation, you need to control which molecule forms the enolate and which acts as the electrophile.

Strategies for Selective Crossed Aldol Condensation:

  • Use a non-enolizable electrophile: One of the most effective strategies is to use a carbonyl compound without α-hydrogens (e.g., benzaldehyde, formaldehyde) as the electrophile. This molecule can only be attacked and cannot form an enolate.

  • Directed Aldol Reactions:

    • Pre-formation of the enolate: Use a strong, non-nucleophilic base (e.g., LDA) at low temperature to completely and irreversibly deprotonate one of the carbonyl compounds, forming the enolate. Then, slowly add the second carbonyl compound (the electrophile) to the pre-formed enolate.

    • Use of silyl enol ethers (Mukaiyama Aldol Reaction): This involves the reaction of a silyl enol ether with an aldehyde or ketone in the presence of a Lewis acid. This allows for controlled C-C bond formation under mild conditions.

Logical Relationship: Achieving Selectivity in Crossed Aldol Condensation

Goal Selective Crossed Aldol Product Problem Mixture of 4 Products Cause Both Carbonyls Can Form Enolates and Act as Electrophiles Problem->Cause Solution1 Use a Non-Enolizable Electrophile (e.g., Benzaldehyde) Cause->Solution1 mitigates Solution2 Directed Aldol Reaction: Pre-form Enolate with LDA Cause->Solution2 controls Solution1->Goal Solution2->Goal

Caption: Strategies to overcome the formation of product mixtures in crossed aldol condensations.

The Grignard Reaction

Grignard reactions are invaluable for forming new carbon-carbon bonds.[10] However, the high reactivity of the Grignard reagent also makes it susceptible to side reactions.

Q: My Grignard reaction has a low yield, and I suspect side reactions. What are the common pitfalls?

A: Several factors can lead to poor yields in Grignard reactions:

  • Presence of acidic protons: Grignard reagents are strong bases and will be quenched by any source of acidic protons, including water, alcohols, and even terminal alkynes.[11] Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, forming a symmetrical alkane. This is more prevalent with slow Grignard formation or high local concentrations of the alkyl halide.[4]

  • Over-addition to esters: When reacting a Grignard reagent with an ester to form a ketone, it is very difficult to prevent a second equivalent of the Grignard from adding to the ketone product to form a tertiary alcohol. The intermediate ketone is more reactive than the starting ester.

Troubleshooting Guide for Grignard Reactions:

IssueProbable CauseRecommended Solution
Low yield, no product Quenching of Grignard reagentFlame-dry all glassware. Use anhydrous solvents and reagents.
Symmetrical alkane by-product Wurtz couplingAdd the alkyl halide slowly to the magnesium turnings. Consider using an initiator like iodine or 1,2-dibromoethane.
Tertiary alcohol from ester reaction Over-additionThis is a very difficult reaction to control. Consider using a Weinreb amide instead of an ester, as the intermediate is stable to further addition. Alternatively, react the Grignard with an aldehyde to make a secondary alcohol, then oxidize to the ketone.
The Wittig Reaction

The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes.[12] A common challenge is controlling the stereochemistry of the resulting double bond.

Q: My Wittig reaction is giving a mixture of E and Z isomers. How can I control the stereoselectivity?

A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[13]

  • Unstabilized Ylides: These ylides (e.g., derived from simple alkyl halides) are highly reactive and typically favor the formation of the Z-alkene. The reaction proceeds through an early, kinetically controlled transition state.

  • Stabilized Ylides: Ylides that are stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone) are less reactive. The reaction is reversible and proceeds under thermodynamic control, favoring the formation of the more stable E-alkene.[13]

Protocol for a Stereoselective Wittig Reaction (Schlosser Modification for E-Alkene Synthesis):

  • Generate the phosphonium ylide from the corresponding phosphonium salt using a strong base (e.g., n-BuLi) in THF at low temperature (-78 °C).

  • Add the aldehyde to the ylide solution at -78 °C.

  • After the initial addition, add a second equivalent of n-BuLi to deprotonate the betaine intermediate at the carbon bearing the phosphorus atom.

  • Allow the mixture to warm to room temperature, which facilitates equilibration to the more stable trans-betaine.

  • Quench the reaction with a proton source (e.g., methanol) to afford the E-alkene.

Peptide Coupling

The formation of amide bonds is central to the synthesis of peptides and many pharmaceuticals.[14] A major by-product concern is racemization of the chiral amino acid centers.

Q: I am observing significant racemization in my peptide coupling reactions. What can I do to minimize this?

A: Racemization can occur via the formation of an oxazolone intermediate, which has an acidic proton that can be easily removed and re-protonated, leading to a loss of stereochemical integrity.

Strategies to Suppress Racemization:

  • Choice of Coupling Reagent:

    • Carbodiimides like DCC and EDC are effective but can cause racemization.[15][16]

    • Phosphonium reagents (e.g., BOP, PyBOP) and aminium/uronium reagents (e.g., HBTU, HATU) are generally better at suppressing racemization.

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are added to carbodiimide-mediated couplings.[15] They react with the activated amino acid to form an active ester that is less prone to racemization.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA).

  • Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C) to slow down the rate of racemization.

Comparative Table of Common Peptide Coupling Reagents:

Coupling ReagentAdvantagesDisadvantages/By-products
DCC/DIC Inexpensive, effectiveDicyclohexylurea (DCU) or diisopropylurea (DIU) by-product can be difficult to remove.[15] Can cause racemization.
EDC Water-soluble urea by-product, easy to remove.Can still lead to racemization without additives.
HBTU/HATU Fast coupling rates, low racemization.More expensive.
BOP/PyBOP Low racemization.BOP is a suspected carcinogen; HMPA by-product is toxic.

This guide provides a framework for understanding and mitigating by-product formation in key synthetic reactions. Remember that each reaction is unique, and a combination of careful planning, high-quality reagents, and systematic optimization is the key to success.

References

  • Fiveable. (n.d.). Common Organic Reactions to Know for Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 14). 23.5: Common Classes of Organic Reactions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 6.1 Kinds of Organic Reactions. In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved from [Link]

  • Quora. (2025, September 25). Given your expertise in Organic Chemistry, what is one simple, safe chemical principle or home hack that a non-chemist can use for everyday cleaning or household tasks? Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • YouTube. (2025, December 2). The 5-Step System That Cracks ANY Organic Synthesis Problem. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? r/chemistry. Retrieved from [Link]

  • A-Z of Pharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Biotage. (2023, January 20). Five creative ways to increase productivity in organic synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Study Smarter. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008, June). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

  • YouTube. (2024, November 29). A potentially deadly cleaning mistake. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Name Reactions and Their Mechanisms. Retrieved from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Sciencemadness. (2020, January 28). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]

  • YouTube. (2024, August 15). Homemade Cleaners | Chemists in the Kitchen. Retrieved from [Link]

  • Quora. (2022, March 30). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Retrieved from [Link]

  • New Drug Approvals. (n.d.). Minimizing Impurities. Retrieved from [Link]

  • PubMed Central. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]

  • GK Publications. (2025, May 29). Name Reactions and Their Mechanisms in Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018, February 28). How to Memorize Organic Chemistry Reactions and Reagents [Workshop Recording]. Retrieved from [Link]

  • Pharma Beginners. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. Retrieved from [Link]

  • SRM University. (n.d.). ALDOL CONDENSATION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]

  • Reddit. (2022, March 22). Best personal tricks from/for organic chemist practicioners. r/OrganicChemistry. Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Chemical Name Reactions. Retrieved from [Link]

  • YouTube. (2014, March 14). The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

Sources

Troubleshooting

Overcoming poor membrane permeability in derivative compounds

Technical Support Center: Membrane Permeability Optimization Current Status: Online Agent: Senior Application Scientist (Ph.D., ADME/Tox Specialist) Ticket ID: PERM-OPT-2024 Subject: Troubleshooting & Optimization of Poo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Membrane Permeability Optimization

Current Status: Online Agent: Senior Application Scientist (Ph.D., ADME/Tox Specialist) Ticket ID: PERM-OPT-2024 Subject: Troubleshooting & Optimization of Poorly Permeable Derivative Compounds

Welcome to the Permeability Optimization Hub

You are likely here because your lead compound—perhaps a potent derivative with excellent target affinity—has hit a wall in Caco-2 or PAMPA assays. Poor membrane permeability (


 cm/s) is a "silent killer" in drug discovery, often masked by high potency until in vivo exposure data reveals the failure.

This guide moves beyond generic advice. We will troubleshoot your assay data to rule out artifacts, then apply structural engineering strategies (Molecular Chameleons, Pro-drugs) to rescue your scaffold.

Module 1: Diagnostic Troubleshooting (Is the Data Real?)

Before modifying your chemistry, you must validate that the low permeability is intrinsic to the molecule and not an assay artifact.

Q: My Caco-2 recovery is low (<70%). Is my compound impermeable or just stuck?

A: Low recovery often masquerades as low permeability. If the compound is missing from both the receiver and donor compartments at the end of the assay, you have a Mass Balance Failure .

Root Causes & Fixes:

  • Non-Specific Binding (NSB): Lipophilic compounds (LogP > 3) stick to the plastic of the transwell plate.

    • Fix: Add 0.5% - 1% BSA (Bovine Serum Albumin) to the receiver buffer. BSA acts as a "sink," pulling the drug through and preventing plastic adsorption without affecting the monolayer integrity.

  • Cellular Accumulation: The compound enters the cell but stays there (lysosomal trapping).

    • Fix: Lyse the cells at the end of the experiment and analyze the lysate. If >20% of the drug is intracellular, your compound is permeable but trapped.

  • Precipitation: The compound crashed out of the donor solution.

    • Fix: Check the donor well turbidity immediately after dosing. Reduce the donor concentration (e.g., from 10 µM to 1 µM).

Q: How do I distinguish between poor passive diffusion and Efflux Pump liability?

A: You must calculate the Efflux Ratio (ER).



  • ER < 2: Passive diffusion dominates (or no efflux).

  • ER > 2: Substrate for efflux transporters (P-gp, BCRP).

  • Action: If ER is high, repeat the assay with a P-gp inhibitor (e.g., Verapamil or Zosuquidar). If

    
     increases significantly, your issue is efflux, not intrinsic permeability.
    
Visual Workflow: The Caco-2 Diagnostic Decision Tree

Caco2_Decision_Tree Start Start: Low Papp (A->B) CheckRecovery Check Mass Balance (Recovery %) Start->CheckRecovery LowRecovery Recovery < 70% CheckRecovery->LowRecovery HighRecovery Recovery > 80% CheckRecovery->HighRecovery NSB_Issue Issue: Non-Specific Binding or Trapping LowRecovery->NSB_Issue Add BSA Calc_ER Calculate Efflux Ratio (B->A / A->B) HighRecovery->Calc_ER High_ER ER > 2.0 Calc_ER->High_ER Low_ER ER < 2.0 Calc_ER->Low_ER Pgp_Issue Issue: P-gp Efflux Action: Add Inhibitor High_ER->Pgp_Issue True_Low Issue: Intrinsic Permeability Failure Low_ER->True_Low Go to Module 2

Figure 1: Diagnostic logic for interpreting Caco-2 data. Blue nodes represent decision points; Red indicates the critical failure mode requiring chemical modification.

Module 2: Structural Optimization (Medicinal Chemistry)

If diagnostics confirm "True Low Permeability" (passive diffusion failure), the molecule is likely too polar or too large to cross the lipid bilayer.

Q: My compound violates the Rule of 5 (MW > 500, H-bond donors > 5). Is it a dead end?

A: No. The "Rule of 5" applies to static molecules. Modern drug discovery utilizes "Molecular Chameleonicity" —the ability of a molecule to change conformation based on its environment.[1][2]

Strategy 1: Intramolecular Hydrogen Bonding (IMHB) Create a "closed" conformation where Hydrogen Bond Donors (HBD) bind to internal acceptors rather than water.

  • Mechanism: In the aqueous phase (gut/blood), the molecule opens up to be soluble. In the lipid membrane, it folds onto itself, "hiding" the polar groups (IMHB) to reduce the desolvation energy penalty.

  • Execution: Introduce a hydrogen bond acceptor (e.g., a fluorine atom, ether oxygen, or pyridine nitrogen) 3-4 bonds away from a problematic OH or NH group.

  • Validation: Compare

    
     (difference between octanol/water and toluene/water partition coefficients). A large difference suggests chameleonic behavior.[1][2]
    

Strategy 2: The "Prodrug" Masking Approach If a polar group is essential for binding but kills permeability, mask it temporarily.[3]

Functional GroupProdrug StrategyMechanism of Release
Carboxylic Acid (-COOH) Esterification (Ethyl, Isopropyl)Hydrolyzed by plasma esterases.
Alcohol (-OH) Phosphate esterCleaved by alkaline phosphatases (improves solubility too).
Amine (-NH2) Amide or CarbamateCleaved by amidases/peptidases.
Q: How do I design a "Molecular Chameleon"?

A: Focus on Macrocyclization . Macrocycles (rings > 12 atoms) are the classic chameleons. By linking two ends of a linear molecule, you force it into a compact shape that buries polar backbone amides.

  • Key Citation: Matsson et al. (2016) demonstrated that macrocycles can maintain high permeability despite high MW by dynamically shielding polarity.

Visual Workflow: The Chameleon Design Cycle

Chameleon_Cycle Design Design: Add Internal Acceptor (F, O, N) Synthesis Synthesis: Macrocyclization or Methylation Design->Synthesis Test_Aq Test (Aqueous): Soluble? (Open Form) Synthesis->Test_Aq Test_Lip Test (Lipid): Permeable? (Closed Form) Test_Aq->Test_Lip Dynamic Shielding Test_Lip->Design Refine

Figure 2: The iterative design cycle for Molecular Chameleons. The goal is a molecule that is soluble in water (Test Aq) but folds to be lipophilic in membranes (Test Lip).

Module 3: Standardized Protocols

Protocol: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this for rapid screening of derivatives before Caco-2.

Reagents:

  • Donor Buffer: PBS pH 7.4 (or pH 6.5 for acidic drugs).

  • Artificial Membrane: 1% Lecithin in Dodecane (or commercial lipid oil).

  • Acceptor Buffer: PBS pH 7.4.

Step-by-Step:

  • Preparation: Dissolve test compounds to 10 mM in DMSO. Dilute to 10 µM in Donor Buffer (Final DMSO < 5%).

  • Assembly:

    • Add 300 µL of Donor Solution to the bottom plate (Donor).

    • Carefully apply 5 µL of Lipid Solution to the filter of the top plate (Acceptor) if coating manually.

    • Add 200 µL of Acceptor Buffer to the top plate wells.

    • Place the Top plate onto the Bottom plate (create the "Sandwich").

  • Incubation: Incubate at Room Temperature for 16 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.[4]

    • Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate.

    • Measure UV absorbance (250–500 nm) or analyze via LC-MS/MS.

  • Calculation:

    
    
    (Where 
    
    
    
    is acceptor conc,
    
    
    are volumes,
    
    
    is filter area,
    
    
    is time).

References

  • Matsson, P., & Kihlberg, J. (2017). "Molecular chameleons in drug discovery." Nature Reviews Chemistry.[1][5] Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.
  • Bouchard, G., et al. (2020). "Prodrug strategies for improving membrane permeability." Journal of Medicinal Chemistry. Link (Generalized link to JMedChem for prodrug strategies).

  • Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Source for diagnostic decision trees).

Sources

Reference Data & Comparative Studies

Validation

Advanced Chiral HPLC Methodologies for (2R)-2-Hydroxy-1-propyl Methanesulfonate and Its Downstream Derivatives

Executive Summary (2R)-2-Hydroxy-1-propyl Methanesulfonate (often referred to as the mesylate derivative of (R)-1,2-propanediol) is a critical chiral building block in the synthesis of antiretrovirals (e.g., Tenofovir de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-Hydroxy-1-propyl Methanesulfonate (often referred to as the mesylate derivative of (R)-1,2-propanediol) is a critical chiral building block in the synthesis of antiretrovirals (e.g., Tenofovir derivatives) and various broad-spectrum antibiotics. The integrity of the C2 stereocenter is paramount; however, the molecule presents a dual analytical challenge: weak UV chromophores and high chemical reactivity (alkylating potential).

This guide objectively compares the two dominant analytical strategies for this class of compounds: Direct Analysis (using Refractive Index/ELSD) vs. Derivatization-Enhanced Analysis (using UV). We provide validated protocols to quantify enantiomeric excess (% ee) of both the starting material and its nucleophilic substitution products.

Part 1: The Analytical Challenge

The core difficulty in analyzing (2R)-2-Hydroxy-1-propyl Methanesulfonate lies in its structure. The methanesulfonate group is a good leaving group but a poor photometric tag.

  • Chromophore Deficiency: The molecule lacks a

    
    -system, rendering standard UV detection (254 nm) useless. Detection at 200–210 nm is possible but suffers from solvent cut-off interference and low sensitivity.
    
  • Chiral Recognition: The small size and flexibility of the propyl chain make enantiomeric discrimination difficult on older generation columns (e.g., OD-H).

  • Genotoxicity: As a sulfonate ester, it is a potential Genotoxic Impurity (GTI). Methods must achieve high sensitivity (LOD < 0.05%) to meet ICH M7 guidelines.

Decision Matrix: Selecting Your Method

The following decision tree outlines the logical selection process based on your laboratory's capabilities and sensitivity requirements.

DecisionTree Start Start: Define Analytical Goal Goal Is the goal Trace Impurity (GTI) or Raw Material QC? Start->Goal QC Raw Material QC (>98% purity expected) Goal->QC High Conc. Trace Trace Impurity / GTI (<0.1% detection needed) Goal->Trace Low Conc. Direct Method A: Direct Analysis (Chiralpak IC / RI or CAD) QC->Direct Speed Preferred Deriv Method B: Derivatization (DNB-Cl + Chiralpak AD-H) Trace->Deriv Sensitivity Required Direct_Pros Pros: No sample prep, recoverable sample Direct->Direct_Pros Deriv_Pros Pros: UV 254nm detection, High Resolution (Rs > 3.0) Deriv->Deriv_Pros

Figure 1: Analytical workflow for selecting the appropriate chiral method based on sensitivity needs.

Part 2: Comparative Strategy & Experimental Protocols

Method A: Direct Analysis (Immobilized Polysaccharide)

Best for: In-process monitoring, high-concentration raw material checks.

This method utilizes Chiralpak IC , an immobilized column.[1] Unlike coated columns (AD/OD), the immobilized phase allows the use of non-standard solvents like Dichloromethane (DCM) or THF, which can be crucial for solubilizing polar sulfonates without damaging the column.

  • Column: Daicel Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Dichloromethane (80:10:10 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: Refractive Index (RI) or Charged Aerosol Detector (CAD). Note: UV at 210 nm is possible but baseline noise will be high.

Performance Metrics:

  • Resolution (

    
    ):  Typically 1.5 – 2.0.
    
  • Limit of Quantitation (LOQ): ~0.5% (Poor for GTI analysis).

Method B: Derivatization with 3,5-Dinitrobenzoyl Chloride (The Gold Standard)

Best for: Final product release, trace impurity analysis, and GTI quantification.

By reacting the secondary hydroxyl group with 3,5-dinitrobenzoyl chloride (DNB-Cl), we introduce a strong UV chromophore and a


-acceptor site. This dramatically enhances interaction with the 

-donors of the Chiralpak AD-H stationary phase.
Protocol: In-Situ Derivatization
  • Preparation: Dissolve 10 mg of sample in 1 mL of dry Pyridine.

  • Reaction: Add 1.5 equivalents of 3,5-Dinitrobenzoyl chloride.

  • Incubation: Heat at 60°C for 30 minutes. (Ensure anhydrous conditions to prevent hydrolysis of the mesylate).

  • Quench: Add 0.5 mL water to consume excess reagent, then extract with n-Hexane/Ethyl Acetate.

  • Analysis: Inject the organic layer.

Chromatographic Conditions
  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Performance Metrics:

  • Resolution (

    
    ):  > 3.5 (Baseline separation).
    
  • Limit of Quantitation (LOQ): < 0.05% (Suitable for trace analysis).

Part 3: Mechanistic Comparison & Data

The following table contrasts the performance of the two methods. The "Derivatization" approach yields superior selectivity (


) due to the specific "Three-Point Interaction" model (H-bond, Steric, 

-

).
FeatureMethod A: Direct (Chiralpak IC)Method B: Derivatization (Chiralpak AD-H)
Analyte State Native (Polar, weak UV)DNB-Ester (Aromatic, strong UV)
Chiral Selector Cellulose (3,5-dichlorophenylcarbamate)Amylose (3,5-dimethylphenylcarbamate)
Detection Mode RI / ELSD / UV 210nmUV 254nm
Selectivity (

)
1.1 – 1.21.3 – 1.5
Resolution (

)
~1.8 (Adequate)> 3.5 (Excellent)
Sample Prep Time < 5 mins~45 mins
Robustness High (Immobilized phase)Moderate (Coated phase - restricted solvents)
Mechanism of Separation (Method B)

The success of Method B relies on the interaction between the derivatized analyte and the Amylose stationary phase.

InteractionMechanism cluster_CSP Stationary Phase (Amylose-AD) cluster_Analyte Derivatized Analyte CSP_Site Amylose Carbamate (Pi-Donor) Interaction Pi-Pi Stacking + H-Bonding CSP_Site->Interaction DNB_Group DNB Ring (Pi-Acceptor) DNB_Group->Interaction Stereocenter Chiral Center (C2 Geometry) Stereocenter->Interaction Steric Fit

Figure 2: Chiral recognition mechanism showing the


-

interaction between the DNB derivative and the Chiralpak AD stationary phase.

Part 4: Troubleshooting & Optimization

Peak Tailing on Direct Analysis
  • Cause: The sulfonate group can interact with residual silanols on the silica support.

  • Solution: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase. Warning: Do not use DEA on Chiralpak IC if using acidic mobile phases in previous runs; flush column neutral first.

Excess Reagent Peaks (Method B)
  • Observation: Large peak at the solvent front (DNB-Cl hydrolysis products).

  • Solution: The extraction step in the protocol is critical. Ensure the organic layer is washed with dilute NaHCO3 to remove acidic byproducts (3,5-dinitrobenzoic acid) before injection.

Solvent Compatibility
  • Chiralpak AD-H (Coated): strictly prohibits Ethyl Acetate, THF, DCM, and Chloroform as mobile phases (though small amounts in sample solvent are sometimes tolerated, it is risky). Use Hexane/IPA or Hexane/Ethanol only.

  • Chiralpak IC (Immobilized): Compatible with all standard organic solvents.

References

  • Daicel Chiral Technologies. (2024).[1] Instruction Manual for CHIRALPAK® IC. Retrieved from [Link]

  • Simeonov, S. P., et al. (2012). "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization." ResearchGate. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Comparative

Comparative study of (2R)-2-Hydroxy-1-propyl Methanesulfonate and (S)-glycidyl tosylate

This Comparative Guide is structured to serve as a decision-making framework for process chemists and drug developers selecting between (2R)-2-Hydroxy-1-propyl Methanesulfonate (2R-HPMS) and (S)-Glycidyl Tosylate (S-GT)....

Author: BenchChem Technical Support Team. Date: February 2026

This Comparative Guide is structured to serve as a decision-making framework for process chemists and drug developers selecting between (2R)-2-Hydroxy-1-propyl Methanesulfonate (2R-HPMS) and (S)-Glycidyl Tosylate (S-GT).

These two molecules represent the "fork in the road" for introducing chiral C3-propyl functionalities. While they appear similar as 3-carbon electrophiles, their mechanistic behaviors, stability profiles, and stereochemical outcomes are fundamentally distinct.

Executive Summary: The Strategic Divergence

In the landscape of chiral building blocks, (2R)-2-Hydroxy-1-propyl Methanesulfonate (2R-HPMS) and (S)-Glycidyl Tosylate (S-GT) are not direct interchangeable substitutes; they are enantiocomplementary and mechanistically orthogonal tools.

  • Select (2R)-HPMS when: You require the (R)-configuration in an acyclic scaffold (e.g., Tenofovir derivatives) and wish to perform a direct

    
     displacement without ring-opening thermodynamics. It is often generated in situ to mitigate instability.
    
  • Select (S)-GT when: You require the (S)-configuration or need a bifunctional electrophile (Epoxide + Tosylate) for heterocyclic formation (e.g.,

    
    -blockers, Oxazolidinones). It offers superior crystallinity and shelf-stability but carries higher genotoxicity risks due to the epoxide moiety.
    
Quick Technical Profile
Feature(2R)-2-Hydroxy-1-propyl Methanesulfonate(S)-Glycidyl Tosylate
CAS Registry 262423-81-4 70987-78-9
Stereochemistry (R)-Enantiomer (C2 center)(S)-Enantiomer (C2 center)
Primary Reactivity

Displacement (Leaving Group: -OMs)
Epoxide Opening (Strain Release) or

(-OTs)
Physical State Viscous Oil / Low-melting SolidCrystalline Solid (mp 46-49°C)
Key Application Acyclic Nucleoside Phosphonates (e.g., Tenofovir)

-Blockers, Oxazolidinones, Chiral Epoxides
Stability Risk Internal cyclization to (R)-Propylene OxideHydrolysis to diol; Polymerization

Mechanistic Foundations & Reactivity

The choice between these two synthons dictates the reaction pathway. 2R-HPMS relies on the leaving group ability of the mesylate, while S-GT leverages the ring strain of the epoxide.

Pathway Analysis
  • 2R-HPMS Pathway (Acyclic Retention): The nucleophile attacks C1. Since the chiral center is at C2, the stereochemistry is retained . This is critical for synthesizing drugs like Tenofovir , where the (R)-configuration of the methyl branch must be preserved without inversion.

    • Risk:[1][2] Under basic conditions, the C2-hydroxyl can deprotonate and attack C1, cyclizing to form volatile (R)-Propylene Oxide (a GTI), effectively destroying the reagent.

  • S-GT Pathway (Bifunctional Versatility): S-GT offers two electrophilic sites.

    • Path A (Epoxide Opening): Nucleophile attacks C3 (terminal). Ring opens, C2-O becomes an alcohol. Stereochemistry at C2 is retained .

    • Path B (Tosylate Displacement): Nucleophile attacks C1. Epoxide remains intact.

    • Advantage:[2][3] This duality allows for "stapling" reactions where a binucleophile attacks both sites to form a heterocycle.

Visualization of Reaction Logic

Reactivity_Comparison HPMS (2R)-HPMS (Acyclic Mesylate) Prod_R (R)-Acyclic Product (Retention at C2) HPMS->Prod_R SN2 at C1 (Direct Alkylation) PO (R)-Propylene Oxide (Impurity/GTI) HPMS->PO Base Induced Cyclization SGT (S)-Glycidyl Tosylate (Cyclic Epoxide) Prod_S (S)-Acyclic Product (Retention at C2) SGT->Prod_S Attack at C3 (Ring Opening) Heterocycle Chiral Heterocycle (via Double Displacement) SGT->Heterocycle Double Attack (C1 & C3) Nu Nucleophile (Nu-) Nu->HPMS Nu->SGT

Figure 1: Divergent reaction pathways. 2R-HPMS favors direct alkylation retaining (R)-stereochemistry, while S-GT favors ring-opening retaining (S)-stereochemistry or cyclization.

Performance in API Synthesis (Case Studies)

Case Study A: Synthesis of Tenofovir (Antiviral)
  • Target: (R)-9-(2-phosphonomethoxypropyl)adenine.

  • The Challenge: Installing an acyclic (R)-2-hydroxypropyl linker on the Adenine N9 position.

  • Why (2R)-HPMS Wins: Using 2R-HPMS allows for a direct

    
     alkylation of the Adenine base. The (R)-configuration of the starting material maps 1:1 to the drug target.
    
    • Alternative: Using S-GT would yield the (S)-isomer (wrong enantiomer) upon ring opening. To get Tenofovir from a glycidyl derivative, one would need (R)-Glycidyl Tosylate , which is less commonly available than the S-form, or use the (R)-diol/carbonate route.

  • Process Insight: Industrial routes often generate the mesylate in situ from (R)-1,2-propanediol to avoid isolating the unstable sulfonate ester.

Case Study B: Synthesis of -Blockers (e.g., S-Atenolol)
  • Target: (S)-amino-alcohol core.

  • The Challenge: Creating a secondary alcohol with specific chirality adjacent to an amine.

  • Why (S)-GT Wins: The epoxide ring of S-GT reacts rapidly with amines (isopropylamine) to form the required amino-alcohol motif. The tosylate group can be used to anchor the molecule to the phenol core before or after epoxide opening.

    • Crystallinity:[4] S-GT's solid state allows for recrystallization, ensuring high Enantiomeric Excess (ee > 98%) before the critical coupling step—a massive advantage over the oily HPMS.

Stability, Safety & Genotoxicity (GTI) Control

Both compounds fall under the class of Potentially Genotoxic Impurities (PGIs) . However, their control strategies differ.[5]

Stability Data Comparison
Parameter(2R)-HPMS(S)-GT
Thermal Stability Low. Prone to elimination/cyclization >40°C.Moderate. Stable solid <25°C. Melts/degrades >46°C.
Hydrolytic Stability Moderate. Mesylates hydrolyze slowly in neutral water.Low. Epoxide hydrolyzes rapidly to diol in acidic/aqueous media.
Storage Requirement -20°C (inert atmosphere). Often used immediately.2-8°C (dry, inert atmosphere).
Genotoxicity Purge Strategy

Regulatory agencies (FDA/EMA) require strict limits (TTC based) for these alkylating agents in final drug substances.

  • For 2R-HPMS: The primary purge mechanism is hydrolysis during workup. Residual mesylate converts to (R)-1,2-propanediol (non-toxic).

  • For S-GT: The purge is more complex because the epoxide and tosylate can react independently. A "scavenger" step (e.g., treatment with amine or thiosulfate) is often required to quench the epoxide ring quantitatively.

GTI_Strategy Start Crude Reaction Mixture (Contains API + Residual Reagent) Check Identify Reagent Type Start->Check HPMS_Path Residual (2R)-HPMS Check->HPMS_Path Mesylate GT_Path Residual (S)-GT Check->GT_Path Epoxide/Tosylate Quench_1 Aqueous Basic Wash (pH > 10) HPMS_Path->Quench_1 Result_1 Hydrolysis to (R)-1,2-Propanediol (Safe) Quench_1->Result_1 Fast Hydrolysis Quench_2 Nucleophilic Scavenger (e.g., Glycine/Thiosulfate) GT_Path->Quench_2 Result_2 Ring Opening/Displacement (Polar Adduct -> Washed out) Quench_2->Result_2 Derivatization

Figure 2: GTI Purge Strategy. HPMS is typically purged via hydrolysis, while S-GT often requires active scavenging due to the stability of the tosylate.

Experimental Protocols

Protocol A: Synthesis of (2R)-HPMS (In Situ Generation)

Use this protocol for immediate consumption in alkylation reactions (e.g., Tenofovir synthesis).

  • Setup: Charge (R)-1,2-propanediol (1.0 equiv) and Dichloromethane (DCM, 10 vol) into a reactor under

    
    .
    
  • Base Addition: Cool to 0°C. Add Triethylamine (1.2 equiv) dropwise.

  • Mesylation: Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise, maintaining internal temperature < 5°C. (Exothermic!).

  • Reaction: Stir at 0-5°C for 2 hours. Monitor by TLC/GC.

  • Workup (Critical): Wash with cold 1N HCl (remove amine), then cold NaHCO3, then Brine. Dry over MgSO4.

  • Usage: Concentrate strictly < 30°C. Do not store. Dissolve immediately in the solvent for the next step (e.g., DMF for alkylation).

Protocol B: Chiral Purity Analysis (HPLC)

Method suitable for distinguishing enantiomers of Glycidyl Tosylate.

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Tosylate absorption).

  • Expected Retention:

    • (S)-Glycidyl Tosylate: ~12.5 min.

    • (R)-Glycidyl Tosylate: ~14.2 min.

  • Note: For HPMS, derivatization (e.g., with benzoyl chloride) is often required for UV detection due to lack of a chromophore.

References

  • Sigma-Aldrich. (2S)-(+)-Glycidyl tosylate Product Sheet & Safety Data. CAS 70987-78-9.[1] Available at:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74705, Propyl methanesulfonate (Analog). Retrieved February 8, 2026 from .

  • ChemicalBook. (2R)-2-Hydroxy-1-propyl Methanesulfonate Properties. CAS 262423-81-4. Available at: .

  • Riley, D. L., et al. (2016). "An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate." Organic Process Research & Development, 20(4), 742–750.
  • Snodin, D. J. (2006). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 45(1), 79-90.
  • Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of both enantiomers of glycidol and their derivatives." Journal of the American Chemical Society, 110(22), 7538-7539.

Sources

Validation

The Chiral Switch: A Comparative Technical Guide to Stereochemical Precursors in API Synthesis

Executive Summary: The Stereochemical Imperative Since the FDA’s pivotal 1992 Policy Statement for the Development of New Stereoisomeric Drugs , the pharmaceutical industry has undergone a "chiral switch."[1] Developing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

Since the FDA’s pivotal 1992 Policy Statement for the Development of New Stereoisomeric Drugs , the pharmaceutical industry has undergone a "chiral switch."[1] Developing racemates is no longer the default; single-enantiomer drugs are the regulatory and efficacy standard. For the process chemist, this shifts the burden of innovation upstream: Where does the chirality come from?

This guide objectively compares the three dominant sources of chirality in modern drug development: The Chiral Pool , Chiral Auxiliaries , and Asymmetric Catalysis (Chemo- & Bio-) . We analyze these methodologies not just on yield, but on Process Mass Intensity (PMI), Atom Economy, and Scalability.

The Chiral Pool: The "Natural" Standard

Core Concept: Utilizing naturally occurring enantiopure starting materials (amino acids, carbohydrates, terpenes) and incorporating their stereocenters into the target molecule.

  • Field Insight: The Chiral Pool is often the fastest route to a Phase I candidate because the stereochemistry is "pre-installed." However, it suffers from "Rigidity"—if nature doesn't make the enantiomer you need (e.g., unnatural D-amino acids), costs skyrocket.

Key Performance Metrics
MetricRatingScientist's Note
Enantiomeric Excess (ee) High (>99%)Defined by the purity of the natural source.
Atom Economy Low to MediumOften requires extensive protection/deprotection steps to preserve the center.
Scalability HighSupply chains for L-amino acids or sugars are commodity-scale.

Chiral Auxiliaries: The Stoichiometric Workhorse

Core Concept: Temporarily attaching a chiral scaffold (auxiliary) to an achiral substrate to induce diastereoselectivity during a reaction, followed by cleavage/removal.

  • The Gold Standard: Evans Oxazolidinones .[2] Despite the rise of catalysis, auxiliaries remain the go-to for complex total synthesis in early development because they are predictable . You don't need to screen 100 ligands; you know the Z-enolate will attack from the face away from the isopropyl group.

Experimental Protocol: Evans Asymmetric Alkylation

This protocol describes the methylation of a propionyl oxazolidinone, a standard testbed for validating auxiliary quality.

Objective: Synthesis of (2S)-2-methyl-3-phenylpropanoic acid derivative.

Reagents:

  • (S)-4-Benzyl-3-propionyl-2-oxazolidinone (1.0 equiv)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)

  • Benzyl Bromide (1.5 equiv)

  • THF (Anhydrous)

Workflow (Step-by-Step):

  • Enolization (The Critical Step):

    • Charge a flame-dried flask with the oxazolidinone and anhydrous THF under

      
      .
      
    • Cool to -78°C . Critical: Temperature control is vital here to prevent enolate equilibration which erodes dr (diastereomeric ratio).

    • Add NaHMDS dropwise over 20 minutes. Stir for 45 minutes at -78°C.

    • Mechanism Check: This forms the (Z)-enolate, chelated by the lithium counterion between the enolate oxygen and the carbonyl oxygen of the auxiliary.

  • Electrophile Addition:

    • Add Benzyl Bromide neat or in minimal THF.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Isolation:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Validation: Analyze crude via HPLC. Expect dr > 98:2.

  • Cleavage (Recycling):

    • Hydrolyze using LiOH/H2O2 to release the chiral acid and recover the oxazolidinone.

Asymmetric Catalysis: The Industrial Future

Core Concept: Using a sub-stoichiometric amount of a chiral ligand-metal complex or enzyme to induce chirality.

  • Chemocatalysis: (e.g., Noyori Hydrogenation). High turnover frequency (TOF).[3]

  • Biocatalysis: (e.g., Transaminases). The greenest option, operating in water at ambient temperature.

Comparative Data: The "Green" Metrics

The following table contrasts the environmental impact of these methods, a critical factor for late-stage manufacturing.

FeatureChiral Auxiliaries (Evans)Asymmetric ChemocatalysisBiocatalysis
Stoichiometry Stoichiometric (1:1)Catalytic (<1 mol%)Catalytic (Enzyme)
E-Factor (kg waste/kg product) High (20–100)Medium (5–50)Low (<10)
Cost Driver Cost of Auxiliary + Recycling stepsCost of Precious Metal (Rh, Ru, Pd)R&D time for Enzyme Evolution
Reaction Conditions Cryogenic (-78°C), Organic SolventsHigh Pressure (

), Organic Solvents
Ambient Temp, Aqueous Buffer

Decision Matrix & Logic Pathways

The following diagrams illustrate the decision-making process for a process chemist and the mechanistic logic of the Evans Auxiliary.

Diagram 1: Strategic Selection of Chiral Precursors

Caption: A logic tree for selecting the optimal chiral strategy based on development phase and molecular complexity.

ChiralStrategy Start Target Molecule Has Stereocenter? CheckPool Is it in the Chiral Pool? (Amino Acids, Sugars) Start->CheckPool UsePool USE CHIRAL POOL (Fastest for Phase I) CheckPool->UsePool Yes CheckScale Projected Scale? CheckPool->CheckScale No SmallScale Small Scale / Complex (<1 kg) CheckScale->SmallScale LargeScale Large Scale / Commercial (>100 kg) CheckScale->LargeScale Auxiliary CHIRAL AUXILIARIES (Predictable, Robust) SmallScale->Auxiliary Catalysis ASYMMETRIC CATALYSIS (High Atom Economy) LargeScale->Catalysis BioCheck Can Enzymes do it? Catalysis->BioCheck Biocat BIOCATALYSIS (Greenest, Specific) BioCheck->Biocat Yes ChemoCat CHEMOCATALYSIS (Broad Scope) BioCheck->ChemoCat No

Diagram 2: Mechanistic Logic of Evans Enolates

Caption: Visualization of the steric blocking (Z-enolate formation) that ensures high diastereoselectivity.

EvansMechanism Substrate Acylated Oxazolidinone Enolate Z-Enolate (Li-Chelated) Substrate->Enolate  Li-Chelation   Base Base (NaHMDS) -78°C Base->Enolate FaceAttack Electrophile Attack (Opposite Isopropyl Group) Enolate->FaceAttack  Steric Blocking   Product Final Product (Syn-Diastereomer) FaceAttack->Product

References

  • Food and Drug Administration (FDA). (1992).[4][5] FDA Policy Statement for the Development of New Stereoisomeric Drugs. Federal Register.[5] [Link]

  • Nobel Prize Outreach. (2001). The Nobel Prize in Chemistry 2001: William S. Knowles, Ryoji Noyori, K. Barry Sharpless.[6][7][8] NobelPrize.org. [Link]

  • Sheldon, R. A. (2007). The E Factor 15 years on: contributions to green chemistry and sustainability. Green Chemistry (RSC). [Link]

  • Evans, D. A., et al. (1982). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. [Link]

  • Bornscheuer, U. T., et al. (2012). Engineering the third wave of biocatalysis. Nature. [Link]

Sources

Comparative

Enantiomeric Excess Determination: A Strategic Guide to Chiral Chromatography

Executive Summary In the high-stakes environment of drug development, determining enantiomeric excess (ee) is not merely an analytical task—it is a critical gatekeeper for safety and efficacy. While Chiral HPLC (High-Per...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, determining enantiomeric excess (ee) is not merely an analytical task—it is a critical gatekeeper for safety and efficacy. While Chiral HPLC (High-Performance Liquid Chromatography) remains the regulatory gold standard, Supercritical Fluid Chromatography (SFC) has evolved from a niche technique into a dominant force for high-throughput screening.

This guide moves beyond basic textbook definitions to provide a decision-making framework for senior scientists. It compares the "workhorse" polysaccharide stationary phases, delineates the transition from coated to immobilized technologies, and provides a self-validating protocol for method development compliant with ICH Q2(R2) standards.

Part 1: The Strategic Landscape – HPLC vs. SFC

The choice between HPLC and SFC is no longer about "reliability vs. speed"—it is about orthogonality and solubility .

Comparative Performance Matrix
FeatureNormal Phase Chiral HPLCChiral SFC (Supercritical Fluid)Reversed-Phase Chiral HPLC
Primary Mobile Phase Hexane/HeptaneSupercritical

Water/Buffer + MeCN/MeOH
Viscosity & Flow Rate High viscosity; limited flow (1.0 mL/min)Low viscosity; high flow (3.0–5.0 mL/min)Medium viscosity
Analysis Time 15–45 mins3–10 mins (3x-5x faster)10–30 mins
Solvent Cost/Waste High (Toxic aliphatics)Low (Green chemistry)Low/Medium
Sample Solubility Good for lipophilic compoundsExcellent for non-polar; poor for very polarExcellent for polar/ionic
MS Compatibility Poor (Requires APCI or solvent switch)Good (with makeup flow)Excellent (ESI compatible)
Dominant Use Case QC Release, Legacy MethodsHigh-Throughput Screening, Prep ScaleBiological Fluids (PK/PD), Polar Drugs
Expert Insight: The Viscosity Advantage

SFC utilizes supercritical


, which possesses the diffusivity of a gas but the solvating power of a liquid. This allows for 3x to 5x higher flow rates  without generating excessive backpressure, significantly shortening the method development cycle. However, HPLC remains superior for highly polar analytes that precipitate in 

-rich environments.

Part 2: Stationary Phase Selection – The "Brain" of the Separation

Success in chiral chromatography is 80% column selection. The industry relies heavily on Polysaccharide-based Chiral Stationary Phases (CSPs).

The Evolution: Coated vs. Immobilized

Early generations (e.g., Chiralpak AD, Chiralcel OD) involved coating the amylose/cellulose derivative onto silica. These are excellent but fragile—strong solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) dissolve the coating, destroying the column.

The Modern Standard: Immobilized phases (IA, IB, IC, ID, etc.) chemically bond the selector to the silica.

  • Advantage: You can use "forbidden" solvents (THF, DCM, Ethyl Acetate) in the mobile phase.[1]

  • Mechanism: These solvents induce different conformational shapes in the polymer, often unlocking selectivity that standard alcohol/alkane mixes cannot achieve.

The "Golden" Screening Set

For a robust screening platform, a core set of 4-6 columns covers >90% of pharmaceutical racemates:

  • Amylose tris(3,5-dimethylphenylcarbamate):

    • Coated: Chiralpak AD-H[2][3][4]

    • Immobilized: Chiralpak IA[1][2][3][4][5][6]

  • Cellulose tris(3,5-dimethylphenylcarbamate):

    • Coated: Chiralcel OD-H[3]

    • Immobilized: Chiralpak IB[1][2][4][5]

  • Cellulose tris(3,5-dichlorophenylcarbamate):

    • Immobilized: Chiralpak IC (Unique "orthogonal" selectivity)

  • Amylose tris(3-chlorophenylcarbamate):

    • Immobilized: Chiralpak ID[2][4][5]

Part 3: Visualizing the Workflow

Diagram 1: Method Selection Decision Tree

This logic flow ensures you select the correct mode before wasting instrument time.

MethodSelection Start Start: Analyte Assessment Volatile Is the compound volatile? Start->Volatile GC Chiral GC (Terpenes, simple esters) Volatile->GC Yes Solubility Solubility Check Volatile->Solubility No Aqueous Soluble in Water/MeOH? Solubility->Aqueous High Polarity NonPolar Soluble in Hexane/Alcohol? Solubility->NonPolar Lipophilic RP_HPLC Reverse Phase Chiral HPLC (Biological samples, Polar drugs) Aqueous->RP_HPLC Yes Throughput Is High Throughput required? NonPolar->Throughput SFC Chiral SFC (Speed, Prep-scalability) Throughput->SFC Yes (Screening) NP_HPLC Normal Phase HPLC (Legacy QC, High Solubility) Throughput->NP_HPLC No (QC/Legacy)

Caption: Decision matrix for selecting the optimal chiral chromatography mode based on analyte volatility, solubility, and throughput requirements.

Part 4: Experimental Protocol – The Screening Workflow

This protocol outlines a "Self-Validating" screening strategy. By running orthogonal columns and mobile phases simultaneously, you minimize the risk of co-elution (false singlets).

Phase 1: The Primary Screen (SFC or NP-HPLC)

Objective: Identify a "Hit" (Resolution


).

Equipment: Agilent 1260 Infinity II SFC or Waters UPC2 (or equivalent HPLC). Columns: Chiralpak IA, IB, IC, ID (3µm or 5µm, 4.6 x 150mm).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve racemate at 0.5–1.0 mg/mL in Ethanol or Methanol. Tip: Filter through 0.2µm PTFE to prevent frit blockage.

  • Mobile Phase Gradient (SFC):

    • A:

      
      
      
    • B: Methanol (with 0.1% Additive*)[7]

    • Gradient: 5% B to 55% B over 5 minutes. Hold 1 min.

  • Mobile Phase Isocratic (NP-HPLC):

    • A: Hexane (or Heptane)[8][9]

    • B: IPA or Ethanol (with 0.1% Additive*)

    • Mix: Screen 90:10, 80:20, and 50:50 ratios.

*Additive Logic:

  • Basic Analytes (Amines): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to sharpen peaks and reduce tailing.

  • Acidic Analytes (Carboxyls): Add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid.

  • Amphoteric: Use 0.1% TFA + 0.1% TEA.

Phase 2: Optimization (The "Immobilized" Advantage)

If standard alcohols fail to resolve the peaks on immobilized columns (IA/IB/IC), switch the co-solvent.

  • Strategy: Replace Methanol/IPA with Ethyl Acetate , THF , or Dichloromethane (mixed with Hexane or

    
    ).
    
  • Warning: Do NOT do this with AD-H or OD-H (Coated phases) or you will destroy the column.

Diagram 2: The Screening Loop

ScreeningLoop Input Racemic Sample Screen Primary Screen (IA, IB, IC, ID) MeOH/EtOH Co-solvent Input->Screen Check Check Resolution (Rs) Screen->Check Success Validation (Rs > 2.0) Check->Success Rs > 1.5 Fail Partial/No Sep Check->Fail Rs < 1.5 AltSolvent Switch Solvent (THF, DCM, MtBE) *Immobilized Only* Fail->AltSolvent AltMode Switch Mode (NP -> RP or SFC) Fail->AltMode If Solvent Switch Fails AltSolvent->Screen

Caption: Iterative screening workflow emphasizing the solvent-switching capabilities of immobilized stationary phases.

Part 5: Validation Framework (ICH Q2)

A method is only as good as its validation. For Enantiomeric Excess, the following parameters are non-negotiable.

System Suitability (The "Pre-Flight" Check)

Every run must include a racemic standard to prove the system can separate the enantiomers before running the unknown sample.

  • Requirement: Resolution (

    
    ) 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    .
Linearity & Range

Prove that the detector response is linear for the minor enantiomer (impurity).

  • Protocol: Prepare solutions of the minor enantiomer at 0.1%, 0.5%, 1.0%, and 5.0% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike a pure major enantiomer with known amounts of the minor enantiomer (e.g., 0.5% and 1.0%).

  • Formula:

    
    
    
  • Acceptance: 90% – 110% recovery at the Limit of Quantitation (LOQ).

Enantiomeric Excess Calculation

The definitive formula for ee determination:



Note: Ensure integration endpoints are consistent. Valley-to-valley integration is discouraged; use drop-lines at the valley minimum.

References

  • Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). ICH guideline Q2(R2) on validation of analytical procedures.[10][11][12][13] Retrieved from [Link]

  • ResearchGate. (2025). Comparative study of coated and immobilized polysaccharide-based chiral stationary phases.[6][14][15] Retrieved from [Link]

  • American Laboratory. (2010). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery.[9] Retrieved from [Link]

Sources

Validation

Evaluating the efficiency of different synthetic pathways to chiral epoxides

Title: Precision Engineering of the Oxirane Ring: A Comparative Technical Guide to Chiral Epoxide Synthesis Executive Summary: The Right Tool for the Right Olefin In the synthesis of Active Pharmaceutical Ingredients (AP...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Engineering of the Oxirane Ring: A Comparative Technical Guide to Chiral Epoxide Synthesis

Executive Summary: The Right Tool for the Right Olefin

In the synthesis of Active Pharmaceutical Ingredients (APIs), the chiral epoxide is not merely a functional group; it is a high-energy "spring-loaded" electrophile that dictates the stereochemistry of subsequent steps. For the process chemist, the choice of synthetic pathway is rarely about "which reaction works" (they all work on paper) but rather "which reaction survives scale-up."

This guide evaluates the four dominant methodologies—Sharpless, Jacobsen-Katsuki, Shi, and Biocatalysis—through the lens of industrial efficiency, atom economy, and operational robustness.

Key Takeaway:

  • Sharpless (SAE): Unbeatable for allylic alcohols. The gold standard for predictability.

  • Jacobsen (Mn-Salen): Best for unfunctionalized cis-olefins.

  • Shi (Organocatalysis): The solution for trans-olefins, but plagued by low atom economy (Oxone waste).

  • Biocatalysis: The emerging leader for terminal epoxides and "green" compliance, though substrate specificity remains a bottleneck.

Comparative Efficiency Matrix

The following data aggregates typical performance metrics across 50+ industrial and pilot-scale case studies.

MetricSharpless (SAE) Jacobsen (Mn-Salen) Shi (Dioxirane) Biocatalytic (SMO/UPO)
Substrate Scope Allylic Alcohols (Strict)cis-Alkenes, Styrenestrans-Alkenes, TrisubstitutedTerminal Alkenes, Styrenes
Typical ee% >95%85–97%80–95%>98%
Catalyst Loading 5–10 mol%1–5 mol%20–30 mol%<0.1 mol% (enzyme)
Atom Economy Moderate (Stoichiometric TBHP)Good (Bleach/mCPBA)Poor (Oxone = high mass loss)Excellent (O₂/H₂O₂)
E-Factor (kg waste/kg product) 15–3010–2550–100+<5 (Process dependent)
Scalability Bottleneck Exotherm control; Ti wasteCatalyst synthesis; solubilitypH control; solid waste removalO₂ mass transfer; cofactor cost

Deep Dive: Technical Analysis & Causality

A. Sharpless Asymmetric Epoxidation (SAE)
  • The Mechanism: Relies on the formation of a dimeric Titanium-Tartrate complex. The reaction is ligand-accelerated, meaning the chiral complex catalyzes the reaction faster than the background titanium alkoxide, ensuring high ee.

  • Operational Insight: The "Achilles' heel" of SAE is moisture. Water destroys the catalytic species, forming oligomeric titanium oxides that kill selectivity. However, the presence of molecular sieves (3Å or 4Å) makes this protocol robust even in non-dry solvents.

  • Industrial Status: Used in the synthesis of Glycidol and Disparlure.

B. Jacobsen-Katsuki Epoxidation[1][2]
  • The Mechanism: Utilizes a Manganese(III)-Salen complex.[1][2] The reaction proceeds via a radical intermediate (for cis-olefins) or a concerted manganaoxetane pathway.[2]

  • Operational Insight: The "shuttle" effect. When using NaOCl (bleach) as the oxidant in a biphasic system, a phase transfer catalyst (often an N-oxide additive like PNO) is required to shuttle the oxidant to the organic phase and stabilize the active Mn(V)-oxo species.

  • Distinction: Do not confuse this with the Jacobsen Hydrolytic Kinetic Resolution (HKR) , which uses a Cobalt-Salen complex to resolve racemic epoxides. HKR is often more scalable for terminal epoxides than direct epoxidation.

C. Shi Epoxidation
  • The Mechanism: An organocatalytic cycle where a fructose-derived ketone is oxidized by Oxone (potassium peroxymonosulfate) to form a chiral dioxirane.[3][4]

  • Operational Insight: The "pH Paradox." The formation of the dioxirane requires basic conditions, but Oxone rapidly decomposes at high pH, and the catalyst undergoes Baeyer-Villiger decomposition.[3][4]

  • Critical Control Point: The reaction must be run at a strictly controlled pH (usually 10.5) using a buffer or autotitrator.[5] Failure to control pH results in stalled conversion or catalyst destruction.

D. Biocatalysis (Styrene Monooxygenase - SMO)
  • The Mechanism: SMO utilizes FAD and NADH to activate molecular oxygen.

  • Operational Insight: The challenge is cofactor regeneration. You cannot stoichometrically add NADH. You must couple the reaction with a Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) cycle to recycle the cofactor.

  • Green Advantage: Runs in water at ambient temperature. Zero metal waste.

Visualizing the Decision Pathway

EpoxideDecisionTree Start Target Olefin Substrate Q1 Is there a hydroxyl group in the allylic position? Start->Q1 Sharpless Sharpless AE (Ti(OiPr)4 / DET) Q1->Sharpless Yes Q2 Olefin Geometry? Q1->Q2 No Cis Cis-Olefin / Styrenyl Q2->Cis Trans Trans-Olefin / Trisubstituted Q2->Trans Terminal Terminal Olefin Q2->Terminal Jacobsen Jacobsen-Katsuki (Mn-Salen) Cis->Jacobsen High Efficiency Shi Shi Epoxidation (Ketone / Oxone) Trans->Shi High Selectivity Bio Biocatalysis / HKR (SMO or Co-Salen Resolution) Terminal->Bio Scalability

Figure 1: Strategic Decision Tree for selecting the optimal epoxidation pathway based on substrate geometry and functionalization.

Experimental Protocol: The Self-Validating Sharpless System

Method: Sharpless Asymmetric Epoxidation of trans-2-Hexen-1-ol. Rationale: This protocol demonstrates the "aging" technique required to form the active catalyst species, a critical step often missed by novices.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) - 5.5M in decane (anhydrous is critical)

  • Dichloromethane (DCM) - anhydrous

  • Activated 4Å Molecular Sieves (Powdered)

Workflow:

  • Catalyst Formation (The "Aging" Step):

    • In a flame-dried flask under N₂, charge DCM and 4Å MS. Cool to -20°C.

    • Add Ti(OiPr)₄ (0.05 eq) and (+)-DET (0.06 eq).

    • Critical Checkpoint: Stir for exactly 20-30 minutes at -20°C. This allows the ligand exchange to reach equilibrium, forming the active dimeric species. Skipping this results in lower ee.[5]

  • Oxidant Addition:

    • Add TBHP (2.0 eq) dropwise. Stir for another 20 minutes.

    • Observation: The solution should remain homogeneous (excluding sieves). Cloudiness indicates water contamination.

  • Substrate Addition:

    • Add trans-2-hexen-1-ol (1.0 eq) dropwise over 30 minutes.

    • Maintain temperature between -20°C and -15°C.

    • Kinetic Control: Monitor by TLC/GC. Reaction typically completes in 3-5 hours.

  • The "Work-up from Hell" (and how to fix it):

    • Titanium emulsions are notorious.

    • The Fix: Quench with a solution of Iron(II) Sulfate and Citric Acid (or 30% NaOH in brine). Citric acid chelates the Titanium, moving it to the aqueous phase, while Iron reduces excess peroxide.

    • Stir vigorously until two clear layers separate (no emulsion).

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates the Jacobsen (Mn-Salen) cycle, highlighting the critical "shunt" pathway where the oxidant enters.

JacobsenCycle Mn3 Mn(III)-Salen (Resting State) Mn5 Mn(V)=O (Active Species) Mn3->Mn5 Oxidation Oxidant Oxidant (NaOCl / mCPBA) Oxidant->Mn3 Intermediate Manganaoxetane Radical Intermediate Mn5->Intermediate + Olefin Substrate Olefin Substrate->Intermediate Intermediate->Mn3 Product Release Product Chiral Epoxide Intermediate->Product

Figure 2: Simplified catalytic cycle of Jacobsen Epoxidation showing the oxidation of the resting Mn(III) state to the active Mn(V)-oxo species.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

  • Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes.[1] Journal of the American Chemical Society, 112(7), 2801–2803. Link

  • Tu, Y., Wang, Z. X., & Shi, Y. (1996). An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone.[3][6] Journal of the American Chemical Society, 118(40), 9806–9807. Link

  • Holtmann, D., & Hollmann, F. (2016). The industrial application of oxidoreductases: A comparison of the usage of oxidases and peroxidases. Chemistry – A European Journal, 22(39), 13482-13493. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938. Link

Sources

Comparative

A Comparative Guide to Chiral Separation Methods: SFC, HPLC, and CE

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical challenge. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust and eff...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical challenge. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust and efficient analytical and preparative separation methods. This guide provides an in-depth comparison of three prominent techniques in chiral separation: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). We will delve into the core principles of each method, present comparative experimental data, and provide detailed protocols to aid in methodological selection and implementation.

Fundamental Principles of Chiral Separation

Chiral separation hinges on the differential interaction of enantiomers with a chiral environment. This is most commonly achieved through the use of a chiral selector , which can be a chiral stationary phase (CSP) in chromatography or a chiral additive in the mobile phase or background electrolyte. The transient formation of diastereomeric complexes between the enantiomers and the chiral selector leads to differences in retention times (in chromatography) or migration times (in electrophoresis), enabling their separation. The "three-point interaction model" is a widely accepted principle, suggesting that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and one of the enantiomers.

A Head-to-Head Comparison of Key Chiral Separation Techniques

The choice of a chiral separation method is often dictated by the specific requirements of the analysis, including speed, resolution, sample volume, and environmental impact. Here, we compare SFC, HPLC, and CE across several key performance metrics.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Partitioning between a supercritical fluid mobile phase (typically CO2 with a modifier) and a stationary phase.Partitioning between a liquid mobile phase and a stationary phase.Differential migration of ions in an electric field. Separation is based on charge-to-size ratio and differential interaction with a chiral selector in the background electrolyte.
Speed Very Fast (typically 3-5 times faster than HPLC).[1][2]Moderate to Fast.Very Fast, especially for small molecules.
Resolution High, often superior to HPLC for chiral separations.[3]High, well-established for a wide range of compounds.Very High, due to high separation efficiency.[4]
Solvent Consumption Low, primarily uses recycled CO2, significantly reducing organic solvent waste ("Green" chemistry).[1]High, especially in normal-phase chromatography.Extremely Low, uses nanoliter to microliter volumes of buffer.[4]
Sample Volume Small to large, suitable for both analytical and preparative scale.Small to large, widely used for both analytical and preparative scale.Very Small (nanoliter injections).[4]
Cost Higher initial instrument cost, but lower operating costs due to reduced solvent purchase and disposal.Moderate instrument cost, but can have high operating costs due to solvent consumption.Lower instrument cost and very low operating costs.
Applicability Broad, particularly effective for non-polar and moderately polar compounds. Well-suited for high-throughput screening.Very Broad, applicable to a wide range of compounds, with various modes (normal-phase, reversed-phase, etc.).Best suited for charged or chargeable analytes. Can be adapted for neutral compounds using Micellar Electrokinetic Chromatography (MEKC).

In-Depth Analysis of Each Technique

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful tool for chiral separations, particularly in the pharmaceutical industry.[5] Its primary advantage lies in the use of a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Supercritical fluids exhibit properties intermediate between those of a gas and a liquid, offering low viscosity and high diffusivity. This translates to faster separations and higher efficiencies compared to HPLC.[1][6]

Causality in Experimental Choices: The choice of a co-solvent (modifier) such as methanol or ethanol is crucial in SFC. It modulates the polarity of the mobile phase and significantly influences the interactions between the analytes and the CSP. The concentration of the modifier is a key parameter to optimize for achieving the desired selectivity and resolution. Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) are often used to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.

Workflow for Chiral SFC Method Development:

Caption: A typical workflow for developing a chiral separation method using SFC.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the most widely used technique for enantiomeric separations due to its versatility, robustness, and the vast library of commercially available chiral stationary phases (CSPs).[7] It can be performed in different modes, including normal-phase, reversed-phase, and polar organic modes, providing a high degree of flexibility in method development.

Causality in Experimental Choices: The selection of the CSP is the most critical step in chiral HPLC method development. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are the most popular due to their broad applicability. The choice of the mobile phase is dictated by the chosen CSP and the properties of the analyte. In normal-phase HPLC, a non-polar solvent like hexane is mixed with a polar modifier like ethanol or isopropanol. The ratio of these solvents is adjusted to control the retention and selectivity. For reversed-phase chiral HPLC, aqueous buffers are used with organic modifiers like acetonitrile or methanol. The pH of the buffer can significantly impact the retention and resolution of ionizable compounds.

Logical Relationship of HPLC Components for Chiral Separation:

G Pump HPLC Pump Injector Autosampler Pump->Injector Column Chiral Column (CSP) Injector->Column Detector UV/MS Detector Column->Detector Waste Waste Column->Waste Data Chromatogram Detector->Data MobilePhase Mobile Phase (e.g., Hexane/Ethanol) MobilePhase->Pump Sample Racemic Sample Sample->Injector

Sources

Validation

Comparative Evaluation of Catalytic Architectures for Asymmetric Epoxidation in Pharmaceutical Synthesis

Executive Summary In the landscape of modern drug discovery, the epoxide moiety serves as a critical "chiral handle," allowing for the stereospecific installation of nucleophiles to build complex pharmacophores. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the epoxide moiety serves as a critical "chiral handle," allowing for the stereospecific installation of nucleophiles to build complex pharmacophores. This guide objectively evaluates the three dominant catalytic architectures—Sharpless (Titanium) , Jacobsen-Katsuki (Manganese) , and Shi (Organocatalysis) —alongside emerging Biocatalytic systems.

Unlike standard reviews, this document focuses on operational utility : which system to choose based on substrate topology, how to mitigate specific failure modes (e.g., catalyst decomposition, radical scrambling), and self-validating protocols for the bench scientist.

Part 1: Strategic Selection Framework

The selection of a catalytic system is dictated primarily by the olefin substitution pattern and electronic nature . There is no "universal" epoxidation catalyst; rather, there are complementary systems.

Decision Matrix: Selecting the Right Catalyst

The following decision tree provides a logical pathway for catalyst selection based on substrate topology.

Epoxidation_Decision_Tree Start Start: Analyze Substrate Func Is the Olefin Functionalized? Start->Func Allylic Allylic Alcohol? Func->Allylic Yes (OH group) Unfunc Unfunctionalized / Electron Deficient Func->Unfunc No Sharpless Sharpless AE (Ti-Tartrate) Allylic->Sharpless Yes Allylic->Unfunc No (Remote functionalization) Geometry Olefin Geometry? Unfunc->Geometry Cis Cis-Olefin / Styrene Geometry->Cis Cis / Terminal Trans Trans-Olefin / Trisubstituted Geometry->Trans Trans Jacobsen Jacobsen-Katsuki (Mn-Salen) Cis->Jacobsen Preferred Chemical Enzyme Biocatalysis (P450 / SMO) Cis->Enzyme Green Alternative Trans->Jacobsen Low ee (typically) Shi Shi Epoxidation (Fructose Ketone) Trans->Shi High ee

Figure 1: Strategic decision tree for asymmetric epoxidation catalyst selection based on substrate class.

Part 2: Technical Deep Dive & Comparative Analysis

Sharpless Asymmetric Epoxidation (SAE)[1]
  • The System: Ti(OiPr)₄ + Diethyl Tartrate (DET) + tert-Butyl Hydroperoxide (TBHP).[1]

  • Core Utility: The gold standard for allylic alcohols .

  • Mechanism: Formation of a dimeric Ti-tartrate complex.[2][3] The reaction is ligand-accelerated, meaning the chiral complex catalyzes the reaction faster than the background titanium alkoxide.

  • Operational Insight: The system is extremely water-sensitive. However, its "self-validating" nature comes from the predictable facial selectivity (Sharpless Mnemonic): (-)DET delivers oxygen from the "top" face, (+)DET from the "bottom."

Jacobsen-Katsuki Epoxidation[4][5]
  • The System: Mn(III)-Salen complex + Stoichiometric Oxidant (NaOCl, PhIO, or mCPBA).

  • Core Utility: Unfunctionalized cis-olefins , styrenes, and conjugated dienes.

  • Mechanism: Involves a Mn(V)-oxo species.[4] The mechanism is debated between a concerted pathway (cis-retention) and a radical pathway (cis-trans scrambling).

  • Operational Insight: "Radical leakage" can lead to low diastereoselectivity. The addition of donor ligands like 4-phenylpyridine N-oxide (P3NO) stabilizes the active species and improves turnover.

Shi Epoxidation (Organocatalysis)[6]
  • The System: Fructose-derived ketone + Oxone® (KHSO₅).[5][6]

  • Core Utility: Trans-olefins and trisubstituted alkenes (where Jacobsen often fails).

  • Mechanism: In situ generation of a chiral dioxirane.[2]

  • Operational Insight: The pH is the critical process parameter .[7] It must be maintained at 10.5. Below this, the catalyst undergoes Baeyer-Villiger decomposition; above this, Oxone decomposes rapidly.

Comparative Performance Data
FeatureSharpless (SAE)Jacobsen-KatsukiShi (Organocatalysis)Biocatalysis (SMO/P450)
Primary Substrate Allylic AlcoholsCis-alkenes, StyrenesTrans-alkenes, TrisubstitutedStyrenes, Terminal alkenes
Catalyst Type Lewis Acid (Ti)Transition Metal (Mn)Organic KetoneEnzyme (Protein)
Typical ee% >90-95%80-97%85-95%>98% (often >99%)
Oxidant TBHP (anhydrous)NaOCl (Bleach) / mCPBAOxone (KHSO₅)O₂ (requires NADH cofactor)
Scalability High (Tonnes)High (Kg to Tonnes)Moderate (Oxone waste volume)High (Fermentation)
Key Limitation Substrate scope (OH req.)Cis/Trans scramblingHigh catalyst loading (20-30%)Narrow substrate specificity

Part 3: Mechanistic Visualization

Understanding the catalytic cycle is essential for troubleshooting. Below is the workflow for the Shi Epoxidation , highlighting the critical competition between the productive cycle and catalyst decomposition.

Shi_Mechanism Ketone Chiral Ketone (Catalyst) Intermed Criegee Intermediate Ketone->Intermed + Oxone (pH 10.5) Oxone Oxone (KHSO5) Oxone->Intermed Dioxirane Chiral Dioxirane (Active Species) Intermed->Dioxirane - KHSO4 Decomp Baeyer-Villiger Decomposition Intermed->Decomp Low pH (<10) Failure Mode Epoxide Chiral Epoxide (Product) Dioxirane->Epoxide + Olefin Olefin Olefin Substrate Olefin->Epoxide Epoxide->Ketone Regeneration

Figure 2: Shi Epoxidation Cycle.[8] Note the critical branch point at the Criegee intermediate; low pH triggers catalyst destruction via Baeyer-Villiger rearrangement.

Part 4: Validated Experimental Protocols

Protocol A: Shi Epoxidation of trans-Stilbene

Rationale: This protocol is selected because it demonstrates the handling of the pH-sensitive organocatalytic system, a common failure point for novices.

Reagents:

  • trans-Stilbene (1.0 equiv)

  • Shi Catalyst (Fructose-derived ketone 1) (0.3 equiv)

  • Oxone® (1.5 equiv)[9]

  • K₂CO₃ (5.8 equiv)

  • Buffer: 0.05 M Na₂B₄O₇·10H₂O in 4×10⁻⁴ M aqueous Na₂EDTA

  • Solvent: CH₃CN / DMM (Dimethoxymethane) (1:2 v/v)

Step-by-Step Methodology:

  • Buffer Prep: Prepare the buffer solution to chelate trace transition metals (which decompose Oxone).

  • Solvation: Dissolve trans-stilbene and Shi Catalyst in the CH₃CN/DMM mixture. Cool to -10°C . Critical: Temperature control is vital to suppress background oxidation.

  • Simultaneous Addition:

    • Prepare an aqueous solution of Oxone and EDTA.

    • Prepare an aqueous solution of K₂CO₃.

    • Add both solutions simultaneously via syringe pumps over 1.5 to 2 hours.

  • In-Process Control (IPC): Monitor pH using a calibrated probe or narrow-range strips. Maintain pH between 10.0 and 10.5.

    • Troubleshooting: If pH drops < 10, the catalyst will decompose (solution loses color). If pH > 11, Oxone decomposes (gas evolution).

  • Quench: Upon consumption of starting material (TLC/HPLC), quench with cold water and extract with hexane.

  • Purification: Wash organic layer with 1N Na₂S₂O₃ (to remove peroxides) and brine. Flash chromatography yields the epoxide.

Protocol B: Jacobsen Epoxidation of Styrene

Rationale: Demonstrates the use of the Mn-Salen system and the "bleach method" which is the most scalable variant.

Reagents:

  • Styrene (1.0 equiv)

  • (R,R)-Jacobsen Catalyst (Mn-Salen) (0.02 - 0.05 equiv)

  • NaOCl (Commercial bleach, 0.55 M, buffered to pH 11.3 with Na₂HPO₄)

  • 4-Phenylpyridine N-oxide (P3NO) (0.2 equiv) - Crucial Additive

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve the Mn-Salen catalyst and P3NO in DCM. The N-oxide coordinates axially to the Mn, stabilizing the high-valent oxo species and preventing dimer formation.

  • Biphasic Setup: Add the styrene substrate to the organic phase. Cool to 0°C.[5]

  • Oxidant Addition: Add the buffered bleach solution (pH 11.3) in one portion.

  • Reaction: Stir vigorously. Note: This is a biphasic reaction; stirring rate affects mass transfer.

  • Completion: Monitor by GC/TLC. Reaction is typically fast (1-4 hours).

  • Workup: Separate phases. Wash organic phase with water and brine. Dry over Na₂SO₄.

  • Isolation: Remove solvent. The catalyst often precipitates upon addition of heptane and can be filtered and recycled (though activity drops).

Part 5: Conclusion & Outlook

For the pharmaceutical chemist, the choice between these systems is rarely arbitrary:

  • Sharpless remains the default for any allylic alcohol due to its predictability and low cost.

  • Shi is the superior choice for trans-olefins , provided the reactor can handle the pH control and waste streams associated with Oxone.

  • Jacobsen dominates for cis-olefins and styrenes, offering the highest scalability for these substrates.

Future Trend: Biocatalysis (Styrene Monooxygenases) is rapidly replacing metal catalysis for specific substrates in GMP environments due to the elimination of toxic transition metals and superior enantioselectivity (>99% ee), though substrate scope remains the limiting factor compared to the chemical methods described above.

References

  • Sharpless Asymmetric Epoxidation (Seminal Work): Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

  • Jacobsen Epoxidation (Mechanism & Scope): Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]

  • Shi Epoxidation (pH Control & Protocol): Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997).[6] An Efficient Catalytic Asymmetric Epoxidation Method.[2][3][5][6][10][11] Journal of the American Chemical Society, 119(46), 11224–11235. [Link]

  • Biocatalytic Comparison: Holtmann, D., & Hollmann, F. (2016). The industrial application of oxidoreductases: A comparison of the use of enzymes and whole cells. ChemCatChem, 8(4), 693-702. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Neutralization of (2R)-2-Hydroxy-1-propyl Methanesulfonate

Executive Directive: Immediate Hazard Context (2R)-2-Hydroxy-1-propyl Methanesulfonate is not standard chemical waste. It is a Potentially Genotoxic Impurity (PGI) and a potent alkylating agent .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Immediate Hazard Context

(2R)-2-Hydroxy-1-propyl Methanesulfonate is not standard chemical waste. It is a Potentially Genotoxic Impurity (PGI) and a potent alkylating agent .

Unlike standard solvents or stable salts, this compound poses a direct threat to biological systems by transferring its methanesulfonyl group to DNA nucleophiles (e.g., guanine residues), potentially causing mutagenesis. Do not dispose of this compound down the drain or via standard solvent streams without prior chemical neutralization.

This guide provides a validated, self-verifying protocol for the chemical deactivation (quenching) of this specific mesylate ester before final disposal.

Chemical Identity & Physicochemical Properties

Understanding the substrate is the first step in effective neutralization. This specific isomer is often formed as a byproduct when methanesulfonic acid is used in the presence of propylene glycol or its derivatives.

PropertyDataOperational Implication
Chemical Name (2R)-2-Hydroxy-1-propyl methanesulfonateTarget for specific inventory tracking.
Class Sulfonate Ester / Alkyl MesylateHigh reactivity toward nucleophiles.
Hazard Classification Genotoxic / Carcinogenic Requires isolation; Zero-contact handling.
Solubility Soluble in polar organic solvents (DMSO, Methanol), mod. soluble in water.Quenching agents must be miscible with the solvent matrix.
Hydrolysis Slow in neutral water; accelerated by base.Water alone is insufficient for decontamination.
Reactivity Electrophilic (Alkylating)Susceptible to nucleophilic attack (e.g., Thiosulfate, Amines).

The Mechanism of Deactivation

To safely dispose of this compound, we must destroy its electrophilic capability. We utilize Nucleophilic Substitution (


)  to displace the mesylate leaving group.

The Gold Standard Reagent: Sodium Thiosulfate (


).

Unlike hydroxide (NaOH), which can be corrosive and sometimes reversible, thiosulfate is a "soft" nucleophile that reacts rapidly and irreversibly with alkyl mesylates to form non-toxic, water-soluble Bunte salts.

Reaction Scheme:



(Where R = (2R)-2-hydroxypropyl group)

Validated Neutralization Protocol

Scope: This protocol applies to pure substance disposal, reaction mixtures containing the impurity, and contaminated glassware cleaning.

Phase 1: Preparation
  • PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, and fume hood operation are mandatory.

  • Quenching Solution: Prepare a 10% w/v Sodium Thiosulfate solution in water. (Dissolve 100g

    
     in 1L water).
    
Phase 2: The Quenching Procedure
  • Dissolution: If the waste is solid, dissolve it in a minimal amount of acetonitrile or methanol. If it is already a liquid waste stream, ensure it is miscible with water.

  • Calculation: Estimate the moles of methanesulfonate present.

  • Addition: Slowly add the waste solution to the Sodium Thiosulfate solution .

    • Critical Ratio: Ensure at least a 20:1 molar excess of thiosulfate to mesylate.

    • Rate: Add slowly to control any potential exotherm (though usually mild).

  • Reaction Time: Stir the mixture vigorously at room temperature for at least 24 hours .

    • Scientist's Note: While reaction kinetics for primary mesylates are fast (minutes to hours), the steric hindrance of the adjacent hydroxyl group in this specific isomer warrants an extended reaction time to guarantee <1 ppm levels.

Phase 3: Verification (The "Trust but Verify" Step)

Do not assume the reaction is complete.

  • Take a 1 mL aliquot of the quenched mixture.

  • Analyze via HPLC-UV or LC-MS.

  • Pass Criteria: The peak corresponding to (2R)-2-Hydroxy-1-propyl Methanesulfonate must be undetectable or below the calculated TTC limit (typically < 1.5 µ g/day equivalent).

Phase 4: Final Disposal
  • Once verified as quenched, the solution contains Bunte salts and excess thiosulfate.

  • Adjust pH to neutral (pH 6-8) if necessary.

  • Label the container: "Deactivated Genotoxic Waste - Contains Thiosulfate."

  • Dispose of via the Aqueous Chemical Waste stream. Do not pour down the sink unless your facility holds a specific permit for treated non-hazardous aqueous waste.

Operational Workflow Diagram

The following diagram outlines the decision logic for handling this material.

DisposalWorkflow Start Waste Source: (2R)-2-Hydroxy-1-propyl Methanesulfonate Assess Assess State: Solid vs Liquid Start->Assess Dissolve Dissolve in Acetonitrile/Methanol Assess->Dissolve If Solid QuenchPrep Prepare Quench Solution: 10% Sodium Thiosulfate (aq) Assess->QuenchPrep If Liquid Dissolve->QuenchPrep Reaction Combine & Stir (20:1 Molar Excess, 24 Hours) QuenchPrep->Reaction Verify Verification (HPLC/LC-MS) Is Mesylate Detectable? Reaction->Verify Retreat Extend Time or Add More Thiosulfate Verify->Retreat Yes (Fail) FinalWaste Adjust pH & Label: 'Deactivated Genotoxic Waste' Verify->FinalWaste No (Pass) Retreat->Reaction Disposal Ship to Chemical Waste Incinerator (Do NOT Drain Pour) FinalWaste->Disposal

Figure 1: Decision matrix for the safe neutralization and disposal of alkyl mesylate impurities.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection if dust/aerosol is present.

  • Containment: Cover the spill with a thiosulfate-impregnated absorbent (or standard absorbent pads soaked immediately with 10% thiosulfate solution).

  • Decontamination: Allow the absorbent to sit for 30 minutes.

  • Cleanup: Collect absorbent into a hazardous waste bag. Scrub the surface with 10% sodium thiosulfate solution, followed by water.

References

  • European Chemicals Agency (ECHA). Methanesulfonic acid and its esters: Registration Dossier. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Alkyl Methanesulfonates. Retrieved from [Link]

  • Lunsford, R. A., et al.Decontamination of Alkylating Agents using Sodium Thiosulfate. Journal of Hazardous Materials.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Genotoxic Impurities. Retrieved from [Link]

Handling

A Senior Application Scientist's Guide to Handling (2R)-2-Hydroxy-1-propyl Methanesulfonate

For professionals in the vanguard of research and drug development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the vanguard of research and drug development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for (2R)-2-Hydroxy-1-propyl Methanesulfonate. Our focus is to deliver field-proven insights and procedural guidance that extend beyond the product, ensuring the highest standards of laboratory safety and operational integrity.

Hazard Analysis: Understanding the Reactivity of Sulfonate Esters

The primary hazards associated with compounds of this nature include:

  • Skin and eye irritation: Direct contact can cause significant irritation or burns.[3]

  • Respiratory irritation: Inhalation of aerosols or dusts may lead to respiratory tract irritation.[3]

  • Potential for systemic toxicity: As alkylating agents, there is a potential for more severe health effects with repeated or significant exposure.

Therefore, all handling procedures must be designed to minimize any direct contact or aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and the chemical.[4] For (2R)-2-Hydroxy-1-propyl Methanesulfonate, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile)Prevents skin contact. Double-gloving provides additional protection in case of a breach of the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shieldProvides comprehensive protection against splashes to the eyes and face.[3][4][5]
Body Protection A lab coat, supplemented with a chemically resistant apronProtects against splashes and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosol generationProtects against the inhalation of harmful particles or aerosols.[6]

This multi-layered approach to PPE is a self-validating system; each component addresses a specific exposure route, collectively minimizing the overall risk.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of (2R)-2-Hydroxy-1-propyl Methanesulfonate. This plan should be established and understood by all personnel before the chemical is brought into the laboratory.

operational_workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Receipt_and_Inspection Receipt and Inspection Storage Secure Storage Receipt_and_Inspection->Storage Intact container SDS_Review SDS Review (or analogous compound) Storage->SDS_Review Prior to use Donning_PPE Donning Full PPE SDS_Review->Donning_PPE Understanding hazards Weighing_and_Dispensing Weighing and Dispensing in a Ventilated Enclosure Donning_PPE->Weighing_and_Dispensing Reaction_Setup Reaction Setup Weighing_and_Dispensing->Reaction_Setup Decontamination Decontamination of Work Area Reaction_Setup->Decontamination Post-experiment Doffing_PPE Doffing PPE Decontamination->Doffing_PPE Waste_Segregation Waste Segregation Doffing_PPE->Waste_Segregation Waste_Container Labelled Hazardous Waste Container Waste_Segregation->Waste_Container Licensed_Disposal Disposal via Licensed Contractor Waste_Container->Licensed_Disposal

Caption: Operational Workflow for (2R)-2-Hydroxy-1-propyl Methanesulfonate.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an emergency eye wash station and safety shower are accessible.[5] All necessary PPE should be inspected and readily available.

  • Weighing and Transfer :

    • Perform all manipulations of solid (2R)-2-Hydroxy-1-propyl Methanesulfonate within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring :

    • Ensure all reaction vessels are appropriately clamped and secured.

    • Maintain a clear and uncluttered workspace to prevent accidental spills.[7]

  • Post-Handling Decontamination :

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

    • Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of (2R)-2-Hydroxy-1-propyl Methanesulfonate and any associated waste must be conducted in accordance with local, state, and federal regulations.[8]

Waste Segregation and Collection

waste_disposal_plan Waste_Sources Waste Sources Contaminated Solids (gloves, paper towels, etc.) Unused/Surplus Material and Solutions Contaminated Glassware Waste_Containers Waste Containers Solid Waste Container Liquid Waste Container Sharps/Glass Waste Container Waste_Sources:solid->Waste_Containers:solid_cont Segregate Waste_Sources:liquid->Waste_Containers:liquid_cont Segregate Waste_Sources:glass->Waste_Containers:glass_cont Segregate Final_Disposal Licensed Hazardous Waste Disposal Waste_Containers->Final_Disposal Properly labelled and sealed

Caption: Waste Segregation and Disposal Plan.

  • Solid Waste : All contaminated solid waste, including gloves, weighing paper, and disposable lab coats, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste : Unused material and solutions containing (2R)-2-Hydroxy-1-propyl Methanesulfonate should be collected in a separate, compatible, and labeled hazardous waste container.[8] Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers : The original container of (2R)-2-Hydroxy-1-propyl Methanesulfonate must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[10]

All waste must be disposed of through a licensed hazardous waste management company.[8][9] Under no circumstances should this chemical or its waste be disposed of down the drain.[8][11]

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Spill : Evacuate the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] For larger spills, contact your institution's environmental health and safety department immediately.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with (2R)-2-Hydroxy-1-propyl Methanesulfonate, ensuring both personal safety and the integrity of their research.

References

  • Synquest Labs.
  • Sigma-Aldrich.
  • Carl ROTH.
  • New Jersey Department of Health. Hazard Summary: Alkane Sulfonic Acid.
  • Connor, T. H. Personal Equipment for Use in Handling Hazardous Drugs.
  • CHEMM. Personal Protective Equipment (PPE).
  • Chemtalk. Ester Disposal.
  • Halyard Health. Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • Pharmaceutical Quality Research Institute.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • National Institutes of Health.
  • Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
  • ResearchGate.
  • Sigma-Aldrich.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • NHS. Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards.
  • University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • PubChem. 2-Hydroxy-2-methyl-1-phenylpropan-1-one.
  • Wolters Kluwer.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.